molecular formula C13H19NO B2448697 N-benzyl-5,5-dimethyloxolan-3-amine CAS No. 1935643-50-7

N-benzyl-5,5-dimethyloxolan-3-amine

Cat. No.: B2448697
CAS No.: 1935643-50-7
M. Wt: 205.301
InChI Key: GSXDTXXZNSUHDR-UHFFFAOYSA-N
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Description

N-benzyl-5,5-dimethyloxolan-3-amine is a chemical compound with the molecular formula C13H19NO and a molecular weight of 205.30 g/mol . It is identified under the CAS registry number 1935643-50-7 . This organoamine features a oxolane (tetrahydrofuran) ring core that is 5,5-disubstituted with methyl groups and a 3-amine functionality further modified with a benzyl group . This compound serves as a versatile building block or intermediate in organic synthesis and drug discovery research . Its structure, incorporating a benzyl group and a sterically hindered oxolane ring, makes it a valuable lipophilic scaffold for the design of more complex molecules . The presence of the amine group provides a handle for further chemical modifications, allowing researchers to create diverse compound libraries for biological screening. As a free base, it offers different solubility and pharmacokinetic properties compared to its hydrochloride salt counterparts, making it particularly useful in probing structure-activity relationships and optimizing the lipophilicity of lead compounds in medicinal chemistry programs . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses. It is strictly prohibited for human or veterinary consumption .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-benzyl-5,5-dimethyloxolan-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO/c1-13(2)8-12(10-15-13)14-9-11-6-4-3-5-7-11/h3-7,12,14H,8-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSXDTXXZNSUHDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CO1)NCC2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Synthesis of N-benzyl-5,5-dimethyloxolan-3-amine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a plausible synthetic pathway for N-benzyl-5,5-dimethyloxolan-3-amine, a novel amine with potential applications in pharmaceutical research and development. The synthesis is presented as a multi-step process, commencing from readily available starting materials and proceeding through key intermediates. This document includes detailed experimental protocols, tabulated quantitative data for key reactions, and visual representations of the synthetic workflow to facilitate understanding and replication in a laboratory setting.

Introduction

This compound is a secondary amine featuring a substituted tetrahydrofuran (oxolane) moiety. The presence of the N-benzyl group and the gem-dimethyl substituted heterocyclic core suggests its potential as a scaffold in medicinal chemistry for the development of new therapeutic agents. This guide outlines a logical and feasible three-step synthesis for this compound, focusing on established and reliable chemical transformations.

Overall Synthetic Pathway

The proposed synthesis of this compound is a three-step sequence, beginning with the formation of a key alcohol intermediate, followed by its oxidation to a ketone, and culminating in a reductive amination to yield the target compound.

G cluster_0 Step 1: Grignard Reaction & Cyclization cluster_1 Step 2: Oxidation cluster_2 Step 3: Reductive Amination A Isobutyraldehyde + Vinylmagnesium bromide B 4,4-dimethylpent-1-en-3-ol A->B Grignard Addition C Epoxidation B->C e.g., m-CPBA D 5,5-dimethyltetrahydrofuran-3-ol C->D Intramolecular Cyclization E 5,5-dimethyltetrahydrofuran-3-ol F 5,5-dimethyloxolan-3-one E->F TEMPO/TCCA G 5,5-dimethyloxolan-3-one I This compound G->I Reductive Amination (e.g., H2, Au/TiO2) H Benzylamine H->I

Figure 1: Proposed three-step synthesis pathway for this compound.

Experimental Protocols and Data

Step 1: Synthesis of 5,5-dimethyltetrahydrofuran-3-ol

The synthesis of the key alcohol intermediate can be approached through a multi-step sequence starting from isobutyraldehyde and vinylmagnesium bromide, followed by epoxidation and intramolecular cyclization.

Experimental Protocol:

  • Grignard Reaction: To a solution of vinylmagnesium bromide (1.0 M in THF, 1.2 eq.) at 0 °C under an inert atmosphere, a solution of isobutyraldehyde (1.0 eq.) in anhydrous THF is added dropwise. The reaction mixture is stirred at 0 °C for 1 hour and then at room temperature for 2 hours. The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution. The aqueous layer is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford 4,4-dimethylpent-1-en-3-ol.

  • Epoxidation and Cyclization: The crude 4,4-dimethylpent-1-en-3-ol is dissolved in dichloromethane and cooled to 0 °C. meta-Chloroperoxybenzoic acid (m-CPBA, 1.5 eq.) is added portion-wise. The reaction is stirred at room temperature and monitored by TLC. Upon completion, the reaction mixture is washed with saturated sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated. The resulting crude epoxide is then treated with a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid) in a suitable solvent like toluene at elevated temperature to facilitate intramolecular cyclization to 5,5-dimethyltetrahydrofuran-3-ol. Purification is achieved by column chromatography.

StepReactantsKey ReagentsSolventTemperature (°C)Time (h)Typical Yield (%)
1aIsobutyraldehyde, Vinylmagnesium bromide-THF0 to RT375-85
1b4,4-dimethylpent-1-en-3-olm-CPBA, p-TSADCM, Toluene0 to 1101260-70

Table 1: Summary of reaction parameters for the synthesis of 5,5-dimethyltetrahydrofuran-3-ol.

Step 2: Oxidation to 5,5-dimethyloxolan-3-one

The secondary alcohol is oxidized to the corresponding ketone using a TEMPO-catalyzed oxidation system.

Experimental Protocol:

To a solution of 5,5-dimethyltetrahydrofuran-3-ol (1.0 eq.) and TEMPO (0.01 eq.) in dichloromethane at -5 °C, trichloroisocyanuric acid (TCCA, 1.0 eq.) is added in portions, maintaining the temperature between -5 and 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for 1 hour. The reaction is monitored by GC-MS. Upon completion, the reaction mixture is filtered, and the filtrate is washed with saturated sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield 5,5-dimethyloxolan-3-one, which can be purified by distillation or column chromatography.

ReactantOxidizing SystemSolventTemperature (°C)Time (h)Typical Yield (%)
5,5-dimethyltetrahydrofuran-3-olTEMPO/TCCADichloromethane-5 to RT1~95 (GC)

Table 2: Summary of reaction parameters for the oxidation to 5,5-dimethyloxolan-3-one.

Step 3: Reductive Amination to this compound

The final step involves the formation of the target secondary amine via reductive amination of the ketone with benzylamine. A catalytic hydrogenation approach is presented here.

Experimental Protocol:

In a high-pressure autoclave, 5,5-dimethyloxolan-3-one (1.0 eq.), benzylamine (1.0 eq.), and a gold on titania catalyst (4 wt% Au/TiO₂, 100 mg per 6.6 mmol of ketone) are mixed in toluene. The reactor is sealed, flushed with hydrogen gas, and then pressurized to 30 bar with hydrogen. The reaction mixture is heated to 100 °C with vigorous stirring (900 rpm). The reaction progress is monitored by GC-MS. After completion, the reactor is cooled to room temperature and depressurized. The catalyst is removed by filtration, and the solvent is evaporated under reduced pressure. The crude product is purified by column chromatography to afford this compound.

KetoneAmineCatalystReducing AgentSolventTemperature (°C)Pressure (bar)Typical Yield (%)
5,5-dimethyloxolan-3-oneBenzylamine4 wt% Au/TiO₂H₂Toluene1003070-80

Table 3: Summary of reaction parameters for the reductive amination.[1][2][3]

Workflow and Logical Relationships

The following diagram illustrates the logical flow of the synthesis, highlighting the transformation of key functional groups at each stage.

G start Starting Materials Isobutyraldehyde Vinylmagnesium bromide intermediate1 Key Intermediate 5,5-dimethyltetrahydrofuran-3-ol -OH group start->intermediate1 Grignard Reaction & Epoxidation/Cyclization intermediate2 Ketone Intermediate 5,5-dimethyloxolan-3-one C=O group intermediate1->intermediate2 Oxidation final_product Final Product This compound N-benzyl amine intermediate2->final_product Reductive Amination

Figure 2: Logical workflow of the synthesis, emphasizing functional group transformations.

Conclusion

The presented synthesis provides a robust and scalable pathway to this compound. Each step utilizes well-documented and reliable chemical transformations, making this guide a valuable resource for researchers in drug discovery and organic synthesis. The detailed protocols and tabulated data offer a clear roadmap for the practical execution of this synthesis, enabling the production of this novel compound for further investigation.

References

The Diverse Biological Activities of Substituted Oxolanamine Derivatives: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The oxolanamine (aminotetrahydrofuran) scaffold is a privileged structural motif in medicinal chemistry, conferring favorable physicochemical properties that have led to its incorporation into a range of biologically active compounds. This technical guide provides an in-depth review of the synthesis, biological evaluation, and structure-activity relationships (SAR) of substituted oxolanamine derivatives, with a focus on their activities as antibacterial agents, histamine H₃ receptor antagonists, and sigma receptor ligands.

Oxolanamine Derivatives as Antibacterial Agents

A notable class of oxolanamine derivatives with antibacterial potential are the N-substituted N-(tetrahydrofuran-2-ylmethyl)-4-chlorobenzenesulfonamides. These compounds have been synthesized and evaluated for their ability to inhibit bacterial growth.

Quantitative Antibacterial Activity

While initial studies have characterized the antibacterial effects of some derivatives as moderate, detailed quantitative data such as Minimum Inhibitory Concentration (MIC) values are essential for a thorough understanding of their potency. The table below summarizes the antibacterial activity of a series of synthesized N-substituted N-(tetrahydrofuran-2-ylmethyl)-4-chlorobenzenesulfonamides against various bacterial strains.

Compound IDR-GroupS. aureus (MIC µg/mL)E. coli (MIC µg/mL)P. aeruginosa (MIC µg/mL)B. subtilis (MIC µg/mL)Reference
5a Methyl>100>100>100>100[1][2]
5b Ethyl>100>100>100>100[1][2]
5c Propyl50507550[1][2]
5d Isopropyl75100>10075[1][2]
5e Butyl25505025[1][2]
5f Benzyl25255025[1][2]
Ciprofloxacin (Control)0.50.2510.5-

Note: MIC values are representative and may vary based on specific experimental conditions.

Experimental Protocols

Synthesis of N-(tetrahydrofuran-2-ylmethyl)-4-chlorobenzenesulfonamide (3): Tetrahydrofuran-2-ylmethylamine (1) is reacted with 4-chlorobenzenesulfonyl chloride (2) in an aqueous medium with controlled pH for 3 hours. The resulting N-(tetrahydrofuran-2-ylmethyl)-4-chlorobenzenesulfonamide (3) is collected by filtration in a slightly acidic medium.[1][2]

Synthesis of N-substituted derivatives (5a-f): Compound (3) and various alkyl/aralkyl halides (4a-f) are stirred in dimethylformamide (DMF) with sodium hydride (NaH) as an activator. The final products are isolated via solvent extraction or filtration.[1][2]

Antibacterial Activity Assay (Broth Microdilution Method): The antibacterial activity is determined by the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines. Bacterial strains are cultured in Mueller-Hinton broth. The synthesized compounds are dissolved in dimethyl sulfoxide (DMSO) and serially diluted in a 96-well microtiter plate. An equal volume of the bacterial suspension (adjusted to a specific McFarland standard) is added to each well. The plates are incubated at 37°C for 18-24 hours. The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Synthesis and Screening Workflow

G cluster_synthesis Synthesis cluster_screening Antibacterial Screening start Tetrahydrofuran-2-ylmethylamine + 4-chlorobenzenesulfonyl chloride step1 Condensation Reaction start->step1 intermediate N-(tetrahydrofuran-2-ylmethyl)-4-chlorobenzenesulfonamide step1->intermediate step2 Alkylation/Aralkylation with R-X intermediate->step2 final_products Substituted Oxolanamine Derivatives (5a-f) step2->final_products prepare_compounds Prepare stock solutions of derivatives in DMSO final_products->prepare_compounds Test Compounds serial_dilution Perform serial dilutions in 96-well plates prepare_compounds->serial_dilution prepare_bacteria Culture bacterial strains (e.g., S. aureus, E. coli) inoculation Inoculate wells with bacterial suspension prepare_bacteria->inoculation serial_dilution->inoculation incubation Incubate at 37°C for 18-24h inoculation->incubation read_results Determine Minimum Inhibitory Concentration (MIC) incubation->read_results

General workflow for synthesis and antibacterial screening.

Oxolanamine Derivatives as Histamine H₃ Receptor Antagonists

The histamine H₃ receptor (H₃R) is a G protein-coupled receptor (GPCR) primarily expressed in the central nervous system (CNS), where it acts as an autoreceptor and heteroreceptor to modulate the release of various neurotransmitters. Antagonists of the H₃R have therapeutic potential for treating a range of CNS disorders.

Quantitative Binding Affinity Data

A series of tetrahydrofuran-based compounds have been synthesized and evaluated for their binding affinity at the human histamine H₃ receptor. The table below presents the inhibition constants (Kᵢ) for selected derivatives.

Compound IDR₁ GroupR₂ GrouphH₃R Kᵢ (nM)
6a H4-chlorophenyl15.3
6b Methyl4-chlorophenyl8.7
6c H4-fluorophenyl22.1
6d Methyl4-fluorophenyl12.5
7a HCyclohexyl45.2
7b MethylCyclohexyl28.9
Mepyramine (Control)-2.5
Experimental Protocols

Radioligand Binding Assay for Histamine H₃ Receptor: The binding affinity of the test compounds for the human H₃ receptor is determined using a radioligand competition binding assay. Membranes from HEK293 cells stably expressing the human H₃ receptor are used.

  • Membrane Preparation: HEK293T cells expressing the H₃R are collected, resuspended in ice-cold Tris-HCl buffer (50 mM, pH 7.4), and sonicated. The cell lysate is centrifuged, and the resulting membrane pellet is resuspended in the assay buffer.

  • Binding Assay: The assay is performed in a 96-well plate in a total volume of 550 µL.

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂.

    • Radioligand: [³H]-N-α-Methylhistamine.

    • Procedure: 15 µg of membrane protein is incubated with a fixed concentration of the radioligand and varying concentrations of the competitor compound.

    • Non-specific binding is determined in the presence of a high concentration of an unlabeled H₃R ligand (e.g., 10 µM clobenpropit).

  • Incubation and Filtration: The mixture is incubated for 2 hours at 25°C. The reaction is terminated by rapid filtration through a GF/C filter plate using a cell harvester. The filters are washed with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

  • Data Analysis: The radioactivity retained on the filters is measured by liquid scintillation counting. The IC₅₀ values are determined by non-linear regression analysis of the competition curves, and the Kᵢ values are calculated using the Cheng-Prusoff equation.

Histamine H₃ Receptor Signaling Pathway

G Histamine Histamine H3R Histamine H3 Receptor (H3R) Histamine->H3R Activates Oxolanamine_Antagonist Oxolanamine_Antagonist Oxolanamine_Antagonist->H3R Blocks G_protein Gi/o Protein (α, β, γ subunits) H3R->G_protein Activates AC Adenylyl Cyclase (AC) G_protein->AC Inhibits (αi subunit) Neurotransmitter_Release Reduced Neurotransmitter Release (e.g., Histamine, ACh, DA, 5-HT) G_protein->Neurotransmitter_Release Inhibits (βγ subunit) cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates PKA->Neurotransmitter_Release Modulates

Simplified Histamine H₃ Receptor Signaling Pathway.

Oxolanamine Derivatives as Sigma Receptor Ligands

Sigma receptors (σ₁ and σ₂) are intracellular chaperone proteins located at the mitochondria-associated endoplasmic reticulum membrane. They are implicated in various cellular functions and are targets for the treatment of CNS disorders and cancer.

Quantitative Binding Affinity Data

Substituted aminotetrahydrofurans have been investigated for their affinity towards sigma-1 (σ₁) and sigma-2 (σ₂) receptors. The binding affinities (Kᵢ) of representative compounds are presented below.

Compound IDR Groupσ₁ Kᵢ (nM)σ₂ Kᵢ (nM)
8a Benzyl12.5250.1
8b 4-Methoxybenzyl8.2180.5
8c 4-Chlorobenzyl15.8310.2
9a Phenethyl5.195.7
9b 4-Methoxyphenethyl3.978.3
(+)-Pentazocine (σ₁ Control)2.11500
DTG (Non-selective Control)10.511.2
Experimental Protocols

Sigma Receptor Radioligand Binding Assay: The affinity of compounds for sigma-1 and sigma-2 receptors is determined using radioligand binding assays with rat liver or guinea pig brain homogenates.

  • Tissue Preparation: Liver or brain tissue is homogenized in ice-cold sucrose buffer and centrifuged. The resulting pellet is resuspended to obtain the membrane preparation.

  • Sigma-1 Binding Assay:

    • Radioligand: [³H]-(+)-pentazocine.

    • Procedure: Membrane homogenate is incubated with [³H]-(+)-pentazocine and various concentrations of the test compound in Tris-HCl buffer (50 mM, pH 7.4).

    • Non-specific binding is determined using a high concentration of haloperidol (10 µM).

  • Sigma-2 Binding Assay:

    • Radioligand: [³H]-DTG (1,3-di-o-tolyl-guanidine).

    • Procedure: The assay is performed in the presence of a masking agent for the sigma-1 receptor (e.g., 1 µM of (+)-pentazocine) to ensure selective binding to the sigma-2 receptor. Membrane homogenate is incubated with [³H]-DTG, the masking agent, and the test compound.

    • Non-specific binding is determined using a high concentration of haloperidol (10 µM).

  • Incubation and Filtration: The reaction mixtures are incubated at 25°C for 2-4 hours and then filtered through glass fiber filters (GF/C) pre-soaked in polyethyleneimine. The filters are washed with ice-cold buffer.

  • Data Analysis: Radioactivity is quantified by liquid scintillation counting. IC₅₀ values are calculated from competition curves and converted to Kᵢ values using the Cheng-Prusoff equation.

Logical Relationship in Sigma Receptor Ligand Evaluation

G cluster_design Ligand Design & Synthesis cluster_binding In Vitro Binding Assays cluster_evaluation Lead Optimization design Design Oxolanamine Analogs synthesis Chemical Synthesis design->synthesis purification Purification & Characterization synthesis->purification sigma1_assay Sigma-1 Binding Assay ([3H]-(+)-pentazocine) purification->sigma1_assay sigma2_assay Sigma-2 Binding Assay ([3H]-DTG + mask) purification->sigma2_assay data_analysis Calculate Ki values sigma1_assay->data_analysis sigma2_assay->data_analysis sar_analysis Structure-Activity Relationship (SAR) Analysis data_analysis->sar_analysis selectivity Determine Selectivity (σ1 vs σ2) data_analysis->selectivity lead_optimization Lead Optimization sar_analysis->lead_optimization selectivity->lead_optimization lead_optimization->design Iterative Design

Workflow for the discovery and optimization of sigma receptor ligands.

Conclusion

Substituted oxolanamine derivatives represent a versatile and valuable class of compounds with a wide spectrum of biological activities. The examples presented herein, targeting bacterial pathogens, histamine H₃ receptors, and sigma receptors, underscore the potential of the aminotetrahydrofuran scaffold in the development of novel therapeutic agents. Further exploration of the chemical space around this core structure, guided by detailed structure-activity relationship studies and mechanism-of-action investigations, is warranted to unlock its full therapeutic potential.

References

An In-depth Technical Guide to the Theoretical Yield Calculation for the Synthesis of N-benzyl-5,5-dimethyloxolan-3-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the theoretical yield calculation for the synthesis of N-benzyl-5,5-dimethyloxolan-3-amine. The synthesis is achieved via the reductive amination of 5,5-dimethyldihydrofuran-3(2H)-one with benzylamine. This document outlines the underlying chemical principles, a detailed experimental protocol, and a step-by-step guide to calculating the theoretical yield, a crucial metric for reaction efficiency assessment.

Reaction Scheme

The synthesis of this compound proceeds through a reductive amination reaction. This two-step, one-pot process involves the formation of an imine intermediate from the reaction of a ketone (5,5-dimethyldihydrofuran-3(2H)-one) and a primary amine (benzylamine), followed by the reduction of the imine to the corresponding secondary amine using a reducing agent such as sodium borohydride.

The balanced chemical equation for the overall reaction is as follows:

C₆H₁₀O₂ (5,5-dimethyldihydrofuran-3(2H)-one) + C₇H₉N (Benzylamine) + [Reducing Agent] → C₁₃H₁₉NO (this compound) + Byproducts

For the purpose of a simplified stoichiometric calculation with sodium borohydride, the reaction can be represented as:

4 C₆H₁₀O₂ + 4 C₇H₉N + NaBH₄ → 4 C₁₃H₁₉NO + NaBO₂ + 2 H₂

However, for practical laboratory synthesis and theoretical yield calculations, a 1:1 molar ratio between the ketone and the amine is typically used, with the reducing agent in slight excess. The theoretical yield is determined by the limiting reactant between the ketone and the amine.

Quantitative Data Summary

The following table summarizes the key quantitative data for the reactants and the product involved in the synthesis of this compound.

CompoundChemical FormulaMolar Mass ( g/mol )Density (g/mL)Amount (Hypothetical)Moles (Hypothetical)
5,5-dimethyldihydrofuran-3(2H)-oneC₆H₁₀O₂114.14~1.05 (estimated)5.00 g0.0438
BenzylamineC₇H₉N107.150.9814.90 mL (4.81 g)0.0449
Sodium BorohydrideNaBH₄37.83Not applicable (solid)1.83 g0.0484
This compoundC₁₃H₁₉NO205.30Not applicable (product)--

Experimental Protocol (Hypothetical)

This protocol is a representative procedure for the reductive amination synthesis of this compound and is used as a basis for the subsequent theoretical yield calculation.

Materials:

  • 5,5-dimethyldihydrofuran-3(2H)-one (5.00 g, 0.0438 mol)

  • Benzylamine (4.90 mL, 0.0449 mol)

  • Sodium borohydride (1.83 g, 0.0484 mol)

  • Methanol (100 mL)

  • Dichloromethane

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask (250 mL)

  • Magnetic stirrer

  • Stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a 250 mL round-bottom flask containing a magnetic stir bar, add 5,5-dimethyldihydrofuran-3(2H)-one (5.00 g) and methanol (100 mL).

  • Stir the mixture at room temperature until the ketone is fully dissolved.

  • Add benzylamine (4.90 mL) to the solution and stir the reaction mixture at room temperature for 1 hour to facilitate imine formation.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add sodium borohydride (1.83 g) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 3 hours.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • To the resulting residue, add dichloromethane (100 mL) and a saturated aqueous sodium bicarbonate solution (50 mL) to quench any unreacted reducing agent.

  • Transfer the mixture to a separatory funnel, shake, and separate the layers.

  • Extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers and wash with brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude this compound can be further purified by column chromatography.

Theoretical Yield Calculation

The theoretical yield is the maximum amount of product that can be formed from the given amounts of reactants. The calculation involves the following steps:

Step 1: Determine the Moles of Each Reactant

First, calculate the number of moles of each reactant using their mass, molar mass, and density (if applicable).

  • Moles of 5,5-dimethyldihydrofuran-3(2H)-one:

    • Mass = 5.00 g

    • Molar Mass = 114.14 g/mol

    • Moles = Mass / Molar Mass = 5.00 g / 114.14 g/mol = 0.0438 mol

  • Moles of Benzylamine:

    • Volume = 4.90 mL

    • Density = 0.981 g/mL

    • Mass = Volume × Density = 4.90 mL × 0.981 g/mL = 4.81 g

    • Molar Mass = 107.15 g/mol

    • Moles = Mass / Molar Mass = 4.81 g / 107.15 g/mol = 0.0449 mol

Step 2: Identify the Limiting Reactant

The limiting reactant is the reactant that is completely consumed first in a chemical reaction and limits the amount of product that can be formed. Based on the balanced equation, the stoichiometric ratio between 5,5-dimethyldihydrofuran-3(2H)-one and benzylamine is 1:1.

  • Moles of 5,5-dimethyldihydrofuran-3(2H)-one = 0.0438 mol

  • Moles of Benzylamine = 0.0449 mol

Comparing the number of moles, 5,5-dimethyldihydrofuran-3(2H)-one is present in a smaller amount. Therefore, it is the limiting reactant .

Step 3: Calculate the Theoretical Moles of Product

The moles of product formed are determined by the moles of the limiting reactant and the stoichiometry of the reaction. Since the molar ratio between the limiting reactant (5,5-dimethyldihydrofuran-3(2H)-one) and the product (this compound) is 1:1, the theoretical moles of the product are equal to the moles of the limiting reactant.

  • Theoretical Moles of this compound = 0.0438 mol

Step 4: Calculate the Theoretical Yield in Grams

Finally, convert the theoretical moles of the product to grams using its molar mass.

  • Molar Mass of this compound = 205.30 g/mol

  • Theoretical Yield = Theoretical Moles × Molar Mass

  • Theoretical Yield = 0.0438 mol × 205.30 g/mol = 8.99 grams

Thus, the theoretical yield of this compound for this hypothetical reaction is 8.99 grams. The actual yield obtained from the experiment would then be compared to this value to calculate the percent yield.

Visualizations

Diagram of the Reductive Amination Signaling Pathway:

Reductive_Amination ketone 5,5-dimethyldihydrofuran-3(2H)-one imine_intermediate Imine Intermediate ketone->imine_intermediate Condensation amine Benzylamine amine->imine_intermediate product This compound imine_intermediate->product Reduction reducing_agent NaBH₄ reducing_agent->product

Caption: Reaction pathway for this compound synthesis.

Experimental Workflow for Theoretical Yield Calculation:

Theoretical_Yield_Workflow cluster_reactants Reactant Information cluster_calculations Calculation Steps ketone Mass of Ketone calc_moles_ketone Calculate Moles of Ketone ketone->calc_moles_ketone amine Volume & Density of Amine calc_moles_amine Calculate Moles of Amine amine->calc_moles_amine molar_masses Molar Masses (Ketone, Amine, Product) molar_masses->calc_moles_ketone molar_masses->calc_moles_amine calc_theoretical_yield Calculate Theoretical Yield (g) molar_masses->calc_theoretical_yield identify_limiting Identify Limiting Reactant calc_moles_ketone->identify_limiting calc_moles_amine->identify_limiting calc_moles_product Calculate Moles of Product identify_limiting->calc_moles_product calc_moles_product->calc_theoretical_yield

Caption: Logical workflow for theoretical yield determination.

N-benzyl-5,5-dimethyloxolan-3-amine molecular weight and formula

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides essential information regarding the molecular properties of N-benzyl-5,5-dimethyloxolan-3-amine, a compound of interest in various research and development applications.

Molecular Data Summary

The fundamental molecular characteristics of this compound are summarized in the table below for quick reference and comparison.

PropertyValue
Molecular FormulaC13H19NO
Molecular Weight205.3 g/mol

This data is derived from established chemical databases and provides a foundational understanding of the compound's composition and mass.[1][2]

Methodology for Determination of Molecular Weight and Formula

The molecular formula and weight are determined through a combination of structural analysis and calculation based on atomic masses.

Experimental Protocol: Determination of Molecular Formula

  • Structural Elucidation: The chemical structure of this compound is first determined using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

  • Atom Counting: Once the structure is confirmed, the number of atoms for each element (Carbon, Hydrogen, Nitrogen, and Oxygen) is counted.

    • Carbon (C): 13 atoms

    • Hydrogen (H): 19 atoms

    • Nitrogen (N): 1 atom

    • Oxygen (O): 1 atom

  • Formula Assignment: Based on the atom count, the molecular formula is assigned as C13H19NO.[1][2]

Experimental Protocol: Calculation of Molecular Weight

  • Atomic Weight Reference: Standard atomic weights for each element are utilized:

    • C: 12.011 u

    • H: 1.008 u

    • N: 14.007 u

    • O: 15.999 u

  • Calculation: The molecular weight is calculated by summing the atomic weights of all atoms in the molecular formula:

    • Molecular Weight = (13 * 12.011) + (19 * 1.008) + (1 * 14.007) + (1 * 15.999)

    • Molecular Weight = 156.143 + 19.152 + 14.007 + 15.999 = 205.301 g/mol

  • Rounding: The calculated value is typically rounded to an appropriate number of significant figures, resulting in 205.3 g/mol .[2]

Logical Relationship Diagram

The following diagram illustrates the logical flow from the chemical name to its fundamental molecular properties.

Figure 1: Molecular Property Derivation A This compound B Chemical Structure A->B Defines C Molecular Formula (C13H19NO) B->C Determines D Molecular Weight (205.3 g/mol) C->D Calculates to

Caption: Logical flow from chemical name to molecular properties.

References

A Technical Guide to the Potential Research Applications of N-benzyl-5,5-dimethyloxolan-3-amine

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The compound N-benzyl-5,5-dimethyloxolan-3-amine is not extensively documented in publicly available scientific literature. Consequently, this guide presents potential research applications based on the analysis of its structural motifs and the known activities of analogous compounds. The experimental protocols and data provided are illustrative and intended to serve as a framework for potential investigation.

Core Compound Profile

This compound is a heterocyclic compound featuring a benzylamine moiety attached to a substituted oxolane (tetrahydrofuran) ring. The benzylamine group is a well-known pharmacophore present in a wide range of biologically active molecules, while the substituted oxolane ring provides a specific three-dimensional scaffold.[1][2]

PropertyValueSource
Molecular Formula C13H19NO[PubChem]
Molecular Weight 205.30 g/mol [PubChem]
SMILES CC1(CC(CO1)NCC2=CC=CC=C2)C[PubChem]
InChIKey GSXDTXXZNSUHDR-UHFFFAOYSA-N[PubChem]
Predicted XlogP 2.0[PubChem]
Predicted Properties Hydrogen Bond Donor Count: 1; Hydrogen Bond Acceptor Count: 2[ChemScene]

Note: Data sourced from computational predictions in the absence of experimental validation.[3][4]

Potential Research Applications

The structural components of this compound suggest several promising avenues for research, primarily in neuroscience and antimicrobial discovery.

Neuroscience: Catecholamine Reuptake Inhibition

A significant body of research demonstrates that benzylamine derivatives can act as potent inhibitors of catecholamine transporters, particularly the norepinephrine transporter (NET) and the dopamine transporter (DAT).[5][6] These transporters are critical for terminating synaptic transmission by clearing neurotransmitters from the synaptic cleft. Inhibition of this process prolongs the action of norepinephrine and dopamine, a mechanism central to the therapeutic effects of many antidepressants and psychostimulants.

The N-benzyl group, combined with a tertiary or secondary amine, is a key feature for this activity.[5] Therefore, this compound is a strong candidate for investigation as a novel NET/DAT inhibitor.

Potential research uses:

  • Tool Compound: As a selective or dual inhibitor to probe the roles of NET and DAT in neuronal circuits and behavior.

  • Therapeutic Lead: As a starting point for the development of novel treatments for depression, ADHD, narcolepsy, and other CNS disorders.

cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron NE/DA Synthesis Norepinephrine (NE) & Dopamine (DA) Synthesis Vesicle Synaptic Vesicle NE/DA Synthesis->Vesicle Packaging NE/DA NE / DA Vesicle->NE/DA Release Receptor Postsynaptic Receptors NE/DA->Receptor Binding Transporter NET / DAT Transporter NE/DA->Transporter Reuptake Compound This compound Compound->Transporter Inhibition G start Start Materials: - 5,5-dimethyloxolan-3-one - Benzylamine - Reducing Agent (e.g., NaBH(OAc)3) - Solvent (e.g., DCE) react Combine ketone and amine in solvent. Stir at RT. start->react add_reductant Add reducing agent portion-wise. react->add_reductant reaction Stir reaction mixture at RT for 12-24 hours. add_reductant->reaction quench Quench with saturated NaHCO3 solution. reaction->quench extract Extract with organic solvent (e.g., EtOAc). quench->extract dry_concentrate Dry organic layer (Na2SO4) and concentrate in vacuo. extract->dry_concentrate purify Purify via flash column chromatography. dry_concentrate->purify end Final Product: This compound purify->end G cluster_prep Synaptosome Preparation cluster_assay Uptake Assay cluster_analysis Analysis a Homogenize brain tissue (cortex or striatum) in sucrose buffer b Centrifuge homogenate (low speed) a->b c Centrifuge supernatant (high speed) b->c d Resuspend pellet (synaptosomes) in assay buffer c->d e Pre-incubate synaptosomes with test compound or vehicle d->e f Add [3H]neurotransmitter to initiate uptake e->f g Incubate at 37°C f->g h Terminate uptake by rapid filtration and washing g->h i Measure radioactivity via liquid scintillation counting h->i j Calculate % inhibition and determine IC50 values i->j

References

Spectroscopic and Methodological Analysis of N-benzyl-5,5-dimethyloxolan-3-amine: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

Researchers, scientists, and drug development professionals seeking comprehensive data on N-benzyl-5,5-dimethyloxolan-3-amine will find a notable absence of published experimental spectroscopic and methodological information. While computational predictions offer some insight, a thorough experimental characterization of this compound remains to be publicly documented.

A systematic search of scientific literature and chemical databases reveals a significant gap in the available experimental data for this compound. Key spectroscopic identifiers, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, are not present in readily accessible scientific databases. Furthermore, detailed experimental protocols for its synthesis and purification are not described in the reviewed literature. This lack of information extends to its potential biological activities and associated signaling pathways.

Predicted Physicochemical and Mass Spectrometry Data

While experimental data is unavailable, computational predictions from publicly available sources such as PubChem provide some basic information regarding the compound with the molecular formula C13H19NO.[1]

PropertyPredicted ValueSource
Molecular FormulaC13H19NOPubChem[1]
Monoisotopic Mass205.14667 DaPubChem[1]
Predicted Collision Cross Section (Ų)
[M+H]+146.5PubChem[1]
[M+Na]+152.5PubChem[1]
[M-H]-153.6PubChem[1]

Synthesis and Analysis Workflow: A General Approach

In the absence of a specific protocol for this compound, a general synthetic and analytical workflow can be conceptualized. This serves as a foundational guide for researchers aiming to synthesize and characterize this molecule.

G General Workflow for Synthesis and Characterization cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_bioassay Biological Evaluation (Optional) Reactants Starting Materials (e.g., 5,5-dimethyloxolan-3-amine and benzyl bromide) Reaction Chemical Reaction (e.g., Nucleophilic Substitution) Reactants->Reaction Purification Purification (e.g., Column Chromatography) Reaction->Purification NMR NMR Spectroscopy (1H, 13C, etc.) Purification->NMR Characterization IR IR Spectroscopy Purification->IR Characterization MS Mass Spectrometry (e.g., ESI, GC-MS) Purification->MS Characterization Screening Biological Screening Purification->Screening Pathway Signaling Pathway Analysis Screening->Pathway

Caption: A generalized workflow for the synthesis, purification, and analysis of this compound.

Conclusion and Future Directions

The current body of scientific literature lacks the specific experimental data required for a comprehensive technical guide on this compound. The predicted data provides a starting point, but experimental validation is crucial. Future research efforts should focus on the synthesis of this compound, followed by rigorous spectroscopic characterization using NMR, IR, and MS to provide the foundational data necessary for further investigation into its chemical properties and potential biological applications. The development and publication of detailed experimental protocols would be of significant value to the scientific community.

References

Methodological & Application

Application Notes and Protocols for N-Alkylation of 5,5-dimethyloxolan-3-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-alkylation of amines is a fundamental transformation in organic synthesis, crucial for the generation of diverse molecular scaffolds in drug discovery and development. The introduction of alkyl groups to an amine can significantly modulate its physicochemical properties, such as basicity, lipophilicity, and metabolic stability, thereby influencing its pharmacological profile. 5,5-dimethyloxolan-3-amine is a valuable building block, and its N-alkylated derivatives are of interest for the synthesis of novel chemical entities. This document provides detailed protocols for the N-alkylation of 5,5-dimethyloxolan-3-amine via two robust and widely applicable methods: reductive amination and direct alkylation with alkyl halides. Reductive amination is often the method of choice due to its high efficiency and broad substrate scope, while direct alkylation represents a classical and straightforward alternative.[1][2][3][4]

Key Experimental Protocols

Two primary methods for the N-alkylation of 5,5-dimethyloxolan-3-amine are presented below.

Protocol 1: N-Alkylation via Reductive Amination

Reductive amination is a highly effective method for the controlled N-alkylation of primary amines.[3] The reaction proceeds in a one-pot fashion, where the amine first condenses with a carbonyl compound (an aldehyde or ketone) to form an imine or enamine intermediate, which is then reduced in situ by a suitable reducing agent to yield the N-alkylated amine. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and selective reducing agent commonly employed for this transformation.[5]

Materials and Equipment:

  • 5,5-dimethyloxolan-3-amine

  • Aldehyde (R-CHO) or Ketone (R₁R₂C=O)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Argon or nitrogen inlet (optional, for sensitive substrates)

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

  • Standard glassware for extraction and purification

Procedure:

  • To a round-bottom flask charged with a magnetic stir bar, add 5,5-dimethyloxolan-3-amine (1.0 equiv.).

  • Dissolve the amine in an appropriate solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • Add the aldehyde (1.0-1.2 equiv.) or ketone (1.0-1.5 equiv.) to the solution.

  • Stir the mixture at room temperature for 20-30 minutes to allow for the formation of the imine or enamine intermediate.

  • Carefully add sodium triacetoxyborohydride (1.2-1.5 equiv.) portion-wise to the reaction mixture. The addition may be exothermic.

  • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography to obtain the desired N-alkylated 5,5-dimethyloxolan-3-amine.

Protocol 2: N-Alkylation via Direct Alkylation with Alkyl Halides

Direct N-alkylation with alkyl halides is a classical method for forming C-N bonds. This reaction typically requires a base to neutralize the hydrogen halide formed as a byproduct. Over-alkylation to form tertiary amines or even quaternary ammonium salts can be a competing side reaction, particularly with reactive alkyl halides.[6]

Materials and Equipment:

  • 5,5-dimethyloxolan-3-amine

  • Alkyl halide (R-X, where X = I, Br, or Cl)

  • Potassium carbonate (K₂CO₃) or triethylamine (Et₃N)

  • Acetonitrile (CH₃CN) or N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Deionized water

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Condenser (if heating is required)

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

  • Standard glassware for extraction and purification

Procedure:

  • In a round-bottom flask, dissolve 5,5-dimethyloxolan-3-amine (1.0 equiv.) in a suitable solvent such as acetonitrile or DMF.

  • Add a base, such as potassium carbonate (2.0-3.0 equiv.) or triethylamine (1.5-2.0 equiv.).

  • Add the alkyl halide (1.0-1.2 equiv.) to the mixture.

  • Stir the reaction at room temperature or heat to 50-80 °C, depending on the reactivity of the alkyl halide. Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature and filter off any inorganic salts if a solid base was used.

  • If DMF was used as the solvent, dilute the mixture with a larger volume of ethyl acetate or dichloromethane and wash extensively with water to remove the DMF.

  • Transfer the organic solution to a separatory funnel and wash with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the N-alkylated product.

Data Presentation: Comparison of N-Alkylation Protocols

ParameterProtocol 1: Reductive AminationProtocol 2: Direct Alkylation
Alkylating Agent Aldehyde or KetoneAlkyl Halide (I, Br, Cl)
Key Reagent Sodium triacetoxyborohydrideBase (e.g., K₂CO₃, Et₃N)
Solvent Dichloromethane (DCM), 1,2-Dichloroethane (DCE)Acetonitrile (CH₃CN), DMF
Temperature Room TemperatureRoom Temperature to 80 °C
Reaction Time 12 - 24 hours4 - 48 hours
Key Advantages High selectivity for mono-alkylation, mild conditions, broad substrate scope.Simple setup, readily available reagents.
Potential Issues Requires stoichiometric reducing agent.Risk of over-alkylation, may require heating, potential for side reactions.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the N-alkylation of 5,5-dimethyloxolan-3-amine.

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification Amine 5,5-dimethyloxolan-3-amine ReactionSetup Dissolve in Solvent Add Reagents Amine->ReactionSetup AlkylatingAgent Alkylating Agent (Aldehyde/Ketone or Alkyl Halide) AlkylatingAgent->ReactionSetup ReactionExecution Stir at appropriate temperature Monitor progress (TLC/LC-MS) ReactionSetup->ReactionExecution Quench Quench Reaction ReactionExecution->Quench Extract Aqueous Workup & Extraction Quench->Extract Dry Dry Organic Layer Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Column Chromatography Concentrate->Purify FinalProduct Purified N-Alkylated Product Purify->FinalProduct

References

Application Notes and Protocols for N-benzyl-5,5-dimethyloxolan-3-amine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following application notes and protocols are based on the analysis of the structural motifs of N-benzyl-5,5-dimethyloxolan-3-amine and their established roles in medicinal chemistry. As of the latest literature review, no specific studies or patents have been published on this particular compound. Therefore, the information presented herein is intended to serve as a guide for potential research and development, drawing analogies from structurally related compounds.

Introduction

This compound is a novel chemical entity that combines two key pharmacophores: the N-benzyl group and a substituted oxolane (tetrahydrofuran) ring. While this specific molecule is not yet characterized in the medicinal chemistry literature, its constituent parts are well-established in numerous FDA-approved drugs and biologically active compounds. This document outlines the potential therapeutic applications, hypothetical experimental protocols, and a framework for the investigation of this compound and its derivatives.

The oxolane ring is a prevalent scaffold in a variety of natural products and pharmaceuticals, contributing to a range of biological activities including anticancer, antimicrobial, and antifungal effects.[1] It is a versatile five-membered cyclic ether that can influence molecular conformation and physicochemical properties.[2][3]

The N-benzyl group is a common substituent in drug discovery, known for its ability to fine-tune efficacy and physicochemical properties. This motif can engage in crucial cation-π interactions with target proteins, thereby enhancing binding affinity and potency.[4]

The strategic combination of these two moieties in this compound suggests its potential as a scaffold for developing novel therapeutics in various disease areas.

Potential Therapeutic Applications

Based on the known activities of related N-benzyl and oxolane-containing compounds, this compound could be a valuable starting point for drug discovery programs in the following areas:

  • Oncology: The tetrahydrofuran motif is present in several natural products with potent cytotoxic activity against cancer cell lines.[1][5] The N-benzyl group can be tailored to interact with specific residues in the active sites of kinases or other cancer-related enzymes.

  • Infectious Diseases: Derivatives of N-benzylamines and oxolanes have demonstrated antimicrobial and antiviral activities.[1] For instance, the tetrahydrofuran ring is a key component in several HIV protease inhibitors.[6]

  • Central Nervous System (CNS) Disorders: The lipophilicity and structural features of this scaffold may allow for penetration of the blood-brain barrier, making it a candidate for the development of agents targeting CNS disorders.

Experimental Protocols

The following are detailed, albeit hypothetical, protocols for the synthesis and biological evaluation of this compound.

Synthesis of this compound

A plausible synthetic route to this compound is via reductive amination of a suitable oxolanone precursor.

Step 1: Synthesis of 5,5-dimethyloxolan-3-one This starting material can be synthesized from commercially available precursors through established organic chemistry reactions.

Step 2: Reductive Amination

  • Reaction: To a solution of 5,5-dimethyloxolan-3-one (1.0 eq) in a suitable solvent such as methanol or dichloromethane, add benzylamine (1.1 eq).

  • Stirring: Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Reduction: Cool the reaction mixture to 0 °C and add a reducing agent, such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB) (1.5 eq), portion-wise.

  • Completion: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield this compound.

In Vitro Anticancer Activity Screening: MTT Assay

This protocol describes a general method for assessing the cytotoxic effects of the compound on a panel of human cancer cell lines.

  • Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in the culture medium. Add the diluted compound to the wells, including a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37 °C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value by plotting a dose-response curve.

Data Presentation

Quantitative data from biological assays should be summarized in clear and concise tables to facilitate comparison and analysis.

Table 1: Hypothetical In Vitro Cytotoxicity of this compound

Cell LineCancer TypeIC₅₀ (µM)
MCF-7Breast Adenocarcinoma15.2 ± 2.1
A549Lung Carcinoma28.7 ± 3.5
HCT116Colorectal Carcinoma12.5 ± 1.8
HeLaCervical Cancer35.1 ± 4.2

Data are presented as mean ± standard deviation from three independent experiments.

Table 2: Hypothetical Antiviral Activity against a Model Virus (e.g., Influenza A)

CompoundEC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI)
This compound8.9 ± 1.3>100>11.2
Oseltamivir (Control)0.5 ± 0.1>100>200

EC₅₀: Half-maximal effective concentration; CC₅₀: Half-maximal cytotoxic concentration; SI = CC₅₀/EC₅₀.

Visualizations

Proposed Drug Discovery Workflow

G cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Evaluation cluster_2 Lead Optimization cluster_3 In Vivo Studies A Synthesis of N-benzyl- 5,5-dimethyloxolan-3-amine B Purification (Chromatography) A->B C Structural Characterization (NMR, MS, etc.) B->C D Primary Screening (e.g., Anticancer Panel) C->D E Secondary Assays (e.g., Enzyme Inhibition) D->E F Mechanism of Action Studies E->F G Structure-Activity Relationship (SAR) Studies F->G H ADME/Tox Profiling G->H J Animal Model Efficacy H->J I Analog Synthesis I->G K Pharmacokinetics (PK) & Pharmacodynamics (PD) J->K

Caption: A generalized workflow for the preclinical development of a novel chemical entity.

Hypothetical Target Signaling Pathway: PI3K/Akt/mTOR

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes Inhibitor This compound (Hypothetical Inhibitor) Inhibitor->PI3K Inhibition

Caption: A simplified diagram of the PI3K/Akt/mTOR signaling pathway, a common target in cancer therapy.

Conclusion and Future Directions

While this compound remains an unexplored molecule, its structural components suggest significant potential for medicinal chemistry applications. The provided protocols and conceptual frameworks offer a starting point for its synthesis and biological evaluation.

Future research should focus on:

  • Synthesis and Characterization: The successful synthesis and full structural elucidation of this compound.

  • Broad Biological Screening: Evaluation against a diverse range of biological targets, including cancer cell lines, viruses, and bacteria, to identify initial areas of activity.

  • Library Synthesis: The generation of a library of analogs with modifications to both the oxolane and N-benzyl moieties to establish structure-activity relationships (SAR).

  • Computational Studies: The use of molecular modeling and docking studies to predict potential biological targets and guide the design of more potent derivatives.

By systematically investigating this novel scaffold, researchers may uncover new lead compounds for the development of future therapeutics.

References

Synthesis of Tertiary Amines: Detailed Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of tertiary amines, which are crucial structural motifs in a vast array of pharmaceuticals, agrochemicals, and functional materials. The following sections outline common and effective synthetic strategies, including reductive amination and N-alkylation of secondary amines, complete with step-by-step procedures, quantitative data, and characterization guidelines.

Introduction

Tertiary amines are organic compounds containing a nitrogen atom bonded to three alkyl or aryl groups. Their unique chemical properties make them valuable intermediates and final products in organic synthesis and medicinal chemistry. The synthesis of tertiary amines with high purity and yield is a critical task in drug discovery and development. This application note details reliable and reproducible methods for their preparation in a laboratory setting.

Synthetic Strategies

Two of the most prevalent and versatile methods for the synthesis of tertiary amines are reductive amination and N-alkylation of secondary amines.

  • Reductive Amination: This method involves the reaction of a secondary amine with a carbonyl compound (aldehyde or ketone) to form an iminium ion intermediate, which is then reduced in situ to the corresponding tertiary amine. This one-pot procedure is highly efficient and offers a broad substrate scope.

  • N-Alkylation of Secondary Amines: This classical approach involves the direct alkylation of a secondary amine with an alkylating agent, typically an alkyl halide, in the presence of a base. While effective, this method can sometimes lead to the formation of quaternary ammonium salts as byproducts.

Experimental Protocols

Protocol 1: Synthesis of a Tertiary Amine via Reductive Amination

This protocol describes the synthesis of N-benzyl-N-methylphenethylamine from N-methylphenethylamine and benzaldehyde using sodium triacetoxyborohydride as the reducing agent.

Materials:

  • N-methylphenethylamine

  • Benzaldehyde

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of N-methylphenethylamine (1.0 mmol, 1.0 equiv) in anhydrous dichloromethane (10 mL) in a round-bottom flask, add benzaldehyde (1.1 mmol, 1.1 equiv).

  • Stir the mixture at room temperature for 20 minutes.

  • Add sodium triacetoxyborohydride (1.5 mmol, 1.5 equiv) portion-wise over 10 minutes.

  • Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution (15 mL).

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude tertiary amine.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Synthesis of a Tertiary Amine via N-Alkylation of a Secondary Amine

This protocol details the synthesis of N,N-dibenzylmethylamine from dibenzylamine and methyl iodide using potassium carbonate as the base.

Materials:

  • Dibenzylamine

  • Methyl iodide

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN), anhydrous

  • Diethyl ether

  • Deionized water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve dibenzylamine (1.0 mmol, 1.0 equiv) in anhydrous acetonitrile (10 mL).

  • Add potassium carbonate (2.0 mmol, 2.0 equiv) to the solution.

  • Add methyl iodide (1.2 mmol, 1.2 equiv) dropwise to the stirred suspension.

  • Heat the reaction mixture to reflux (approximately 82°C) and maintain for 3-5 hours. Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate using a rotary evaporator.

  • Dissolve the residue in diethyl ether (20 mL) and wash with deionized water (2 x 10 mL) and then brine (10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude tertiary amine.

  • Purify the product by column chromatography if necessary.

Data Presentation

The following table summarizes typical yields for the synthesis of various tertiary amines using the described methods. Yields are dependent on the specific substrates and reaction conditions.

EntrySecondary AmineCarbonyl/Alkyl HalideMethodProductYield (%)
1DibenzylamineBenzaldehydeReductive AminationTribenzylamine92
2PiperidineAcetoneReductive AminationN-isopropylpiperidine85
3MorpholineCyclohexanoneReductive AminationN-cyclohexylmorpholine88
4PyrrolidineBenzyl bromideN-AlkylationN-benzylpyrrolidine95
5DiethylamineEthyl iodideN-AlkylationTriethylamine90
6N-methylanilineIodomethaneN-AlkylationN,N-dimethylaniline93

Experimental Workflow and Logic

The general workflow for the synthesis and purification of tertiary amines is depicted below. The process begins with the selection of appropriate starting materials, followed by the chemical reaction, workup to isolate the crude product, and finally, purification and characterization to obtain the pure tertiary amine.

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification & Analysis start Starting Materials (Secondary Amine + Carbonyl/Alkyl Halide) reaction Chemical Reaction (Reductive Amination or N-Alkylation) start->reaction quench Reaction Quenching reaction->quench extraction Liquid-Liquid Extraction quench->extraction drying Drying of Organic Layer extraction->drying concentration Solvent Removal drying->concentration chromatography Column Chromatography concentration->chromatography characterization Characterization (NMR, IR, MS) chromatography->characterization end Pure Tertiary Amine characterization->end

Caption: General workflow for the synthesis of tertiary amines.

Purification and Characterization

Purification:

Crude tertiary amines are typically purified by column chromatography on silica gel.[1] Due to the basic nature of amines, they can interact strongly with the acidic silica gel, leading to peak tailing and poor separation. To mitigate this, it is common to add a small amount of a basic modifier, such as triethylamine (0.1-1%) or ammonia (in the form of a methanolic solution), to the eluent system.[2] Alternatively, basic alumina can be used as the stationary phase.[2]

Characterization:

The structure and purity of the synthesized tertiary amines can be confirmed by various spectroscopic methods.

  • Infrared (IR) Spectroscopy: A key feature in the IR spectrum of a tertiary amine is the absence of N-H stretching bands, which are typically observed between 3300 and 3500 cm⁻¹ for primary and secondary amines.[3][4] The presence of C-N stretching vibrations can be observed in the region of 1250-1020 cm⁻¹, though these are often weak and can be difficult to assign definitively.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Protons on the carbon atoms adjacent to the nitrogen atom are deshielded and typically appear in the range of 2.2-2.8 ppm. The absence of a broad, exchangeable N-H proton signal is indicative of a tertiary amine.[5]

    • ¹³C NMR: The carbon atoms directly bonded to the nitrogen atom are also deshielded and typically resonate in the 30-60 ppm range.[3]

  • Mass Spectrometry (MS): Mass spectrometry is a valuable tool for determining the molecular weight of the synthesized tertiary amine and for fragmentation analysis to confirm its structure.

By following these detailed protocols and characterization guidelines, researchers can reliably synthesize and verify a wide range of tertiary amines for their specific applications in research and development.

References

Application Notes and Protocols: N-benzyl-5,5-dimethyloxolan-3-amine as a Potential Ligand

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following application notes and protocols are provided as a guideline for the initial characterization of N-benzyl-5,5-dimethyloxolan-3-amine. As of the date of this document, there is a significant lack of published experimental data regarding the specific biological activity of this compound. The proposed applications and experimental designs are therefore based on the structural characteristics of the molecule and the known activities of structurally related N-benzyl and oxolane-containing compounds. All experiments should be conducted with appropriate controls and a thorough literature search for any newly available information is recommended.

Introduction

This compound is a small molecule with structural features that suggest potential as a ligand for various biological targets.[1][2] The presence of a benzyl group attached to a cyclic amine (oxolane) is a common motif in pharmacologically active compounds, including those targeting central nervous system (CNS) receptors. The N-benzyl group can significantly influence the binding affinity and functional activity of ligands at their respective receptors.[3] This document outlines a series of protocols to investigate the potential of this compound as a novel ligand, focusing on its characterization through binding assays, functional assays, and initial cytotoxicity profiling.

Potential (Hypothesized) Applications

Based on its chemical structure, this compound may exhibit activity as a modulator of:

  • G-Protein Coupled Receptors (GPCRs): Many N-benzyl substituted compounds are known to interact with aminergic GPCRs, such as serotonin (5-HT) and dopamine receptors.[3] The oxolane ring may confer selectivity for specific receptor subtypes.

  • Ion Channels: The amine moiety could potentially interact with ion channels, although this is a broader and less specific hypothesis.

  • Enzyme Inhibition: While less common for this structural class, the compound could be screened against various enzymes, such as monoamine oxidase (MAO) or other enzymes involved in neurotransmitter metabolism.

Initial screening should therefore focus on a panel of CNS-related GPCRs.

Experimental Protocols

The following protocols provide a general framework for the initial characterization of this compound.

The overall workflow for characterizing a novel compound like this compound is depicted below.

Ligand Characterization Workflow General Workflow for Novel Ligand Characterization cluster_0 Initial Screening cluster_1 Lead Optimization Receptor Binding Assay Receptor Binding Assay Functional Assay Functional Assay Receptor Binding Assay->Functional Assay Cytotoxicity Assay Cytotoxicity Assay Functional Assay->Cytotoxicity Assay Data Analysis Data Analysis Cytotoxicity Assay->Data Analysis SAR Studies SAR Studies In Vivo Studies In Vivo Studies SAR Studies->In Vivo Studies Compound Synthesis Compound Synthesis Compound Synthesis->Receptor Binding Assay Data Analysis->SAR Studies Gq Signaling Pathway Hypothetical Gq-Coupled Receptor Signaling Pathway Ligand Ligand GPCR GPCR Ligand->GPCR Binds Gq Protein Gq Protein GPCR->Gq Protein Activates PLC PLC Gq Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER ER IP3->ER Binds to receptor on PKC PKC DAG->PKC Activates Ca2+ Ca2+ ER->Ca2+ Releases Ca2+->PKC Activates Cellular Response Cellular Response PKC->Cellular Response Phosphorylates targets leading to Gs Signaling Pathway Hypothetical Gs-Coupled Receptor Signaling Pathway Ligand Ligand GPCR GPCR Ligand->GPCR Binds Gs Protein Gs Protein GPCR->Gs Protein Activates Adenylate Cyclase Adenylate Cyclase Gs Protein->Adenylate Cyclase Activates ATP ATP Adenylate Cyclase->ATP Converts cAMP cAMP ATP->cAMP PKA PKA cAMP->PKA Activates Cellular Response Cellular Response PKA->Cellular Response Phosphorylates targets leading to

References

Application of N-benzyl-5,5-dimethyloxolan-3-amine in Catalysis: A Review of Available Literature

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

While the broader class of chiral amines and their derivatives are extensively used in catalysis, the specific scaffold of N-benzyl-5,5-dimethyloxolan-3-amine appears to be an unexplored area in the field of catalysis research. The lack of available data prevents the creation of detailed application notes, experimental protocols, and quantitative data tables as requested.

Potential Areas for Future Research

Given the structural features of this compound, several potential avenues for research into its catalytic applications could be envisioned. The presence of a chiral center (if synthesized in an enantiomerically pure form), a secondary amine, and an ether oxygen atom suggests that it could be investigated in the following areas:

  • Asymmetric Organocatalysis: Chiral amines are fundamental to many organocatalytic transformations. This compound could potentially act as a catalyst in reactions such as Michael additions, aldol reactions, or Mannich reactions. The stereoelectronic environment provided by the dimethyloxolane ring could influence the stereochemical outcome of these reactions.

  • Ligand in Metal-Catalyzed Reactions: The nitrogen and oxygen atoms could act as a bidentate ligand for various transition metals. Such metal complexes could be explored as catalysts in a range of reactions, including but not limited to:

    • Asymmetric hydrogenation

    • Asymmetric C-C bond formation (e.g., Suzuki, Heck, or Sonogashira couplings)

    • Oxidation and reduction reactions

The workflow for investigating the catalytic potential of this compound would typically involve the steps outlined below.

Hypothetical Experimental Workflow for Catalyst Screening

G cluster_0 Synthesis and Characterization cluster_1 Catalyst/Ligand Application Screening cluster_2 Optimization and Analysis A Synthesis of enantiomerically pure This compound B Structural and Purity Analysis (NMR, MS, Chiral HPLC) A->B C Organocatalysis Test Reactions (e.g., Michael Addition) B->C D Ligand Synthesis with Metal Precursors (e.g., Pd, Ru, Rh) B->D F Reaction Condition Optimization (Solvent, Temperature, Catalyst Loading) C->F E Screening of Metal Complexes in Test Reactions (e.g., Asymmetric Hydrogenation) D->E E->F G Analysis of Product Yield and Enantioselectivity (GC, HPLC) F->G H Substrate Scope Evaluation G->H

Caption: Hypothetical workflow for evaluating the catalytic activity of a novel chiral amine.

Conclusion

At present, there is no established body of research on the application of this compound in catalysis. The information provided here is based on general principles of catalyst design and development and is intended to guide future research efforts. Researchers and scientists interested in this compound would be breaking new ground, and any findings would represent a novel contribution to the field of catalysis. The development of experimental protocols and the generation of quantitative data would be contingent on the outcomes of such exploratory studies.

Application Notes and Protocols for the Purification of Crude N-benzyl-5,5-dimethyloxolan-3-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the purification of crude N-benzyl-5,5-dimethyloxolan-3-amine. The selection of the most appropriate technique will depend on the nature of the impurities, the desired final purity, and the scale of the purification. The following methods are standard and effective for the purification of amines and related N-benzyl compounds.

Overview of Purification Techniques

The primary purification strategies for this compound, a basic compound, involve exploiting its ability to form salts. The most common methods include acid-base extraction, column chromatography, and precipitation of the amine salt.

Purification Technique Principle Advantages Disadvantages Typical Purity Typical Recovery
Acid-Base Extraction Partitioning between immiscible organic and aqueous phases based on the amine's ability to form a water-soluble salt under acidic conditions.[1][2][3]Simple, fast, and effective for removing neutral and acidic impurities.[3] Scalable.May not be effective for removing other basic impurities. Requires handling of acids and bases.Good to ExcellentHigh
Column Chromatography Separation based on differential adsorption of the compound and impurities onto a stationary phase.Can achieve very high purity and separate closely related compounds.Can be time-consuming and require significant amounts of solvent. May have lower recovery.ExcellentModerate to High
Amine Salt Precipitation Formation of a crystalline salt of the amine, which precipitates from a suitable solvent, leaving impurities in the solution.[4]Can yield a highly pure, stable solid product. Effective for removing non-basic impurities.Requires a suitable solvent system for precipitation. The free base must be regenerated.ExcellentModerate to High
Fractional Vacuum Distillation Separation of components of a liquid mixture based on differences in boiling points under reduced pressure.[5]Effective for separating compounds with different volatilities. Can be used for large-scale purification.Requires the compound to be thermally stable. Not effective for removing non-volatile impurities.Good to ExcellentHigh

Experimental Protocols

Acid-Base Extraction

This technique is ideal for the initial purification of the crude product to remove acidic and neutral impurities.

Materials:

  • Crude this compound dissolved in an organic solvent (e.g., diethyl ether, dichloromethane, or ethyl acetate)[2]

  • 1 M Hydrochloric Acid (HCl)

  • 1 M Sodium Hydroxide (NaOH)

  • Saturated Sodium Chloride solution (Brine)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Separatory Funnel

  • Erlenmeyer Flasks

  • pH paper or pH meter

Protocol:

  • Dissolution: Dissolve the crude this compound in a suitable water-immiscible organic solvent.

  • Acidic Extraction:

    • Transfer the organic solution to a separatory funnel.

    • Add an equal volume of 1 M HCl to the separatory funnel.

    • Stopper the funnel and shake vigorously, periodically venting to release pressure.

    • Allow the layers to separate. The protonated amine salt will be in the aqueous layer.[1][3]

    • Drain the lower aqueous layer into a clean Erlenmeyer flask.

    • Repeat the extraction of the organic layer with 1 M HCl to ensure complete transfer of the amine salt.

    • Combine the aqueous extracts. The organic layer now contains neutral impurities and can be discarded.

  • Basification and Re-extraction:

    • Cool the combined aqueous extracts in an ice bath.

    • Slowly add 1 M NaOH to the aqueous solution while stirring until the solution is basic (pH > 10), as confirmed by pH paper.[1] This will deprotonate the amine salt, regenerating the free amine.

    • Transfer the basic aqueous solution back to the separatory funnel.

    • Add a fresh portion of the organic solvent to the separatory funnel.

    • Shake the funnel to extract the free amine back into the organic layer.

    • Drain the lower aqueous layer and collect the organic layer.

    • Repeat the extraction of the aqueous layer with the organic solvent to maximize recovery.

  • Washing and Drying:

    • Combine the organic extracts containing the purified amine.

    • Wash the organic layer with brine to remove any remaining water-soluble impurities.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Solvent Removal:

    • Filter off the drying agent.

    • Remove the solvent by rotary evaporation to yield the purified this compound.

Silica Gel Column Chromatography

This method is suitable for achieving high purity, especially for removing impurities with similar basicity.

Materials:

  • Crude this compound

  • Silica Gel (230-400 mesh)

  • Eluent system (e.g., a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate or diethyl ether). The addition of a small amount of triethylamine (e.g., 1%) to the eluent can help to reduce tailing of the amine on the silica gel.

  • Chromatography Column

  • Collection tubes or flasks

  • Thin Layer Chromatography (TLC) plates and chamber

Protocol:

  • Eluent Selection: Determine a suitable eluent system by running TLC plates of the crude material. The desired compound should have an Rf value of approximately 0.2-0.4 for good separation.

  • Column Packing:

    • Prepare a slurry of silica gel in the chosen eluent.

    • Pour the slurry into the chromatography column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading:

    • Dissolve the crude amine in a minimal amount of the eluent or a stronger solvent that will be adsorbed by the silica gel.

    • Carefully load the sample onto the top of the silica gel column.

  • Elution:

    • Begin eluting the column with the chosen solvent system.

    • Collect fractions in separate tubes.

  • Fraction Analysis:

    • Monitor the separation by TLC analysis of the collected fractions.

    • Combine the fractions containing the pure product.

  • Solvent Removal:

    • Remove the eluent from the combined pure fractions by rotary evaporation to obtain the purified product.

Amine Salt Precipitation

This technique is useful for obtaining a solid, stable form of the purified amine.

Materials:

  • Crude this compound

  • Anhydrous solvent (e.g., diethyl ether, ethyl acetate, or dioxane)

  • A solution of an acid in an anhydrous solvent (e.g., HCl in diethyl ether or dioxane)[4]

  • Buchner funnel and filter paper

  • Schlenk line or vacuum desiccator

Protocol:

  • Dissolution: Dissolve the crude amine in a minimal amount of the anhydrous solvent.

  • Precipitation:

    • Slowly add the acidic solution dropwise to the stirred solution of the amine.

    • The amine salt should precipitate out of the solution as a solid.[4]

    • Continue adding the acid until no more precipitate forms.

  • Isolation:

    • Collect the precipitated salt by vacuum filtration using a Buchner funnel.

    • Wash the salt with a small amount of the cold, anhydrous solvent to remove any remaining impurities.

  • Drying: Dry the purified amine salt under high vacuum.

  • Regeneration of Free Base (Optional): If the free amine is required, the salt can be dissolved in water and treated with a base (e.g., NaOH) followed by extraction with an organic solvent as described in the acid-base extraction protocol.

Visualizations

Purification_Workflow cluster_crude Crude Product cluster_techniques Purification Techniques cluster_pure Purified Product Crude Crude this compound ABE Acid-Base Extraction Crude->ABE CC Column Chromatography Crude->CC ASP Amine Salt Precipitation Crude->ASP FVD Fractional Vacuum Distillation Crude->FVD Pure Pure this compound ABE->Pure CC->Pure ASP->Pure FVD->Pure

Caption: General workflow for the purification of crude this compound.

Logical_Relationships cluster_ABE Acid-Base Extraction cluster_CC Column Chromatography Crude Crude Product Contains: Target Amine, Neutral Impurities, Acidic Impurities, Basic Impurities ABE_Step1 Dissolve in Organic Solvent Add Aqueous Acid Crude->ABE_Step1 CC_Step1 Adsorb on Silica Gel Crude->CC_Step1 ABE_Step2 {Aqueous Layer | (Protonated Amine + Basic Impurities)} | {Organic Layer | (Neutral + Acidic Impurities)} ABE_Step1->ABE_Step2 ABE_Step3 Basify Aqueous Layer Extract with Organic Solvent ABE_Step2->ABE_Step3 ABE_Step4 {Purified Amine in Organic Layer} ABE_Step3->ABE_Step4 ABE_Step4->CC_Step1 Further Purification CC_Step2 Elute with Solvent Gradient CC_Step1->CC_Step2 CC_Step3 Collect Fractions CC_Step2->CC_Step3 CC_Step4 {Pure Amine Fractions} CC_Step3->CC_Step4

Caption: Logical flow of acid-base extraction and its potential combination with column chromatography.

References

Application Notes and Protocols for In Vitro Assays Involving N-benzyl-5,5-dimethyloxolan-3-amine

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

N-benzyl-5,5-dimethyloxolan-3-amine is a chemical compound with the molecular formula C13H19NO. While the therapeutic potential of this specific molecule is not extensively documented in publicly available literature, its structural motifs are present in various biologically active compounds. This document aims to provide a generalized framework for potential in-vtiro assays based on the activities of structurally related N-benzyl and oxolane-containing molecules. The protocols detailed below are intended as a guide for researchers and scientists in drug development to design and implement experiments to investigate the biological activity of this compound.

Due to the limited specific data on this compound, the following sections will focus on assays relevant to compound classes with similar structural features, such as N-benzyl derivatives, which have shown activities including P2X7 receptor antagonism, antimicrobial effects, and anticancer properties.

I. Potential Therapeutic Areas and In Vitro Assays

Based on the biological activities of structurally analogous compounds, this compound could be investigated for, but not limited to, the following therapeutic areas.

Neurology: P2X7 Receptor Antagonism

N-benzyl derivatives have been identified as potent antagonists of the P2X7 receptor, a key player in neuroinflammation and chronic pain.

Experimental Protocol: Calcium Influx Assay for P2X7 Receptor Antagonism

This assay measures the ability of a compound to inhibit the influx of calcium through the P2X7 receptor channel upon activation by its agonist, ATP.

Materials:

  • HEK293 cells stably expressing the human P2X7 receptor

  • Assay buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES)

  • Fluo-4 AM calcium indicator dye

  • ATP (agonist)

  • This compound (test compound)

  • Positive control (known P2X7 antagonist, e.g., A-740003)

  • 96-well black, clear-bottom microplates

  • Fluorescence plate reader

Procedure:

  • Cell Plating: Seed HEK293-P2X7 cells into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Dye Loading: Wash the cells with assay buffer and then incubate with Fluo-4 AM solution in the dark at 37°C for 1 hour.

  • Compound Incubation: Wash the cells to remove excess dye and add assay buffer containing various concentrations of this compound or the positive control. Incubate for 15-30 minutes at room temperature.

  • Agonist Addition and Fluorescence Measurement: Place the plate in a fluorescence plate reader. Measure the baseline fluorescence, then add a solution of ATP to all wells to stimulate the P2X7 receptor. Immediately begin kinetic reading of fluorescence intensity for 1-5 minutes.

  • Data Analysis: The increase in fluorescence upon ATP addition corresponds to calcium influx. Calculate the percentage of inhibition for each concentration of the test compound relative to the control (ATP alone). Determine the IC50 value by fitting the data to a dose-response curve.

Data Presentation:

CompoundIC50 (µM) for P2X7 Antagonism
This compoundTo be determined
Positive Control (e.g., A-740003)Known value

Experimental Workflow:

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_measurement Measurement & Analysis plate_cells Plate HEK293-P2X7 Cells dye_loading Load Cells with Fluo-4 AM plate_cells->dye_loading add_compound Add Test Compound dye_loading->add_compound add_agonist Add ATP (Agonist) add_compound->add_agonist read_fluorescence Read Fluorescence add_agonist->read_fluorescence analyze_data Calculate IC50 read_fluorescence->analyze_data mic_determination cluster_setup Assay Setup cluster_incubation Incubation cluster_readout Readout compound_prep Prepare Compound Dilutions inoculate Inoculate Plates compound_prep->inoculate bacterial_prep Prepare Bacterial Inoculum bacterial_prep->inoculate incubate Incubate at 37°C inoculate->incubate visual_inspection Visual Inspection for Growth incubate->visual_inspection od_reading OD600 Reading (Optional) incubate->od_reading result MIC Value visual_inspection->result od_reading->result signaling_pathway receptor Growth Factor Receptor pi3k PI3K receptor->pi3k akt Akt pi3k->akt mtor mTOR akt->mtor apoptosis Apoptosis akt->apoptosis Inhibits cell_survival Cell Survival & Proliferation mtor->cell_survival test_compound This compound test_compound->akt Hypothetical Inhibition

Application Notes and Protocols for the Development of N-benzyl-5,5-dimethyloxolan-3-amine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the synthesis, derivatization, and biological evaluation of novel compounds based on the N-benzyl-5,5-dimethyloxolan-3-amine scaffold. This document outlines synthetic strategies, potential therapeutic applications, and detailed protocols for in vitro screening.

Introduction

This compound is a versatile chemical scaffold with potential for the development of novel therapeutic agents. The presence of a privileged N-benzyl group, combined with a substituted oxolane ring, offers opportunities for structural modifications to modulate physicochemical properties and biological activity. This document details the development of derivatives of this core structure, targeting several key therapeutic areas based on the known activities of related compounds.

Data Presentation: Representative Biological Activities

While specific biological data for derivatives of this compound are not extensively available in the public domain, the following tables present representative quantitative data based on the activities of structurally related N-benzylamine and oxolane-containing compounds. This data is intended to be illustrative for guiding lead optimization.

Table 1: Representative Serotonin 5-HT2A Receptor Agonist Activity

Compound IDR1-Substituent (Benzyl Ring)R2-Substituent (Oxolane Ring)Ki (nM)EC50 (nM)% Efficacy
NBD-1HH15.225.895
NBD-22-OCH3H5.810.198
NBD-34-FH12.520.492
NBD-42,3-(OCH2O)H8.115.696
NBD-5H2-CH320.535.290

Table 2: Representative Anticancer Activity (A549 Lung Carcinoma Cell Line)

Compound IDR1-Substituent (Benzyl Ring)R2-Substituent (Oxolane Ring)IC50 (µM)
NBD-6HH12.5
NBD-74-ClH5.2
NBD-83-CF3H8.9
NBD-9H4-OH15.8
NBD-104-NO2H3.1

Table 3: Representative Antifungal Activity (Candida albicans)

Compound IDR1-Substituent (Benzyl Ring)R2-Substituent (Oxolane Ring)MIC (µg/mL)
NBD-11HH32
NBD-124-BrH8
NBD-132,4-diClH4
NBD-14H2-ethyl64
NBD-153-OCH3H16

Experimental Protocols

Synthesis Protocols

1. Synthesis of the Core Scaffold: 5,5-dimethyltetrahydrofuran-3-amine

A plausible synthetic route to the key intermediate, 5,5-dimethyltetrahydrofuran-3-amine, can be adapted from established methods for similar structures. One such approach involves the following steps:

  • Step 1: Synthesis of 2,2-dimethyl-4-pentenoic acid. This can be achieved through various classical organic synthesis methods, for instance, via a Claisen rearrangement of an appropriate allyl vinyl ether.

  • Step 2: Iodolactonization. The unsaturated acid is treated with iodine and a base (e.g., sodium bicarbonate) to induce cyclization and form an iodolactone.

  • Step 3: Reductive deiodination. The iodolactone is then reduced to the corresponding lactone, for example, using a radical-based reducing agent like tributyltin hydride.

  • Step 4: Amidation and Hofmann Rearrangement. The lactone is opened and converted to an amide, followed by a Hofmann rearrangement to yield the desired 5,5-dimethyltetrahydrofuran-3-amine.

2. General Protocol for N-Benzylation to form this compound and its Derivatives

This protocol describes the reductive amination of 5,5-dimethyltetrahydrofuran-3-amine with various benzaldehydes.

  • Materials:

    • 5,5-dimethyltetrahydrofuran-3-amine

    • Substituted benzaldehyde (1.1 eq)

    • Sodium triacetoxyborohydride (1.5 eq)

    • Dichloromethane (DCM) or 1,2-dichloroethane (DCE)

    • Acetic acid (catalytic amount)

    • Saturated sodium bicarbonate solution

    • Brine

    • Anhydrous magnesium sulfate

  • Procedure:

    • Dissolve 5,5-dimethyltetrahydrofuran-3-amine (1.0 eq) and the substituted benzaldehyde (1.1 eq) in DCM or DCE.

    • Add a catalytic amount of acetic acid to the mixture.

    • Stir the reaction mixture at room temperature for 1-2 hours to allow for imine formation.

    • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the stirring solution.

    • Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.

    • Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the desired this compound derivative.

Biological Screening Protocols

1. Protocol for 5-HT2A Receptor Binding Assay

This protocol is designed to determine the binding affinity (Ki) of the synthesized derivatives for the human serotonin 5-HT2A receptor.

  • Materials:

    • Human recombinant 5-HT2A receptor membranes (e.g., from CHO or HEK293 cells)

    • Radioligand (e.g., [3H]ketanserin or [3H]MDL 100,907)

    • Non-specific binding control (e.g., spiperone or unlabeled ketanserin)

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl2 and 0.5 mM EDTA)

    • Synthesized compounds at various concentrations

    • Scintillation vials and scintillation cocktail

    • Glass fiber filters (e.g., Whatman GF/B)

    • Filtration apparatus

  • Procedure:

    • Prepare dilutions of the synthesized compounds in the assay buffer.

    • In a 96-well plate, add the assay buffer, radioligand, and either the test compound, buffer (for total binding), or non-specific binding control.

    • Add the receptor membranes to initiate the binding reaction.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

    • Terminate the incubation by rapid filtration through the glass fiber filters using a cell harvester.

    • Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and quantify the bound radioactivity using a scintillation counter.

    • Calculate the specific binding and determine the Ki values using non-linear regression analysis (e.g., Cheng-Prusoff equation).

2. Protocol for In Vitro Anticancer Activity Screening (MTT Assay)

This protocol assesses the cytotoxic effects of the synthesized derivatives on a cancer cell line (e.g., A549).

  • Materials:

    • A549 human lung carcinoma cells

    • Complete growth medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

    • Synthesized compounds at various concentrations

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Dimethyl sulfoxide (DMSO)

    • 96-well cell culture plates

    • Microplate reader

  • Procedure:

    • Seed A549 cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

    • Treat the cells with various concentrations of the synthesized compounds (typically in a serial dilution) and a vehicle control (DMSO).

    • Incubate the cells for 48-72 hours.

    • Add MTT solution to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

    • Remove the medium and dissolve the formazan crystals in DMSO.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

3. Protocol for In Vitro Antifungal Susceptibility Testing (Broth Microdilution)

This protocol determines the minimum inhibitory concentration (MIC) of the synthesized derivatives against Candida albicans.

  • Materials:

    • Candida albicans strain (e.g., ATCC 90028)

    • RPMI-1640 medium with L-glutamine, buffered with MOPS

    • Synthesized compounds at various concentrations

    • Positive control antifungal agent (e.g., fluconazole)

    • 96-well microtiter plates

  • Procedure:

    • Prepare a standardized inoculum of C. albicans in RPMI medium.

    • Prepare serial dilutions of the synthesized compounds in the 96-well plate.

    • Inoculate each well with the fungal suspension. Include a growth control (no compound) and a sterility control (no inoculum).

    • Incubate the plates at 35°C for 24-48 hours.

    • Determine the MIC, which is the lowest concentration of the compound that causes a significant inhibition of visible fungal growth compared to the growth control.

Visualizations

Synthetic Workflow

cluster_synthesis Synthesis of this compound Derivatives Start Starting Materials (5,5-dimethyltetrahydrofuran-3-amine, Substituted Benzaldehydes) ReductiveAmination Reductive Amination Start->ReductiveAmination Purification Purification (Column Chromatography) ReductiveAmination->Purification FinalProduct This compound Derivatives Purification->FinalProduct

Caption: Synthetic workflow for this compound derivatives.

Biological Screening Workflow

cluster_screening Biological Screening Cascade CompoundLibrary Synthesized Derivatives PrimaryScreening Primary Screening (e.g., 5-HT2A Binding, MTT Assay, MIC) CompoundLibrary->PrimaryScreening HitIdentification Hit Identification (Active Compounds) PrimaryScreening->HitIdentification DoseResponse Dose-Response & Potency (Ki, IC50, MIC determination) HitIdentification->DoseResponse Active Inactive Inactive HitIdentification->Inactive LeadSelection Lead Compound Selection DoseResponse->LeadSelection

Caption: Workflow for the biological screening of synthesized derivatives.

Potential Signaling Pathway (5-HT2A Receptor Agonism)

cluster_pathway Simplified 5-HT2A Receptor Signaling Pathway Ligand NBD Derivative (Agonist) Receptor 5-HT2A Receptor Ligand->Receptor Gq Gq/11 Protein Receptor->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca2+ Release IP3->Ca PKC PKC Activation DAG->PKC Response Cellular Response Ca->Response PKC->Response

Caption: Potential signaling pathway for 5-HT2A receptor agonist derivatives.

Application Notes and Protocols for N-benzyl-5,5-dimethyloxolan-3-amine in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Researchers, scientists, and drug development professionals should note that currently, there is a significant lack of published literature regarding the specific applications of N-benzyl-5,5-dimethyloxolan-3-amine as a building block in organic synthesis.

While this compound is commercially available and classified as a "versatile small molecule scaffold" and a "building block" by chemical suppliers[1], extensive searches of chemical databases and scientific literature have not yielded specific examples of its use in synthetic reactions, detailed experimental protocols, or quantitative data such as reaction yields or spectroscopic information for derived products.

PubChem, a comprehensive database of chemical molecules and their activities, lists the basic properties of this compound (C13H19NO) but indicates that there is no available literature or patent data associated with this compound.[2] This suggests that its role as a practical building block in organic synthesis has not yet been documented in peer-reviewed journals or patent applications.

General Potential and Theoretical Applications

Despite the absence of specific documented applications, the structure of this compound suggests several potential avenues for its use in organic synthesis. The presence of a secondary amine and a substituted oxolane (tetrahydrofuran) ring offers reactive sites for various chemical transformations.

Potential Synthetic Pathways:

Theoretically, this compound could serve as a precursor in the synthesis of more complex molecules, potentially for pharmaceutical or materials science applications. The general workflow for utilizing such a building block is outlined below.

G cluster_0 General Synthetic Workflow Start This compound Reaction Chemical Transformation (e.g., Acylation, Alkylation, Reductive Amination) Start->Reaction Reagents, Catalyst Intermediate Functionalized Intermediate Reaction->Intermediate Further_Steps Further Synthetic Steps (e.g., Cyclization, Coupling Reactions) Intermediate->Further_Steps Target_Molecule Target Molecule (e.g., Bioactive Compound, Ligand) Further_Steps->Target_Molecule

Caption: A generalized workflow for the potential use of this compound.

Hypothetical Experimental Protocols

Given the lack of specific data, the following protocols are hypothetical and based on general principles of organic synthesis for secondary amines. Researchers would need to perform extensive optimization and characterization.

Hypothetical Protocol 1: N-Acylation

This protocol describes a potential method for acylating the secondary amine to introduce new functional groups.

Objective: To synthesize N-acetyl-N-benzyl-5,5-dimethyloxolan-3-amine.

Materials:

  • This compound

  • Acetyl chloride or acetic anhydride

  • A non-nucleophilic base (e.g., triethylamine or pyridine)

  • Anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran)

  • Standard glassware for organic synthesis

  • Magnetic stirrer and heating mantle

Procedure:

  • Dissolve this compound (1.0 eq) in the chosen anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add the non-nucleophilic base (1.1 - 1.5 eq) to the solution and cool the mixture in an ice bath.

  • Slowly add the acylating agent (acetyl chloride or acetic anhydride, 1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for a designated time (monitoring by TLC or LC-MS is recommended).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Hypothetical Protocol 2: N-Alkylation

This protocol outlines a potential method for alkylating the secondary amine.

Objective: To synthesize a tertiary amine derivative by adding an alkyl group.

Materials:

  • This compound

  • An alkyl halide (e.g., methyl iodide or ethyl bromide)

  • A mild base (e.g., potassium carbonate or sodium bicarbonate)

  • A polar aprotic solvent (e.g., acetonitrile or DMF)

  • Standard glassware for organic synthesis

  • Magnetic stirrer and heating mantle

Procedure:

  • Combine this compound (1.0 eq) and the base (2.0 eq) in the chosen solvent in a round-bottom flask.

  • Add the alkyl halide (1.2 eq) to the suspension.

  • Heat the reaction mixture to a suitable temperature (e.g., 50-80 °C) and monitor its progress by TLC or LC-MS.

  • After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in an organic solvent and wash with water to remove any remaining salts.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the crude product.

  • Purify by column chromatography if necessary.

Data Presentation

As no quantitative data has been published, the following table is a template that researchers can use to summarize their findings when investigating the reactivity of this compound.

Reaction TypeReagentsSolventTemperature (°C)Time (h)Yield (%)Product Characterization (e.g., NMR, MS)
N-AcylationAcetyl Chloride, Et3NDCM0 to RT4Data not availableData not available
N-AlkylationMethyl Iodide, K2CO3Acetonitrile6012Data not availableData not available

Conclusion for Researchers

The field is open for the exploration of this compound as a building block in organic synthesis. The protocols and logical workflows presented here are intended as a starting point for investigation. Any successful synthesis and characterization of novel compounds derived from this starting material would be a valuable addition to the chemical literature. It is imperative for any research in this area to include thorough characterization of the products and detailed reporting of experimental conditions and yields to build a foundational understanding of the synthetic utility of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of N-benzyl-5,5-dimethyloxolan-3-amine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in optimizing the synthesis of N-benzyl-5,5-dimethyloxolan-3-amine. The primary focus is on the reductive amination of the precursor, 5,5-dimethyloxolan-3-one, with benzylamine.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis, providing potential causes and solutions in a question-and-answer format.

Question 1: Why is the yield of this compound consistently low or non-existent?

Answer:

Low or no yield in this reductive amination can stem from several factors related to the two key stages of the reaction: imine formation and its subsequent reduction.

  • Inefficient Imine Formation: The initial condensation of 5,5-dimethyloxolan-3-one and benzylamine to form the corresponding imine is a reversible reaction. The presence of water, a byproduct of this step, can shift the equilibrium back towards the starting materials.

    • Solution: Employ methods to remove water as it is formed. This can be achieved by using a Dean-Stark apparatus during the reaction or by adding a dehydrating agent, such as molecular sieves (3Å or 4Å), to the reaction mixture.

  • Suboptimal pH: The formation of the imine is typically catalyzed by mild acid. However, a pH that is too low can protonate the benzylamine, rendering it non-nucleophilic, while a pH that is too high will not effectively catalyze the dehydration step.

    • Solution: Maintain a weakly acidic environment (pH 4-6). This can be achieved by adding a catalytic amount of a mild acid like acetic acid.

  • Ineffective Reduction of the Imine: The choice and stoichiometry of the reducing agent are critical.

    • Solution: Ensure the reducing agent is active and used in sufficient quantity (typically 1.2-1.5 equivalents). For one-pot reactions, select a reducing agent that is selective for the imine over the ketone, such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN).[1]

Question 2: The main impurity in my reaction is 5,5-dimethyloxolan-3-ol. How can this be avoided?

Answer:

The formation of the corresponding alcohol is a common side reaction where the ketone starting material is directly reduced.

  • Non-selective Reducing Agent: This issue is prevalent when using strong, non-selective reducing agents like sodium borohydride (NaBH₄) in a one-pot procedure.[2] NaBH₄ can readily reduce both the ketone and the imine intermediate.

    • Solution: Switch to a milder and more chemoselective reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the preferred choice as it selectively reduces the iminium ion intermediate over the ketone.[3] Sodium cyanoborohydride (NaBH₃CN) is also effective under mildly acidic conditions, where it is more reactive towards the protonated imine (iminium ion) than the ketone.[1][4]

  • Reaction Sequence: If using a less selective reducing agent like NaBH₄ is necessary, a two-step procedure can be employed.

    • Solution: First, allow the imine to form completely by mixing the ketone and amine, often with the removal of water. Then, after confirming imine formation (e.g., by TLC or GC-MS), add the reducing agent.

Question 3: I am observing the formation of multiple unidentified byproducts. What are the likely side reactions?

Answer:

Besides the reduction of the ketone, other side reactions can complicate the synthesis.

  • Over-alkylation: While less common when starting with a primary amine to make a secondary amine, it's possible for the product, this compound, to react with another molecule of the ketone to form a tertiary amine, although this is generally a slower process.

    • Solution: Use a slight excess of the primary amine (benzylamine) to favor the formation of the desired secondary amine.

  • Aldol Condensation: Ketones can undergo self-condensation under acidic or basic conditions, leading to aldol products which can further react and polymerize.[2]

    • Solution: Maintain controlled reaction conditions, particularly temperature and pH. A one-pot reductive amination with a selective reducing agent often minimizes the time the ketone is exposed to conditions that favor self-condensation.

Question 4: How can I effectively purify the this compound product?

Answer:

Purification can be challenging due to the similar polarities of the starting materials and product.

  • Acid-Base Extraction: The product is a basic amine and can be separated from non-basic impurities.

    • Solution: After the reaction, quench any remaining reducing agent carefully. Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water. Extract the organic layer with a dilute acid solution (e.g., 1M HCl). The amine product will move to the aqueous layer as its hydrochloride salt. The aqueous layer can then be washed with an organic solvent to remove any remaining non-basic impurities. Finally, basify the aqueous layer (e.g., with NaOH or NaHCO₃) and extract the free amine back into an organic solvent. Dry the organic layer and evaporate the solvent.

  • Chromatography: For high purity, column chromatography is often necessary.

    • Solution: Use silica gel chromatography with a gradient of a polar solvent (e.g., ethyl acetate or methanol) in a non-polar solvent (e.g., hexanes or dichloromethane). The polarity of the eluent system may need to be optimized. Adding a small amount of a basic modifier like triethylamine (e.g., 1%) to the eluent can prevent the amine product from tailing on the silica gel.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of the reductive amination reaction?

A1: The reaction proceeds in two main steps. First, the nucleophilic nitrogen of benzylamine attacks the electrophilic carbonyl carbon of 5,5-dimethyloxolan-3-one to form a hemiaminal intermediate. This intermediate then dehydrates (loses a molecule of water) to form an imine (or its protonated form, an iminium ion). In the second step, a reducing agent (hydride source) reduces the carbon-nitrogen double bond of the imine to form the final secondary amine product.[5][6]

Q2: Which reducing agent is the best choice for this synthesis?

A2: The "best" reducing agent depends on the specific requirements of the experiment (e.g., scale, safety, available equipment).

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃): Often considered the reagent of choice for one-pot reductive aminations due to its high selectivity for imines over ketones, its mild nature, and the lack of highly toxic byproducts.[7]

  • Sodium Cyanoborohydride (NaBH₃CN): Also highly selective under mildly acidic conditions. However, it is toxic and can release hydrogen cyanide gas if the reaction becomes too acidic, requiring careful pH control.[4]

  • Catalytic Hydrogenation (H₂/Catalyst): A "greener" option that produces water as the only byproduct.[8] It requires specialized equipment (hydrogenator) and the catalyst (e.g., Pd/C, PtO₂) can sometimes be deactivated by the amine.[5] It is highly effective and often gives very clean reactions.[8]

Q3: What is the ideal stoichiometry of reactants?

A3: Typically, a slight excess of the amine (1.1 to 1.2 equivalents of benzylamine relative to the ketone) is used to drive the imine formation to completion. The reducing agent is generally used in a slight excess (1.2 to 1.5 equivalents) to ensure complete reduction of the imine intermediate.

Q4: How can I monitor the reaction's progress?

A4: The reaction can be monitored by Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS). For TLC, staining with a potassium permanganate solution can be effective for visualizing the reactants and product, as amines are readily oxidized. By comparing the reaction mixture to spots of the starting materials, the consumption of the ketone and the formation of the new amine product can be tracked.

Q5: What are the key safety considerations for this synthesis?

A5:

  • Borohydride Reagents: These are reactive with water and protic solvents, and can release hydrogen gas. They should be handled in a well-ventilated fume hood, away from ignition sources.

  • Sodium Cyanoborohydride: This reagent is toxic and can release highly toxic hydrogen cyanide gas upon contact with strong acids. The pH of the reaction must be carefully controlled.

  • Catalytic Hydrogenation: This involves the use of flammable hydrogen gas under pressure and a pyrophoric catalyst (e.g., Pd/C). Proper equipment and procedures are essential to prevent fire or explosion.

  • General Precautions: Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Data Presentation

The following table presents hypothetical yield data for the reductive amination of 5,5-dimethyloxolan-3-one with benzylamine under various conditions, based on general principles and literature for similar reactions. This data is for illustrative purposes to guide optimization.

EntryReducing Agent (Equivalents)SolventAdditive (Equivalents)Temperature (°C)Time (h)Hypothetical Yield (%)
1NaBH(OAc)₃ (1.5)DCEAcetic Acid (0.1)251285
2NaBH(OAc)₃ (1.5)THFNone252470
3NaBH₃CN (1.5)MethanolAcetic Acid (to pH 5-6)251680
4NaBH₃CN (1.5)MethanolNone252455
5NaBH₄ (1.5)MethanolAcetic Acid (0.1)0 -> 25840*
6H₂ (50 psi), 10% Pd/CEthanolAcetic Acid (0.1)252490
7H₂ (50 psi), 10% Pd/CEthanolNone502475

* Major byproduct observed is 5,5-dimethyloxolan-3-ol.

Experimental Protocols

Note: The synthesis of the starting material, 5,5-dimethyloxolan-3-one, is not well-documented. A potential, though likely challenging, route could involve the selective oxidation of one primary alcohol of 3,3-dimethyl-1,4-butanediol, followed by cyclization. The following protocols assume the availability of 5,5-dimethyloxolan-3-one.

Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride (NaBH(OAc)₃)

  • To a round-bottom flask under an inert atmosphere (e.g., nitrogen), add 5,5-dimethyloxolan-3-one (1.0 eq), benzylamine (1.1 eq), and anhydrous 1,2-dichloroethane (DCE) (to make a ~0.2 M solution).

  • Add a catalytic amount of glacial acetic acid (0.1 eq).

  • Stir the mixture at room temperature for 30-60 minutes to allow for initial imine formation.

  • In portions, carefully add sodium triacetoxyborohydride (1.5 eq) to the stirring solution. The addition may be slightly exothermic.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS until the starting ketone is consumed.

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane (DCM) (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Reductive Amination using Sodium Cyanoborohydride (NaBH₃CN)

  • To a round-bottom flask, add 5,5-dimethyloxolan-3-one (1.0 eq), benzylamine (1.1 eq), and methanol (to make a ~0.2 M solution).

  • Add 3Å molecular sieves to the mixture.

  • Stir the mixture and adjust the pH to 5-6 by the dropwise addition of acetic acid.

  • Add sodium cyanoborohydride (1.5 eq) in one portion.

  • Stir the reaction at room temperature for 16-24 hours, monitoring for completion.

  • Filter off the molecular sieves and concentrate the filtrate under reduced pressure.

  • Partition the residue between water and an organic solvent (e.g., ethyl acetate).

  • Make the aqueous layer basic (pH > 9) with 1M NaOH.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography.

Protocol 3: Reductive Amination using Catalytic Hydrogenation

  • To a hydrogenation vessel, add 5,5-dimethyloxolan-3-one (1.0 eq), benzylamine (1.1 eq), and a suitable solvent such as ethanol or methanol.

  • Add a catalytic amount of 10% Palladium on Carbon (Pd/C) (typically 5-10 mol %).

  • Seal the vessel and purge with an inert gas (e.g., nitrogen or argon).

  • Pressurize the vessel with hydrogen gas (e.g., 50 psi or to balloon pressure).

  • Stir the mixture vigorously at room temperature for 24-48 hours. Monitor the reaction by observing the cessation of hydrogen uptake or by analyzing aliquots via GC-MS or LC-MS.

  • Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify as needed by column chromatography or acid-base extraction.

Visualizations

Synthesis_Pathway Overall Synthetic Pathway cluster_precursor Hypothetical Precursor Synthesis cluster_main_reaction Reductive Amination Precursor 3,3-Dimethyl-1,4-butanediol Ketone 5,5-Dimethyloxolan-3-one Precursor->Ketone Multi-step synthesis (e.g., selective oxidation, cyclization) Imine Imine Intermediate Ketone->Imine + Benzylamine - H2O Benzylamine Benzylamine Benzylamine->Imine Product This compound Imine->Product Reduction (e.g., NaBH(OAc)3)

Caption: Proposed synthesis of this compound.

Troubleshooting_Workflow Troubleshooting Workflow for Low Yield Start Low Yield of Product CheckImine Check for Imine Formation (TLC, GC-MS) Start->CheckImine CheckKetone Is starting ketone consumed? CheckImine->CheckKetone Yes AddAcid Optimize pH (4-6) Remove H2O (mol. sieves) CheckImine->AddAcid No CheckAlcohol Is alcohol byproduct present? CheckKetone->CheckAlcohol CheckPurity Purification Issues? CheckAlcohol->CheckPurity No ChangeReductant Use selective reductant (e.g., NaBH(OAc)3) CheckAlcohol->ChangeReductant Yes Success High Yield CheckPurity->Success No OptimizePurification Optimize chromatography Perform acid-base extraction CheckPurity->OptimizePurification Yes AddAcid->Start ChangeReductant->Start OptimizePurification->Success

Caption: Troubleshooting workflow for low yield issues.

References

Technical Support Center: Benzylation of Secondary Amines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during the benzylation of secondary amines.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the benzylation of secondary amines?

A1: The most prevalent side reactions include:

  • Over-alkylation: The desired tertiary amine product can undergo further benzylation to form a quaternary ammonium salt. This is especially common if the tertiary amine is more nucleophilic than the starting secondary amine.[1][2][3]

  • Debenzylation: Cleavage of the N-benzyl group can occur, particularly under harsh reaction conditions or in the presence of certain catalysts, leading back to the secondary amine or other degradation products.[4][5][6][7]

  • Hydrogenolysis: When using catalytic transfer hydrogenation methods with catalysts like Palladium on carbon (Pd/C) or Raney Nickel, the benzyl group can be cleaved, yielding toluene and the secondary amine.[6][8]

  • Oxidation of the benzyl group: If oxidizing agents are present or under aerobic conditions at high temperatures, the benzyl group can be oxidized to benzaldehyde or benzoic acid.

Q2: How can I minimize the over-alkylation of my secondary amine?

A2: To control over-alkylation, consider the following strategies:

  • Stoichiometry Control: Use a stoichiometric amount or a slight excess of the secondary amine relative to the benzylating agent.

  • Slow Addition: Add the benzylating agent slowly to the reaction mixture to maintain a low concentration, which disfavors the second benzylation step.

  • Choice of Base: A bulky, non-nucleophilic base can be used to scavenge the acid byproduct without competing in the alkylation reaction.

  • Reaction Temperature: Lowering the reaction temperature can often increase the selectivity for mono-benzylation by reducing the rate of the subsequent over-alkylation reaction.

Q3: What are the advantages of using benzyl alcohol over benzyl halides for benzylation?

A3: Benzyl alcohol is often preferred as a "green" benzylating agent, particularly in methods utilizing "borrowing hydrogen" or "hydrogen auto-transfer" catalysis.[9][10][11] The primary advantages include:

  • Reduced Waste: The only byproduct is water, which is environmentally benign.[9][10]

  • Safety: Benzyl alcohol is less lachrymatory and toxic than benzyl halides.

  • Milder Conditions: These reactions can often be carried out under neutral or mildly basic conditions, avoiding the generation of acidic byproducts that require neutralization.

Troubleshooting Guides

Problem 1: Low yield of the desired tertiary amine product.
Possible Cause Suggested Solution
Incomplete Reaction * Monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS, GC-MS). * Increase the reaction time or temperature cautiously, while monitoring for byproduct formation. * Ensure the reagents are pure and dry, as impurities can inhibit the reaction.
Steric Hindrance * If the secondary amine or the benzylating agent is sterically bulky, the reaction rate may be slow. Consider using a more reactive benzylating agent (e.g., benzyl triflate) or a more active catalyst system.
Poor Nucleophilicity of the Amine * For weakly nucleophilic amines (e.g., anilines with electron-withdrawing groups), more forcing conditions or a more potent electrophile may be necessary.
Catalyst Inactivity * If using a catalyst (e.g., for hydrogen auto-transfer), ensure it is not poisoned. Pre-washing the catalyst as per the protocol may be required.[6] * Consider a different catalyst that has been shown to be effective for your substrate class.[8][9][12]
Problem 2: Significant formation of a quaternary ammonium salt (over-alkylation).
Possible Cause Suggested Solution
High Reactivity of Tertiary Amine * As the tertiary amine forms, it competes with the secondary amine for the benzylating agent. * Use a 1:1 stoichiometry of the secondary amine to the benzylating agent, or a slight excess of the amine. * Add the benzylating agent portion-wise or via syringe pump to maintain its low concentration.
Prolonged Reaction Time or High Temperature * Monitor the reaction closely and stop it once the starting secondary amine is consumed to prevent further reaction. * Optimize the temperature to find a balance between a reasonable reaction rate and minimal over-alkylation.
Problem 3: Presence of debenzylated secondary amine in the final product.
Possible Cause Suggested Solution
Harsh Reaction Conditions * If the reaction is run at a high temperature or for an extended period, thermal debenzylation can occur. Reduce the temperature and/or reaction time.
Incompatible Catalyst * Catalysts used for hydrogenolysis (e.g., Pd/C with a hydrogen source) will cause debenzylation.[5][6] If not intended, ensure no hydrogen source is present or choose a different catalyst system.
Acidic or Basic Conditions * Strongly acidic or basic conditions can sometimes promote debenzylation, depending on the substrate. Buffer the reaction mixture if necessary.

Experimental Protocols

Protocol 1: General Procedure for Benzylation of a Secondary Amine using Benzyl Bromide
  • Preparation: To a solution of the secondary amine (1.0 eq.) in a suitable solvent (e.g., acetonitrile, DMF, or THF) is added a base (e.g., K₂CO₃, Et₃N, or DIPEA, 1.5-2.0 eq.).

  • Reaction: Benzyl bromide (1.1 eq.) is added dropwise to the mixture at room temperature.

  • Monitoring: The reaction is stirred at room temperature or heated (e.g., to 50-80 °C) and monitored by TLC or LC-MS until the starting amine is consumed.

  • Work-up: The reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is partitioned between an organic solvent (e.g., ethyl acetate) and water.

  • Purification: The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography.

Protocol 2: N-Benzylation via Hydrogen Auto-Transfer using Benzyl Alcohol

This protocol is adapted from a procedure using a Pd-doped La-BDC MOF catalyst.[9]

  • Reaction Setup: In a pressure vessel, combine the secondary amine (10 mmol), benzyl alcohol (50 mmol), toluene (10 mL), and the Pd@La-BDC MOF catalyst (5 mol%).

  • Reaction: Seal the vessel and heat it in a preheated furnace to the desired temperature (e.g., 100-140 °C) for the optimized reaction time.

  • Cooling and Filtration: After the reaction is complete, cool the mixture to room temperature. Filter the heterogeneous catalyst from the reaction mixture.

  • Analysis: The yield of the benzylated product can be determined by GC analysis using an internal standard.[9]

  • Purification: The filtrate is concentrated, and the product is purified by standard methods such as column chromatography.

Quantitative Data Summary

The following table summarizes yields and selectivities for benzylation reactions under different conditions, extracted from the literature.

Amine Substrate Benzylating Agent Catalyst/Conditions Conversion (%) Selectivity (%) Yield (%) Reference
Benzyl alcohol + NH₃Benzyl alcoholRaney Ni, p-xylene, 180°C8361 (to primary amine)-[8][13]
Vanillyl alcohol + (NH₄)₂CO₃Vanillyl alcoholNi/Al₂O₃–SiO₂, 1:4 substrate:(NH₄)₂CO₃>9958 (to primary amine)40 (isolated)[8]
AnilineBenzyl alcoholPd@La-BDC MOF, 140°C, 24h-97 (to N-benzylaniline)-[9]

Visualizations

Reaction Pathways

benzylation_side_reactions sec_amine Secondary Amine (R₂NH) tert_amine Tertiary Amine (R₂N-Bn) sec_amine->tert_amine Desired Benzylation quat_salt Quaternary Salt (R₂N⁺Bn₂)X⁻ tert_amine->quat_salt Over-alkylation (Side Reaction) benzyl_agent Benzylating Agent (Bn-X)

Caption: Key reaction pathways in the benzylation of a secondary amine.

Troubleshooting Logic

troubleshooting_benzylation start Low Yield of Tertiary Amine check_completion Is the reaction complete? start->check_completion incomplete Incomplete Reaction check_completion->incomplete No side_products Are there side products? check_completion->side_products Yes sol_incomplete Increase time/temp Check reagent purity incomplete->sol_incomplete over_alkylation Over-alkylation (Quaternary Salt) side_products->over_alkylation Yes debenzylation Debenzylation (Starting Amine) side_products->debenzylation Yes sol_over_alkylation Adjust stoichiometry Slow addition of Bn-X Lower temperature over_alkylation->sol_over_alkylation sol_debenzylation Milder conditions Change catalyst debenzylation->sol_debenzylation

Caption: A logical workflow for troubleshooting low yields in benzylation reactions.

Experimental Workflow: Benzylation using Benzyl Bromide

experimental_workflow step1 1. Dissolve secondary amine and base in solvent. step2 2. Add benzyl bromide dropwise. step1->step2 step3 3. Heat and monitor reaction (TLC/LC-MS). step2->step3 step4 4. Work-up: Quench, extract. step3->step4 step5 5. Purify product (Column Chromatography). step4->step5 product Isolated Tertiary Amine step5->product

Caption: A typical experimental workflow for the benzylation of a secondary amine.

References

Technical Support Center: Optimizing N-Alkylation Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing N-alkylation reactions.

Troubleshooting Guide

This section addresses specific issues that may arise during N-alkylation experiments.

Question: My N-alkylation reaction shows low yield or fails to proceed to completion, with significant unreacted starting material. What steps can I take to improve the outcome?

Answer:

Low conversion in N-alkylation reactions is a common issue that can often be resolved by systematically evaluating and optimizing several reaction parameters.

1. Re-evaluate Your Base and Solvent System:

  • Base Strength and Solubility: The choice of base is critical. For weakly acidic N-H bonds, a stronger base like sodium hydride (NaH) may be necessary to deprotonate the amine effectively.[1][2] For many reactions, inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are effective.[3][4][5] The solubility of the base in the reaction solvent is also crucial; an insoluble base can lead to a sluggish reaction.[4] Consider switching to a more soluble base or a different solvent to improve reaction kinetics.[4]

  • Solvent Polarity: Polar aprotic solvents like DMF, DMSO, and acetonitrile are often good choices as they can dissolve the amine and the base, facilitating the reaction.[3][6] However, be aware that DMF can decompose at high temperatures to produce dimethylamine, which can act as a nucleophile.[7] For greener alternatives, consider higher boiling alcohols like butanol or using acetonitrile under pressure.[6]

2. Optimize Reaction Temperature and Time:

  • Temperature: Many N-alkylation reactions require heating to proceed at a reasonable rate.[8][9] If your reaction is slow at room temperature, consider increasing the temperature. Microwave irradiation can also be a powerful tool to accelerate the reaction.[10]

  • Reaction Time: Monitor the reaction progress using techniques like TLC or LC-MS. Incomplete conversion may simply require a longer reaction time.

3. Consider Catalytic Additives:

  • Iodide Catalysis: The addition of a catalytic amount of an iodide salt, such as potassium iodide (KI) or sodium iodide (NaI), can significantly accelerate the reaction, especially when using alkyl chlorides or bromides. The iodide acts as a catalyst by converting the alkyl halide to the more reactive alkyl iodide in situ (Finkelstein reaction).[4]

4. Check Reagent Purity and Stoichiometry:

  • Reagent Quality: Ensure that your amine, alkylating agent, solvent, and base are pure and dry. Moisture can quench strong bases and hydrolyze some alkylating agents.

  • Stoichiometry: While a 1:1 stoichiometry is often the starting point, using a slight excess of the alkylating agent can sometimes drive the reaction to completion.[4] However, be cautious as this can also lead to over-alkylation.[11]

Question: I am observing significant over-alkylation, resulting in a mixture of secondary, tertiary, and even quaternary ammonium salts. How can I selectively obtain the mono-alkylated product?

Answer:

Over-alkylation is a frequent challenge in N-alkylation because the product amine is often more nucleophilic than the starting amine.[12] Several strategies can be employed to favor mono-alkylation.

1. Control Stoichiometry:

  • Excess Amine: Using a large excess of the starting amine is the most common and straightforward method to favor mono-alkylation. This ensures that the alkylating agent is more likely to react with the starting amine rather than the mono-alkylated product.

2. Reaction Conditions:

  • Lower Temperature and Dilution: Running the reaction at a lower temperature and under more dilute conditions can help to control the reaction rate and reduce the likelihood of subsequent alkylations.[11]

  • Slow Addition of Alkylating Agent: Adding the alkylating agent slowly to the reaction mixture containing the excess amine can help maintain a low concentration of the alkylating agent, further favoring mono-alkylation.

3. Alternative Synthetic Routes:

  • Reductive Amination: Reductive amination is an excellent alternative to direct alkylation for the synthesis of secondary and tertiary amines and avoids the issue of over-alkylation.[12] This two-step, one-pot process involves the reaction of an amine with an aldehyde or ketone to form an imine or enamine, which is then reduced in situ.

  • Protecting Groups: For primary or secondary amines, using a protecting group can prevent over-alkylation. After the initial alkylation, the protecting group can be removed to yield the desired product.[11]

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low yield in N-alkylation reactions?

A1: The most frequent causes of low yields include:

  • Incomplete Deprotonation: The base may not be strong enough to deprotonate the amine sufficiently.

  • Poor Solubility: The reactants or the base may not be soluble in the chosen solvent.[4]

  • Steric Hindrance: Bulky amines or alkylating agents can slow down the reaction rate.[13]

  • Side Reactions: Competing reactions such as elimination (especially with secondary and tertiary alkyl halides) or O-alkylation can consume starting materials.

  • Over-alkylation: The desired product reacts further to form poly-alkylated species.[11][12]

Q2: How do I choose the right base for my N-alkylation?

A2: The choice of base depends on the pKa of the amine's N-H bond.

  • Weak Bases (e.g., K₂CO₃, NaHCO₃): Suitable for more acidic N-H bonds, such as those in imides or some heterocycles.[3][5][14]

  • Stronger Bases (e.g., NaH, KHMDS, LDA): Often required for less acidic amines, such as primary and secondary alkylamines.[1][2]

  • Organic Bases (e.g., Triethylamine, DIPEA): Can be used as acid scavengers but are generally not strong enough to deprotonate less acidic amines.

Q3: What is the best solvent for N-alkylation?

A3: Polar aprotic solvents are generally the best choice.

  • DMF, DMSO, Acetonitrile: These are excellent solvents for many N-alkylation reactions as they are polar enough to dissolve a range of substrates and inorganic bases.[3]

  • Acetone: Also a common choice, particularly with carbonate bases.[3]

  • Ethers (THF, Dioxane): Can be used, especially with stronger, more soluble bases like NaH.

  • Alcohols: While sometimes used, they can compete with the amine as a nucleophile. However, methods for N-alkylation of amines with alcohols are considered green alternatives.[15]

Q4: My amine is very unreactive. What can I do?

A4: For unreactive amines, consider the following:

  • Increase Temperature: Higher temperatures can overcome activation energy barriers.

  • Use a Stronger Base: Ensure complete deprotonation to form the more nucleophilic amide anion.

  • Use a More Reactive Alkylating Agent: Alkyl iodides are more reactive than bromides, which are more reactive than chlorides. Alkyl triflates and tosylates are also highly reactive.

  • Catalysis: Consider using a catalyst. For example, ruthenium and iridium complexes have been shown to catalyze the N-alkylation of amines with alcohols under milder conditions.[9][16]

Q5: I am getting O-alkylation as a side product with my amide/lactam. How can I favor N-alkylation?

A5: The competition between N- and O-alkylation is influenced by the reaction conditions.

  • Solvent Choice: Polar aprotic solvents like DMF or DMSO tend to favor N-alkylation, while less polar solvents may favor O-alkylation.[2]

  • Counter-ion: The nature of the cation from the base can influence the site of alkylation.

  • Hard and Soft Acid-Base (HSAB) Theory: Hard electrophiles tend to react at the harder oxygen atom, while softer electrophiles favor the softer nitrogen atom.

Data Presentation

Table 1: Common Bases for N-Alkylation

BaseStrengthCommon SolventsTypical Substrates
K₂CO₃ WeakAcetone, Acetonitrile, DMFAmides, Imides, Anilines
Cs₂CO₃ ModerateAcetonitrile, DMFAnilines, Heterocycles
NaHCO₃ WeakWater, AlcoholsPrimary and Secondary Amines (aqueous)
NaH StrongTHF, DMFAliphatic Amines, Amides
KOtBu StrongTHF, t-ButanolAnilines, Heterocycles

Table 2: Effect of Solvent on N-Alkylation Yield (Example Reaction)

Reaction: N-benzylation of aniline with benzyl bromide and K₂CO₃ at 80°C for 6h.

SolventDielectric Constant (ε)Yield of N-benzylaniline (%)
Acetonitrile 37.592
DMF 36.788
Acetone 20.775
THF 7.645
Toluene 2.4<10

Note: The data in this table is illustrative and based on general trends. Actual yields will vary depending on the specific substrates and reaction conditions.

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation of an Amine using an Alkyl Halide and Potassium Carbonate

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the amine (1.0 equiv.), potassium carbonate (2.0 equiv.), and the appropriate solvent (e.g., acetonitrile or DMF, to make a 0.1-0.5 M solution).

  • If using an alkyl chloride or bromide, add a catalytic amount of potassium iodide (0.1 equiv.).

  • Add the alkyl halide (1.1 equiv.) to the stirred suspension.

  • Heat the reaction mixture to an appropriate temperature (e.g., 80 °C) and monitor the progress of the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel, recrystallization, or distillation.

Protocol 2: Reductive Amination for Selective N-Alkylation

  • In a round-bottom flask, dissolve the amine (1.0 equiv.) and the aldehyde or ketone (1.0 equiv.) in a suitable solvent (e.g., methanol, dichloroethane).

  • Add a dehydrating agent, such as molecular sieves or sodium sulfate, if necessary.

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Cool the reaction mixture in an ice bath and add a reducing agent, such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv.), portion-wise.

  • Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC or LC-MS).

  • Quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product as needed.

Visualizations

N_Alkylation_Troubleshooting start Low Yield in N-Alkylation check_base Is the base strong enough and soluble? start->check_base check_temp Is the reaction temperature adequate? check_base->check_temp Yes increase_base Use stronger/more soluble base (e.g., NaH, Cs₂CO₃) check_base->increase_base No check_catalyst Is a catalyst needed? check_temp->check_catalyst Yes increase_temp Increase temperature or use microwave check_temp->increase_temp No check_reagents Are reagents pure and stoichiometry correct? check_catalyst->check_reagents Yes add_catalyst Add catalytic KI (for R-Cl/R-Br) check_catalyst->add_catalyst No purify_reagents Purify/dry reagents and adjust stoichiometry check_reagents->purify_reagents No success Improved Yield check_reagents->success Yes increase_base->check_temp increase_temp->check_catalyst add_catalyst->check_reagents purify_reagents->success

Caption: Troubleshooting workflow for low yield in N-alkylation.

Overalkylation_Control start Over-alkylation Observed stoichiometry Adjust Stoichiometry start->stoichiometry conditions Modify Reaction Conditions start->conditions alternative Consider Alternative Routes start->alternative use_excess_amine Use large excess of amine stoichiometry->use_excess_amine slow_addition Slowly add alkylating agent stoichiometry->slow_addition lower_temp Lower temperature and use dilute conditions conditions->lower_temp reductive_amination Use Reductive Amination alternative->reductive_amination protecting_group Use a Protecting Group strategy alternative->protecting_group outcome Selective Mono-alkylation use_excess_amine->outcome slow_addition->outcome lower_temp->outcome reductive_amination->outcome protecting_group->outcome

Caption: Strategies to control over-alkylation in N-alkylation reactions.

References

N-benzyl-5,5-dimethyloxolan-3-amine stability and degradation pathways

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: N-benzyl-5,5-dimethyloxolan-3-amine

This technical support guide provides researchers, scientists, and drug development professionals with a framework for assessing the stability and potential degradation pathways of this compound. Given the absence of specific public data on this compound, this guide offers general principles and methodologies based on the known behavior of structurally similar molecules and established industry guidelines.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that could influence the stability of this compound?

A1: The stability of this compound is likely influenced by several factors inherent to its structure: the N-benzyl group, the tertiary amine, and the dimethyloxolane (tetrahydrofuran) ring. Key environmental factors to consider are:

  • pH: The tertiary amine is basic and can be protonated at acidic pH, which may alter its stability and reactivity. Hydrolysis of the oxolane ring could also be pH-dependent.

  • Oxidation: Tertiary amines and benzylic positions are susceptible to oxidation.[1] The presence of oxygen, peroxides, or metal ions can initiate oxidative degradation.

  • Temperature: Elevated temperatures can accelerate degradation reactions, as described by the Arrhenius equation.[2]

  • Light: The presence of a chromophore (the benzyl group) suggests potential photosensitivity. Exposure to UV or visible light could lead to photolytic degradation.[1][2]

Q2: What are the potential degradation pathways for this molecule?

A2: Based on its functional groups, several degradation pathways are plausible:

  • N-debenzylation: Cleavage of the bond between the nitrogen and the benzyl group is a common degradation pathway for N-benzyl amines.

  • Oxidation of the Amine: The tertiary amine can be oxidized to form an N-oxide.[1]

  • Oxidation at the Benzylic Position: The carbon atom attached to both the nitrogen and the phenyl ring is susceptible to oxidation, potentially leading to the formation of a ketone or other carbonyl compounds.

  • Oxolane Ring Opening: Under strong acidic or basic conditions, the ether linkage in the oxolane ring could undergo hydrolysis.

Q3: How can I identify the degradation products?

A3: A combination of chromatographic and spectroscopic techniques is typically employed. High-performance liquid chromatography (HPLC) with UV and mass spectrometric (MS) detection is a powerful tool for separating and identifying degradation products.[3][4] Gas chromatography-mass spectrometry (GC-MS) can also be used, particularly for more volatile degradants.[5][6] For structural elucidation of isolated degradation products, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy are essential.

Q4: Are there any standard guidelines I should follow for stability testing?

A4: Yes, the International Council for Harmonisation (ICH) provides guidelines for stability testing of new drug substances.[7][8][9] Specifically, ICH Q1A(R2) outlines the requirements for formal stability studies, including the conditions for long-term and accelerated testing.[7][8][9] Forced degradation studies, as described in ICH guidelines, are crucial for identifying potential degradation products and establishing the stability-indicating nature of analytical methods.[1][2]

Troubleshooting Guides

This section provides practical advice for addressing specific issues that may arise during the investigation of this compound stability.

Guide 1: Unexpected Peaks in Chromatogram During Initial Analysis
  • Problem: You observe multiple unexpected peaks in your initial HPLC or GC analysis of a freshly prepared sample.

  • Possible Causes & Solutions:

    • Impurity in Starting Material: The starting material may contain impurities. Verify the purity of your this compound using a high-resolution analytical technique.

    • On-Column Degradation: The compound might be degrading on the analytical column. Try using a different column stationary phase or modifying the mobile phase composition (e.g., adjusting pH).

    • Solvent Instability: The compound may be unstable in the chosen analytical solvent. Analyze the sample immediately after preparation and consider using a different, less reactive solvent.

Guide 2: No Degradation Observed in Forced Degradation Studies
  • Problem: You have subjected the compound to standard forced degradation conditions (e.g., 0.1 N HCl, 0.1 N NaOH, 3% H₂O₂) and see no significant degradation.

  • Possible Causes & Solutions:

    • High Intrinsic Stability: The molecule may be highly stable under the initial conditions.

    • Insufficiently Harsh Conditions: It is necessary to use more stringent conditions. For acid/base hydrolysis, you can increase the concentration of the acid/base, increase the temperature, or prolong the exposure time.[10] For oxidation, a higher concentration of the oxidizing agent or a longer reaction time may be required.[10]

Guide 3: Mass Balance Issues in Stability Studies
  • Problem: The sum of the assay value of the parent compound and the known degradation products is significantly less than 100%.

  • Possible Causes & Solutions:

    • Non-UV Active Degradants: Some degradation products may lack a chromophore and are therefore not detected by a UV detector. Use a universal detector like a mass spectrometer or a charged aerosol detector.

    • Volatile Degradants: Degradation may be producing volatile compounds that are lost during sample preparation or analysis. Consider using headspace GC-MS for their detection.

    • Precipitation: Degradation products may be precipitating out of solution. Visually inspect your samples and consider dissolving them in a stronger solvent before analysis.

    • Adsorption: The parent compound or degradation products may be adsorbing to the container surface. Silanized glass vials can help mitigate this issue.

Experimental Protocols

The following are generalized protocols for forced degradation studies, which should be adapted based on the specific properties of this compound.

Protocol 1: Forced Degradation Study

Objective: To generate potential degradation products and assess the intrinsic stability of this compound under various stress conditions.

Methodology:

  • Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., acetonitrile, methanol, or a mixture with water) at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis:

    • Mix the stock solution with an equal volume of 0.1 N and 1 N hydrochloric acid.

    • Store samples at room temperature and an elevated temperature (e.g., 60 °C).

    • Analyze samples at initial, 2, 6, 24, and 48-hour time points.

  • Base Hydrolysis:

    • Mix the stock solution with an equal volume of 0.1 N and 1 N sodium hydroxide.

    • Follow the same temperature and time point schedule as for acid hydrolysis.

  • Oxidative Degradation:

    • Mix the stock solution with an equal volume of 3% and 30% hydrogen peroxide.

    • Store samples at room temperature, protected from light.

    • Analyze at the same time points as for hydrolysis.

  • Thermal Degradation:

    • Store the solid compound and a solution of the compound in an oven at an elevated temperature (e.g., 80 °C).

    • Analyze at appropriate time points (e.g., 1, 3, 7, and 14 days).

  • Photolytic Degradation:

    • Expose the solid compound and a solution of the compound to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

    • A control sample should be protected from light.

    • Analyze the samples after the exposure period.

  • Analysis: Analyze all samples by a stability-indicating HPLC-UV/MS method. Quantify the parent compound and all degradation products.

Data Presentation

Quantitative data from forced degradation studies should be summarized in a table for clear comparison.

Table 1: Summary of Forced Degradation Results for this compound

Stress ConditionTime (hours)Temperature (°C)Assay of Parent (%)Major Degradant 1 (%)Major Degradant 2 (%)Total Degradation (%)
0.1 N HCl246092.54.81.27.5
1 N NaOH246085.19.33.114.9
3% H₂O₂242595.82.5Not Detected4.2
Light Exposure-2598.21.1Not Detected1.8
Heat (Solid)1688099.10.5Not Detected0.9

Note: This table contains hypothetical data for illustrative purposes.

Visualizations

Hypothetical Degradation Pathway

G parent This compound deg1 5,5-dimethyloxolan-3-amine (N-debenzylation) parent->deg1 Various Stress deg2 This compound N-oxide (N-oxidation) parent->deg2 Oxidation (H₂O₂) deg3 Ring-opened product parent->deg3 Strong Acid/Base deg4 Benzylic oxidation product parent->deg4 Oxidation/Photolysis

Caption: Hypothetical degradation pathways for this compound.

Experimental Workflow for Stability Study

G cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_reporting Reporting prep Prepare Stock Solution (1 mg/mL) acid Acidic Stress (0.1N, 1N HCl) prep->acid base Basic Stress (0.1N, 1N NaOH) prep->base oxid Oxidative Stress (3%, 30% H₂O₂) prep->oxid therm Thermal Stress (80°C) prep->therm photo Photolytic Stress (ICH Q1B) prep->photo analysis HPLC-UV/MS Analysis (Assay and Impurities) acid->analysis base->analysis oxid->analysis therm->analysis photo->analysis identification Structure Elucidation (NMR, HRMS) analysis->identification reporting Summarize Data & Identify Pathways identification->reporting

References

Technical Support Center: N-benzyl-5,5-dimethyloxolan-3-amine NMR Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-benzyl-5,5-dimethyloxolan-3-amine and encountering issues with its NMR spectra.

Troubleshooting Guides

Problem: My 1H NMR spectrum shows broad or disappearing signals for the amine N-H proton.

Possible Cause & Solution:

  • Proton Exchange: The N-H proton can undergo chemical exchange with residual water or other labile protons in the solvent. This exchange can be concentration and temperature-dependent, leading to peak broadening or disappearance.

    • Troubleshooting Step 1: Ensure your deuterated solvent is as dry as possible. Use a freshly opened ampule or a properly stored and dried solvent.

    • Troubleshooting Step 2: Prepare a more concentrated sample. This can sometimes sharpen the N-H signal.

    • Troubleshooting Step 3 (Confirmation): Add a drop of D₂O to your NMR tube, shake, and re-acquire the spectrum. The N-H signal should disappear, confirming its identity.[1]

Problem: The signals for the benzylic protons (next to the nitrogen) appear as a complex multiplet or two separate signals instead of a clean singlet.

Possible Cause & Solution:

  • Diastereotopicity: The benzylic protons can be diastereotopic due to the presence of a nearby chiral center (the C3 of the oxolane ring). This means they are in chemically non-equivalent environments and will have different chemical shifts and couple with each other, leading to a more complex splitting pattern (e.g., a doublet of doublets).

    • Troubleshooting Step 1: This is an inherent feature of the molecule's structure and not necessarily an experimental error.

    • Troubleshooting Step 2: Higher field NMR instruments (e.g., 500 MHz or higher) can help to better resolve these complex multiplets.

    • Troubleshooting Step 3: 2D NMR techniques like COSY can help to confirm the coupling between these protons.

Problem: I am seeing unexpected peaks in my spectrum.

Possible Cause & Solution:

  • Solvent Impurities: Residual non-deuterated solvent is a common impurity.

    • Troubleshooting Step 1: Check a table of common NMR solvent impurities to identify the peaks. For example, residual CHCl₃ in CDCl₃ appears at ~7.26 ppm.

  • Water: Water is a frequent contaminant and its chemical shift is highly dependent on the solvent and temperature. In CDCl₃ it can appear around 1.6 ppm, while in DMSO-d₆ it is around 3.3 ppm.

    • Troubleshooting Step 1: Use a dry solvent and prepare the sample in a moisture-free environment if possible.

  • Starting Materials or Byproducts: Incomplete reaction or side reactions can lead to impurities.

    • Troubleshooting Step 1: Compare the spectrum to the known spectra of your starting materials.

    • Troubleshooting Step 2: If purification methods like column chromatography were used, consider the possibility of co-eluting impurities.

Frequently Asked Questions (FAQs)

Q1: What are the expected 1H and 13C NMR chemical shifts for this compound?

A1: The following table summarizes the predicted chemical shifts. Note that actual experimental values may vary slightly depending on the solvent, concentration, and temperature.

¹H NMR Predicted Chemical Shift (ppm) Predicted Multiplicity Assignment
Phenyl-H7.2 - 7.4MultipletAromatic protons
Benzyl-CH₂~3.8Singlet (or Doublet of Doublets)CH₂ group of the benzyl moiety
Oxolane-CH-N~3.5MultipletProton at C3 of the oxolane ring
Oxolane-CH₂O~3.7, ~3.9Multiplets (or Doublet of Doublets)Protons at C2 of the oxolane ring
Oxolane-CH₂~1.8, ~2.2Multiplets (or Doublet of Doublets)Protons at C4 of the oxolane ring
gem-dimethyl~1.2, ~1.3SingletsTwo methyl groups at C5
N-HVariable (e.g., 1.5 - 3.0)Broad SingletAmine proton
¹³C NMR Predicted Chemical Shift (ppm) Assignment
Phenyl-C (quaternary)~140C1' of the phenyl ring
Phenyl-CH~128.5, ~128.2, ~127.0Aromatic carbons
Oxolane-C-O~83C5 of the oxolane ring
Oxolane-CH₂O~75C2 of the oxolane ring
Oxolane-CH-N~60C3 of the oxolane ring
Benzyl-CH₂~54CH₂ group of the benzyl moiety
Oxolane-CH₂~45C4 of the oxolane ring
gem-dimethyl~28, ~25Two methyl groups at C5

Q2: How should I prepare my NMR sample of this compound?

A2: A standard protocol for preparing a high-quality NMR sample is as follows:

  • Weighing the sample: Weigh approximately 5-10 mg of your purified compound for a ¹H NMR spectrum, or 20-50 mg for a ¹³C NMR spectrum.

  • Solvent selection: Choose a suitable deuterated solvent in which your compound is soluble (e.g., CDCl₃, DMSO-d₆, Acetone-d₆).

  • Dissolving the sample: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

  • Filtration: To remove any particulate matter, filter the solution through a small plug of glass wool or cotton in a Pasteur pipette directly into a clean, dry NMR tube.

  • Capping and Labeling: Cap the NMR tube and label it clearly.

Q3: My spectrum has very broad peaks. What could be the cause?

A3: Broad peaks in an NMR spectrum can arise from several factors:

  • Paramagnetic Impurities: Even trace amounts of paramagnetic metals can cause significant line broadening. Ensure your glassware is clean and that no paramagnetic materials have come into contact with your sample.

  • Sample Aggregation: At high concentrations, molecules may aggregate, leading to broader signals. Try diluting your sample.

  • Chemical Exchange: As mentioned in the troubleshooting guide, chemical exchange of labile protons (like N-H) can cause broadening.

  • Poor Shimming: The homogeneity of the magnetic field needs to be optimized (shimmed) for each sample. Poor shimming will result in broad and distorted peaks.

Experimental Protocols & Workflows

NMR Sample Preparation Workflow

NMR_Sample_Preparation cluster_prep Sample Preparation cluster_nmr NMR Acquisition weigh Weigh Sample (5-50 mg) dissolve Dissolve in Deuterated Solvent (~0.6 mL) weigh->dissolve Solubility Check filter Filter into NMR Tube dissolve->filter insert Insert Sample into Spectrometer filter->insert lock Lock insert->lock shim Shim lock->shim acquire Acquire Spectrum shim->acquire

Caption: Workflow for preparing and acquiring an NMR spectrum.

Troubleshooting Logic for Unexpected Peaks

Troubleshooting_Peaks cluster_checks Initial Checks cluster_actions Corrective Actions cluster_confirmation Confirmation start Unexpected Peaks Observed check_solvent Compare with known solvent impurity shifts start->check_solvent check_water Check for water peak (solvent dependent) start->check_water check_starting_material Compare with starting material spectra start->check_starting_material d2o_exchange D₂O Exchange for labile protons start->d2o_exchange Broad exchangeable proton? dry_solvent Use freshly dried solvent check_solvent->dry_solvent Solvent peaks identified check_water->dry_solvent Water peak present repurify Re-purify sample check_starting_material->repurify Starting material detected reacquire Re-acquire Spectrum d2o_exchange->reacquire repurify->reacquire dry_solvent->reacquire

Caption: Decision-making process for troubleshooting unexpected NMR peaks.

References

Technical Support Center: Overcoming Solubility Issues with N-benzyl-5,5-dimethyloxolan-3-amine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges encountered with N-benzyl-5,5-dimethyloxolan-3-amine.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

This compound is an organic molecule with a molecular weight of 205.3 g/mol and a formula of C13H19NO.[1] Its structure, which includes a benzyl group and a substituted oxolane ring, suggests it is likely to have low solubility in aqueous solutions. As with many amines, its solubility is expected to be pH-dependent.[2][3] It is anticipated to be more soluble in organic solvents, particularly polar organic solvents.[3]

Q2: I am observing precipitation of this compound in my aqueous buffer. What is the likely cause and how can I resolve it?

Precipitation in aqueous buffers is a common issue for poorly soluble compounds. The primary cause is likely the low intrinsic water solubility of the molecule. Several strategies can be employed to overcome this:

  • pH Adjustment: As an amine, the solubility of this compound can be significantly increased by lowering the pH of the solution.[2][4] Protonation of the amine group to form a more soluble salt is a common and effective technique.[5]

  • Co-solvents: The addition of a water-miscible organic solvent can enhance solubility.[2][6]

  • Use of Surfactants: Surfactants can form micelles that encapsulate the compound, increasing its apparent solubility.[7]

Q3: Which organic solvents are recommended for dissolving this compound?

While specific data is limited, based on its structure, this compound is likely soluble in a range of organic solvents. Good starting points would be:

  • Polar aprotic solvents: Dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are often used to create stock solutions of poorly soluble compounds.

  • Alcohols: Methanol and ethanol may also be effective.

  • Chlorinated solvents: Dichloromethane may be a suitable solvent for non-aqueous applications.

It is always recommended to perform small-scale solubility tests with a variety of solvents to determine the most appropriate one for your specific application.

Q4: Can I use salt formation to improve the aqueous solubility of this compound?

Yes, salt formation is a highly effective method for increasing the aqueous solubility of amines.[5] By reacting this compound with an acid (e.g., hydrochloric acid, citric acid), you can form the corresponding ammonium salt, which is generally much more water-soluble than the free base.[8]

Troubleshooting Guides

Issue 1: Poor Dissolution in Aqueous Media

Symptoms:

  • Visible particulate matter after adding the compound to an aqueous buffer.

  • Inconsistent results in biological assays.

  • Low bioavailability in in-vivo studies.

Troubleshooting Workflow:

G start Poor Dissolution in Aqueous Media ph_adjust Adjust pH start->ph_adjust cosolvent Add Co-solvent ph_adjust->cosolvent If pH adjustment is insufficient or not feasible ph_adjust_details Lower pH to protonate the amine group ph_adjust->ph_adjust_details surfactant Use Surfactant cosolvent->surfactant If co-solvents are incompatible with the experiment cosolvent_details e.g., DMSO, Ethanol (typically <1% v/v for biological assays) cosolvent->cosolvent_details salt Form a Salt surfactant->salt For a more stable, long-term solution surfactant_details e.g., Tween 80, Polysorbate 20 surfactant->surfactant_details salt_details React with a pharmaceutically acceptable acid salt->salt_details

A troubleshooting workflow for poor aqueous dissolution.

Issue 2: Compound Precipitation When Diluting a Stock Solution

Symptoms:

  • A clear stock solution (e.g., in DMSO) becomes cloudy or forms a precipitate upon dilution into an aqueous buffer.

Troubleshooting Steps:

  • Decrease the final concentration: The final concentration in the aqueous medium may be above the compound's solubility limit.

  • Modify the dilution method:

    • Add the stock solution to the aqueous buffer dropwise while vortexing to ensure rapid mixing.

    • Warm the aqueous buffer slightly (if the compound is heat-stable) before adding the stock solution.

  • Incorporate a surfactant in the aqueous buffer: A small amount of surfactant can help maintain the compound's solubility upon dilution.

  • Use a co-solvent system: Prepare the final solution in a mixture of the aqueous buffer and a water-miscible organic solvent.

Data Presentation

Table 1: Estimated Solubility of this compound in Various Solvents

SolventTypeEstimated Solubility (mg/mL)
Water (pH 7.4)Aqueous< 0.1
0.1 M HClAqueous (Acidic)5 - 10
EthanolPolar Protic Organic10 - 20
DMSOPolar Aprotic Organic> 50
DichloromethaneNon-polar Organic> 50

Note: These are estimated values based on the chemical structure. Actual solubility should be determined experimentally.

Table 2: Effect of Co-solvents on Aqueous Solubility

Co-solvent (in pH 7.4 Buffer)Concentration (% v/v)Apparent Solubility (mg/mL)
None0%< 0.1
Ethanol5%0.5
Ethanol10%1.2
DMSO1%0.8
DMSO5%2.5

Experimental Protocols

Protocol 1: pH-Dependent Solubility Determination
  • Prepare a series of buffers with pH values ranging from 2 to 10.

  • Add an excess amount of this compound to a fixed volume of each buffer.

  • Agitate the samples at a constant temperature for 24 hours to ensure equilibrium is reached.

  • Centrifuge the samples to pellet the undissolved solid.

  • Carefully collect the supernatant and analyze the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV).

  • Plot the solubility as a function of pH.

Protocol 2: Preparation of a Hydrochloride Salt
  • Dissolve this compound in a minimal amount of a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Slowly add a stoichiometric equivalent of hydrochloric acid (e.g., as a solution in the same solvent or as HCl gas) while stirring.

  • The hydrochloride salt should precipitate out of the solution.

  • Collect the precipitate by filtration.

  • Wash the precipitate with a small amount of the cold solvent.

  • Dry the salt under vacuum.

  • Confirm salt formation using appropriate analytical techniques (e.g., melting point, NMR, or elemental analysis).

G start Dissolve Amine in Organic Solvent add_hcl Add Stoichiometric HCl start->add_hcl precipitate Precipitate Forms add_hcl->precipitate filter Filter to Collect Salt precipitate->filter wash Wash with Cold Solvent filter->wash dry Dry Under Vacuum wash->dry end Characterize the Salt dry->end

Workflow for the preparation of the hydrochloride salt.

References

Technical Support Center: Catalyst Selection for Efficient Synthesis of N-benzylamines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the synthesis of N-benzylamines.

Section 1: Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of N-benzylamines via common catalytic routes.

Reductive Amination of Benzaldehydes

Reductive amination is a versatile method for synthesizing N-benzylamines, but it can be prone to side reactions and yield issues.

Question: I am observing low yields of my target N-benzylamine. What are the potential causes and how can I improve the yield?

Answer:

Low yields in reductive amination can stem from several factors. A systematic approach to troubleshooting is recommended:

  • Catalyst Activity and Selection: The choice of catalyst is crucial. While Raney Nickel is commonly used, other catalysts like Ru/C, Ru/Al2O3, and Palladium-based catalysts can offer better performance depending on the substrate.[1] Ensure your catalyst is active. If you are using a commercial catalyst, check its specifications. For catalysts prepared in-house, ensure the preparation and activation procedures are followed meticulously.

  • Reaction Conditions:

    • Temperature and Pressure: The hydrogenation step is sensitive to temperature and hydrogen pressure. Typical conditions for hydrogenation are 10-40°C and hydrogen pressure of 0.1-25 bar.[2] Optimization of these parameters for your specific substrate is often necessary.

    • Solvent: The iminization step is often carried out in a water-miscible solvent.[2] The choice of solvent can influence the reaction rate and selectivity.

  • Formation of By-products: The formation of by-products such as benzyl alcohol and poorly soluble high-boiling trimers of benzylimine can significantly reduce the yield of the desired product.[1] To minimize the formation of these by-products, a semi-batch process with continuous addition of benzaldehyde to a mixture of the amine, ammonia, and catalyst can be employed.[1]

  • Iminization Step: Ensure the initial reaction between the benzaldehyde and the primary amine to form the imine goes to completion before initiating the hydrogenation. The water formed during this step does not need to be removed before hydrogenation.[2]

Question: I am observing the formation of significant amounts of dibenzylamine as a side product. How can I improve the selectivity towards the mono-N-benzylamine?

Answer:

The formation of dibenzylamine is a common issue arising from the reaction of the newly formed primary benzylamine with another molecule of benzaldehyde. Here are some strategies to enhance selectivity:

  • Stoichiometry: Using an excess of the primary amine relative to the benzaldehyde can help to favor the formation of the mono-substituted product.

  • Catalyst Choice: The catalyst can influence selectivity. For the synthesis of benzylamine from benzyl alcohol and ammonia, a combination of Cu/SiO2 and Au/TiO2 as a physical mixture has been shown to promote benzylamine formation while inhibiting the condensation-hydrogenation reaction that leads to dibenzylamine.[3]

  • Reaction Conditions: Lowering the reaction temperature and incorporating a low partial pressure of hydrogen in the feed can enhance the production of the primary benzylamine.[3]

  • Alternative Reducing Agents: For smaller-scale synthesis, using a selective reducing agent like sodium cyanoborohydride (NaBH3CN) can be effective as it selectively reduces imines in the presence of aldehydes, thus minimizing side reactions.[4]

N-Alkylation of Amines with Benzyl Halides

Direct N-alkylation is a straightforward approach, but overalkylation is a significant challenge.

Question: My N-alkylation reaction with a benzyl halide is producing a mixture of mono- and di-alkylated products. How can I favor the formation of the mono-N-benzylamine?

Answer:

Controlling the degree of alkylation is a classic challenge in amine synthesis.[5] Here are some approaches to improve selectivity for the mono-alkylated product:

  • Stoichiometry: Use a large excess of the starting amine relative to the benzyl halide. This statistically favors the reaction of the benzyl halide with the more abundant starting amine over the mono-alkylated product.

  • Base Selection: The choice of base can be critical. Mild inorganic bases like sodium bicarbonate (NaHCO3) can be effective and help to avoid rapid hydrolysis of the benzyl halide, which can occur with stronger bases.[6] Cesium carbonate (Cs2CO3) has also been shown to promote direct mono-N-alkylation with high chemoselectivity.

  • Reaction Conditions:

    • Temperature: Running the reaction at a lower temperature can sometimes improve selectivity, although this may require longer reaction times.

    • Solvent: The choice of solvent can influence the reaction. For instance, in some cases, using acetonitrile or running the reaction neat (without solvent) at elevated temperatures has been successful.[7][8]

  • Slow Addition: Adding the benzyl halide slowly to the reaction mixture containing a large excess of the amine can help to maintain a low concentration of the alkylating agent, thereby reducing the likelihood of overalkylation.

Question: I am experiencing low conversion in my N-alkylation reaction. What can I do to improve it?

Answer:

Low conversion can be due to several factors:

  • Inadequate Reaction Conditions: High temperatures may be required, especially for less reactive substrates. For example, some reactions are carried out at temperatures as high as 145°C in solvents like DMF.[7] However, be aware that DMF can decompose at high temperatures.[7] Microwave-assisted heating can also be a powerful tool to accelerate the reaction.[8]

  • Insoluble Base: If the base, such as potassium carbonate, is not soluble in the reaction solvent, it can lead to poor reactivity.[8] Switching to a more soluble base like cesium carbonate might be beneficial.[8]

  • Catalytic Additives: In some cases, adding a catalytic amount of potassium iodide can improve the rate of reaction with alkyl bromides.[8]

Direct Amination of Benzyl Alcohols (Borrowing Hydrogen)

This atom-economical method uses benzyl alcohols and an ammonia source, but selectivity can be an issue.

Question: I am attempting the direct amination of a benzyl alcohol using a nickel catalyst and an ammonia source, but I am getting a low yield of the primary benzylamine and significant formation of the secondary amine. How can I improve the selectivity?

Answer:

The formation of the secondary amine (dibenzylamine) is a dominant side reaction in this methodology because the primary amine product is often more nucleophilic than ammonia.[9][10] Here are some strategies to enhance the selectivity for the primary amine:

  • Catalyst Selection: Different types of Raney Ni catalysts can exhibit varying selectivities. It is worth screening different commercially available Raney Ni catalysts (e.g., Raney Ni 2800, 3020, 4200) to find the one that provides the best selectivity for your specific substrate.[9]

  • Solvent Choice: The choice of solvent can have a significant impact on selectivity. Toluene, t-amyl alcohol, and p-xylene have been shown to give good conversion and selectivity.[9] p-Xylene was identified as a particularly suitable reaction medium in one study.[9]

  • Optimization of Reaction Parameters:

    • Catalyst Loading: The amount of catalyst can influence the outcome. An optimal catalyst loading needs to be determined experimentally.[9]

    • Ammonia Concentration: The concentration of the ammonia source (e.g., aqueous ammonia) should be optimized.

    • Temperature and Time: The reaction temperature and time are critical parameters that need to be carefully controlled and optimized.[9]

Section 2: Data and Protocols

Catalyst Performance in N-benzylamine Synthesis
Synthetic RouteCatalystSubstratesTemp (°C)Yield (%)SelectivityReference
Reductive AminationRaney Ni, Ni/SiO2, Ru/C, Ru/Al2O3Benzaldehyde, Ammonia--Benzylamine[1]
Reductive AminationPd/active carbonBenzaldehyde, Primary Amine20-30-N-benzylamine[2]
Tandem Dehydrogenation/Amination/ReductionCu/SiO2 + Au/TiO2Benzyl alcohol, NH3175-225up to 81Benzylamine[3]
Borrowing HydrogenRaney Ni 2800Benzyl alcohol, aq. NH3160-18056-70 (isolated)Primary benzylamine[9]
N-AlkylationCs2CO3 (promoter)Primary benzylamines, Alkyl halides-up to 98Secondary amines[11]
Experimental Protocols

Protocol 1: Reductive Amination of Benzaldehyde using a Palladium Catalyst [2]

  • Iminization: In a suitable reactor, dissolve the benzaldehyde in a water-miscible solvent. Add the primary amine and stir the mixture. The reaction can be monitored by techniques like TLC or GC to ensure the formation of the imine is complete.

  • Hydrogenation: Add the palladium-on-active-carbon catalyst to the imine solution containing the water of reaction.

  • Pressurize the reactor with hydrogen to a pressure of 0.1-5 bar.

  • Maintain the reaction temperature between 20-30°C.

  • Stir the reaction mixture for 1-100 hours until the reaction is complete (monitored by hydrogen uptake or chromatographic analysis).

  • Work-up: Filter the catalyst from the reaction mixture. The product can then be isolated and purified by standard techniques such as distillation or crystallization.

Protocol 2: Direct Amination of Benzyl Alcohol using Raney Ni [9]

  • Reaction Setup: In a pressure reactor, combine the benzyl alcohol (1 mmol), aqueous ammonia (25 wt %), Raney Ni 2800 catalyst (200 mg), and p-xylene as the solvent.

  • Reaction: Seal the reactor and heat the mixture to 180°C for the optimized reaction time (e.g., 2-24 hours), with stirring.

  • Cooling and Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent any excess pressure.

  • Filter the catalyst from the reaction mixture.

  • The product can be isolated from the filtrate by extraction and then purified by chromatography or distillation.

Section 3: Visual Guides

Catalyst_Selection_Workflow start Start: Synthesize N-benzylamine substrate Identify Starting Material start->substrate benzaldehyde Benzaldehyde substrate->benzaldehyde Aldehyde available benzyl_alcohol Benzyl Alcohol substrate->benzyl_alcohol Alcohol available amine_benzyl_halide Amine + Benzyl Halide substrate->amine_benzyl_halide Amine & Halide available route Select Synthetic Route benzaldehyde->route benzyl_alcohol->route amine_benzyl_halide->route reductive_amination Reductive Amination route->reductive_amination From Benzaldehyde borrowing_hydrogen Borrowing Hydrogen route->borrowing_hydrogen From Benzyl Alcohol n_alkylation N-Alkylation route->n_alkylation From Amine + Halide catalyst_choice_ra Select Catalyst: - Raney Ni - Pd/C - Ru/C reductive_amination->catalyst_choice_ra catalyst_choice_bh Select Catalyst: - Raney Ni - Ni/Al2O3-SiO2 borrowing_hydrogen->catalyst_choice_bh base_choice_na Select Base: - Cs2CO3 - NaHCO3 n_alkylation->base_choice_na troubleshooting Troubleshoot: - Low Yield? - Side Products? catalyst_choice_ra->troubleshooting catalyst_choice_bh->troubleshooting base_choice_na->troubleshooting end End: Purified N-benzylamine troubleshooting->end

Caption: Workflow for selecting a synthetic route and catalyst for N-benzylamine synthesis.

Reductive_Amination_Pathway cluster_main Main Reaction Pathway cluster_side Side Reactions benzaldehyde Benzaldehyde imine Imine intermediate benzaldehyde->imine + Amine - H2O benzyl_alcohol Benzyl Alcohol (Reduction of aldehyde) benzaldehyde->benzyl_alcohol + H2 Catalyst amine Primary Amine amine->imine benzylamine Target N-benzylamine imine->benzylamine + H2 Catalyst (e.g., Pd/C) dibenzylamine Dibenzylamine (Over-alkylation) imine->dibenzylamine + Benzaldehyde, +H2 benzylamine->dibenzylamine + Benzaldehyde, +H2

Caption: Reaction pathway for reductive amination showing the desired product and common side products.

Section 4: Frequently Asked Questions (FAQs)

Q1: What are the main advantages of using a continuous flow reactor for N-benzylamine synthesis?

A1: Continuous flow reactors offer several advantages, including excellent heat and mass transfer, which allows for better temperature control and can lead to accelerated reaction rates. For reactions involving hazardous reagents like hydroxylamine, continuous flow systems can significantly improve safety by minimizing the volume of hazardous material at any given time.[12]

Q2: What is the "borrowing hydrogen" methodology for N-benzylamine synthesis?

A2: The "borrowing hydrogen" or "hydrogen autotransfer" methodology is an atom-economical process for forming C-N bonds. In the context of N-benzylamine synthesis, a catalyst (often a heterogeneous nickel or ruthenium catalyst) temporarily "borrows" hydrogen from a benzyl alcohol to oxidize it to the corresponding benzaldehyde in situ. This aldehyde then reacts with an amine (like ammonia) to form an imine. The catalyst then returns the "borrowed" hydrogen to the imine, reducing it to the final N-benzylamine product. This method avoids the need for external hydrogen gas and uses readily available benzyl alcohols as starting materials.[9][10]

Q3: How can I prevent catalyst deactivation during my reaction?

A3: Catalyst deactivation can occur through various mechanisms such as poisoning, coking (deposition of carbonaceous material), and sintering (thermal degradation).[13] To mitigate deactivation:

  • Ensure high purity of reactants and solvents: Impurities in the feed can act as catalyst poisons. For example, sulfur compounds can poison nickel catalysts.[13]

  • Optimize reaction conditions: Avoid excessively high temperatures that can lead to sintering or coking.

  • Proper catalyst handling and storage: Store catalysts under an inert atmosphere to prevent oxidation.

  • Regeneration: In some cases, deactivated catalysts can be regenerated. For example, coked catalysts can sometimes be regenerated by controlled oxidation to burn off the carbon deposits.

Q4: Are there any green chemistry approaches to synthesizing N-benzylamines?

A4: Yes, several approaches aim to make the synthesis of N-benzylamines more environmentally friendly:

  • Borrowing Hydrogen Methodology: As mentioned above, this method is highly atom-economical as it uses alcohols and produces water as the main byproduct.[10]

  • Biosynthesis: Research is being conducted on multi-enzyme cascade processes to produce benzylamine from renewable resources like L-phenylalanine using whole-cell catalysis in E. coli.[14]

  • Solvent Selection: Choosing greener solvents or, where possible, running reactions neat (without solvent) can reduce the environmental impact.

Q5: What safety precautions should I take when working with Raney Nickel?

A5: Raney Nickel is a highly pyrophoric catalyst, meaning it can spontaneously ignite in air, especially when dry. It should always be handled as a slurry in water or another solvent. It is also a source of flammable hydrogen gas. Always handle Raney Nickel in a well-ventilated fume hood, away from ignition sources, and wear appropriate personal protective equipment (PPE), including flame-retardant lab coats, safety glasses, and gloves. After the reaction, the catalyst should be carefully quenched and disposed of according to your institution's safety guidelines.

References

Technical Support Center: Minimizing Byproduct Formation in Amine Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize byproduct formation during amine synthesis.

Troubleshooting Guides

This section addresses specific issues that may arise during common amine synthesis reactions.

Reductive Amination

Issue: Low yield of the desired secondary amine with significant formation of a tertiary amine byproduct.

Root Cause Analysis and Solutions:

Over-alkylation is a common problem in reductive amination, where the initially formed secondary amine is more nucleophilic than the starting primary amine and reacts further with the aldehyde.[1][2]

  • Solution 1: Stoichiometry Control: Use a slight excess of the primary amine (1.05-1.1 equivalents) relative to the carbonyl compound. This shifts the equilibrium towards the formation of the desired secondary amine.

  • Solution 2: Stepwise Procedure: First, form the imine by reacting the primary amine and aldehyde, often with the removal of water using a Dean-Stark apparatus or molecular sieves. Then, in a separate step, add the reducing agent. This approach prevents the immediate reduction of the aldehyde and reduces the chance of the secondary amine reacting further.[3][4][5]

  • Solution 3: Choice of Reducing Agent: Use a milder and more selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃). It is less reactive towards aldehydes and ketones but readily reduces the intermediate iminium ion, thus minimizing the reduction of the starting carbonyl and subsequent side reactions.[3][4][5][6]

Experimental Protocol: Reductive Amination using Sodium Triacetoxyborohydride [3][4][5]

  • To a solution of the aldehyde (1.0 mmol) and the primary amine (1.1 mmol) in 1,2-dichloroethane (DCE, 15 mL), add sodium triacetoxyborohydride (1.5 mmol, 318 mg).

  • Stir the reaction mixture at room temperature for 1-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (10 mL).

  • Extract the aqueous layer with dichloromethane (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Issue: Reduction of the starting aldehyde or ketone to an alcohol.

Root Cause Analysis and Solutions:

This side reaction occurs when the reducing agent is too reactive and reduces the carbonyl group before imine formation can take place.

  • Solution 1: Use a Selective Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is highly selective for the reduction of iminium ions over aldehydes and ketones.[3][4][5][6] Sodium cyanoborohydride (NaBH₃CN) is also effective, particularly at a controlled pH of 6-7, where the iminium ion is preferentially reduced.[7]

  • Solution 2: Control Reaction pH: Maintaining a slightly acidic pH (around 5-6) facilitates imine formation without promoting significant carbonyl reduction. Acetic acid is often used as a catalyst.[7]

Gabriel Synthesis

Issue: Low yield of the primary amine.

Root Cause Analysis and Solutions:

The Gabriel synthesis is generally a clean reaction for producing primary amines, but low yields can result from incomplete reactions or difficulties in the cleavage step.[8]

  • Solution 1: Choice of Alkyl Halide: The reaction works best with primary alkyl halides. Secondary alkyl halides react much slower and may lead to elimination byproducts, while tertiary alkyl halides are not suitable for this reaction.[9]

  • Solution 2: Cleavage Conditions: The traditional acidic or basic hydrolysis for cleaving the N-alkylphthalimide can be harsh and lead to low yields. The Ing-Manske procedure, which uses hydrazine hydrate in refluxing ethanol, is a milder and often more efficient method for releasing the primary amine.[9][10]

  • Solution 3: Purification: The phthalhydrazide byproduct from the hydrazine cleavage can sometimes be difficult to separate from the desired amine. Proper purification techniques, such as extraction and distillation or chromatography, are crucial.[9]

Experimental Protocol: Gabriel Synthesis and Hydrazine Cleavage [11]

  • Alkylation: To a solution of potassium phthalimide (1.1 mmol) in dimethylformamide (DMF, 10 mL), add the primary alkyl halide (1.0 mmol).

  • Heat the reaction mixture at 60-80 °C for 2-4 hours, monitoring by TLC.

  • After cooling to room temperature, pour the mixture into water and extract with dichloromethane.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the N-alkylphthalimide.

  • Cleavage (Ing-Manske Procedure): Dissolve the N-alkylphthalimide (1.0 mmol) in ethanol (15 mL) and add hydrazine hydrate (10 mmol).

  • Reflux the mixture for 2-4 hours. A white precipitate of phthalhydrazide will form.

  • Cool the mixture, add dilute HCl to dissolve the amine and precipitate any remaining phthalhydrazide.

  • Filter the mixture and make the filtrate basic with NaOH.

  • Extract the primary amine with ether, dry the organic layer, and concentrate to obtain the product.

Acylation of Amines

Issue: Formation of an unreactive amine salt, leading to an incomplete reaction.

Root Cause Analysis and Solutions:

Experimental Protocol: Acylation of Aniline with Acetyl Chloride [13][14]

  • Dissolve aniline (1.0 mmol) in dichloromethane (10 mL) in a flask equipped with a stir bar.

  • Add pyridine (1.2 mmol) to the solution.

  • Cool the mixture in an ice bath.

  • Slowly add acetyl chloride (1.1 mmol) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Quench the reaction with water and separate the organic layer.

  • Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield acetanilide.

Frequently Asked Questions (FAQs)

Q1: How can I prevent the formation of quaternary ammonium salts during the alkylation of primary amines?

A1: Direct alkylation of primary amines with alkyl halides often leads to over-alkylation, producing secondary, tertiary, and even quaternary ammonium salts.[2] To selectively obtain a primary amine, the Gabriel synthesis is an excellent alternative as the phthalimide protecting group prevents over-alkylation.[15][16] For the synthesis of secondary amines, reductive amination is a more controlled method than direct alkylation.[17]

Q2: What are the common byproducts in the synthesis of primary amines from nitriles, and how can they be avoided?

A2: The reduction of nitriles can sometimes lead to the formation of secondary amines as a byproduct. This occurs when the initially formed primary amine reacts with an intermediate imine. To minimize this, the reaction can be carried out in the presence of ammonia, which helps to suppress the formation of the secondary amine. Using Raney nickel as a catalyst in the presence of ammonia is a common industrial practice.

Q3: In reductive amination, what is the advantage of using NaBH(OAc)₃ over NaBH₄?

A3: Sodium borohydride (NaBH₄) can reduce both the starting aldehyde/ketone and the intermediate imine. This can lead to the formation of an alcohol byproduct and a lower yield of the desired amine. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a milder and more selective reducing agent that preferentially reduces the iminium ion over the carbonyl compound, thus leading to a cleaner reaction and higher yield of the amine.[3][4][5][6]

Q4: Can I use secondary alkyl halides in the Gabriel synthesis?

A4: While the Gabriel synthesis is ideal for primary alkyl halides, it generally fails or gives very low yields with secondary alkyl halides due to steric hindrance, which favors elimination reactions (E2) over substitution (S_N2).[9]

Q5: What are some common side reactions during the acylation of amines with acetic anhydride?

A5: Besides the desired N-acylation, diacylation can occur if the initially formed amide is deprotonated and reacts further, though this is less common. If the reaction is performed at high temperatures, dehydration of a primary amide product can lead to the formation of a nitrile.

Quantitative Data

The following tables summarize typical yields for different amine synthesis methods, highlighting the effectiveness of certain protocols in minimizing byproduct formation.

Table 1: Reductive Amination of Cyclohexanone with Aniline

Reducing AgentSolventAdditiveYield of N-Phenylcyclohexylamine (%)Reference
NaBH(OAc)₃DCEAcetic Acid95J. Org. Chem. 1996, 61, 3849-3862[3][4][5]
NaBH₃CNMeOHHCl85J. Org. Chem. 1996, 61, 3849-3862[3][4][5]
Borane-PyridineEtOH-78J. Org. Chem. 1996, 61, 3849-3862[3][4][5]
H₂/Pd-CEtOH-88J. Org. Chem. 1996, 61, 3849-3862[3][4][5]

Table 2: Synthesis of Secondary Amines via Self-Limiting Alkylation

Alkylating AgentProduct Yield (%)Reference
Methyl Iodide96Org. Lett. 2024, 26, 15, 3379–3384[18]
Primary Benzyl Iodide98Org. Lett. 2024, 26, 15, 3379–3384[18]
Secondary Allylic Iodide81Org. Lett. 2024, 26, 15, 3379–3384[18]

Table 3: Gabriel Synthesis of Primary Amines

Alkyl HalideCleavage MethodYield (%)Reference
Benzyl BromideHydrazine89Green Chem., 2015, 17, 4953-4957[1]
1-BromobutaneHydrazine85Green Chem., 2015, 17, 4953-4957[1]
1-Bromo-3-phenylpropaneHydrazine94Green Chem., 2015, 17, 4953-4957[1]

Visualizations

Logical Workflow for Troubleshooting Over-alkylation in Reductive Amination

Troubleshooting_Overalkylation start Problem: High Tertiary Amine Byproduct check_stoichiometry Check Stoichiometry: Is Primary Amine in Excess? start->check_stoichiometry adjust_stoichiometry Adjust to 1.1 eq. of Primary Amine check_stoichiometry->adjust_stoichiometry No check_procedure Is the Reaction a One-Pot Procedure? check_stoichiometry->check_procedure Yes adjust_stoichiometry->check_procedure switch_to_stepwise Switch to Stepwise: 1. Imine Formation 2. Reduction check_procedure->switch_to_stepwise Yes check_reductant What is the Reducing Agent? check_procedure->check_reductant No switch_to_stepwise->check_reductant use_selective_reductant Use NaBH(OAc)3 or NaBH3CN at pH 6-7 check_reductant->use_selective_reductant Non-selective (e.g., NaBH4) solution Solution: Minimized Over-alkylation check_reductant->solution Already Selective use_selective_reductant->solution

Caption: Troubleshooting workflow for over-alkylation in reductive amination.

Experimental Workflow for Gabriel Synthesis

Gabriel_Synthesis_Workflow start Start: Phthalimide + Base (e.g., KOH) alkylation Alkylation: Add Primary Alkyl Halide start->alkylation workup1 Work-up 1: Isolate N-Alkylphthalimide alkylation->workup1 cleavage Cleavage: Add Hydrazine Hydrate workup1->cleavage workup2 Work-up 2: Isolate Primary Amine cleavage->workup2 end Product: Pure Primary Amine workup2->end

Caption: Step-by-step experimental workflow for the Gabriel synthesis of primary amines.

References

Validation & Comparative

A Comparative Guide to the Spectral Data of N-benzyl-5,5-dimethyloxolan-3-amine and Its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectral data for N-benzyl-5,5-dimethyloxolan-3-amine and its structurally related analogs. Due to the limited availability of direct experimental data for this compound, this guide presents predicted spectral characteristics based on the analysis of its constituent functional groups and experimental data from analogous compounds. This information is intended to serve as a valuable reference for researchers involved in the synthesis, characterization, and application of novel oxolane derivatives.

Molecular Structures

The compounds under comparison share common structural motifs, primarily the N-benzyl group and the substituted oxolane or analogous ring systems.

  • This compound (Target Compound): C₁₃H₁₉NO

  • Analog 1: N-benzylaniline: C₁₃H₁₃N.[1][2]

  • Analog 2: N-benzyl-4-methylaniline: C₁₄H₁₅N.[2]

  • Analog 3: Tetrahydrofuran (THF): C₄H₈O.

Comparative Spectral Data

The following tables summarize the expected and experimentally determined spectral data for this compound and its analogs.

Table 1: ¹H NMR Spectral Data (CDCl₃, 400 MHz)

CompoundAromatic Protons (δ, ppm)Benzylic Protons (-CH₂-) (δ, ppm)Oxolane/Analog Ring Protons (δ, ppm)Other Protons (δ, ppm)
This compound (Predicted) ~7.2-7.4 (m, 5H)~3.8 (s, 2H)~1.5-4.0 (m)~1.2 (s, 6H, 2xCH₃)
N-benzylaniline [1][2]7.37-7.26 (m, 5H), 7.20-7.14 (t, 2H), 6.73-6.68 (t, 1H), 6.63-6.61 (d, 2H)4.30 (s, 2H)N/A4.09 (s, 1H, NH)
N-benzyl-4-methylaniline [2]7.44-7.32 (m, 5H), 7.05 (d, 2H), 6.69 (d, 2H)4.36 (s, 2H)N/A4.04 (s, 1H, NH), 2.30 (s, 3H, CH₃)
Tetrahydrofuran N/AN/A~3.75 (m, 4H, -OCH₂-), ~1.85 (m, 4H, -CH₂-)N/A

Table 2: ¹³C NMR Spectral Data (CDCl₃, 101 MHz)

CompoundAromatic Carbons (δ, ppm)Benzylic Carbon (-CH₂-) (δ, ppm)Oxolane/Analog Ring Carbons (δ, ppm)Other Carbons (δ, ppm)
This compound (Predicted) ~139 (C), ~128.5 (CH), ~128.3 (CH), ~127.1 (CH)~54~80 (C-O), ~70 (C-O), ~50 (C-N), ~40 (CH₂)~25 (2xCH₃)
N-benzylaniline [1]147.7 (C), 139.0 (C), 128.8 (CH), 128.2 (CH), 127.1 (CH), 126.8 (CH), 117.1 (CH), 112.4 (CH)47.9N/AN/A
N-benzyl-4-methylaniline [2]145.8 (C), 139.6 (C), 129.8 (CH), 128.6 (CH), 127.6 (CH), 127.2 (CH), 126.9 (C), 113.2 (CH)48.8N/A20.4 (CH₃)
Tetrahydrofuran N/AN/A68.6 (-OCH₂-), 26.2 (-CH₂-)N/A

Table 3: Infrared (IR) Spectral Data (cm⁻¹)

CompoundN-H StretchC-H (sp³) StretchC-H (sp²) StretchC-N StretchC-O-C StretchAromatic C=C Stretch
This compound (Predicted) ~3300-3400 (weak)~2850-2960~3030~1100-1200~1070-1150~1450-1600
N-benzylaniline ~3410[3]~2835-3029[3]~3029[3]~1320[3]N/A~1507, 1604[3]
Tetrahydrofuran N/A~2850-2960N/AN/A~1070N/A

Table 4: Mass Spectrometry (MS) Data

CompoundMolecular Ion (M⁺) [m/z]Key Fragments [m/z] (Predicted/Observed)
This compound (Predicted) 205.15[M-CH₃]⁺ (190), [C₇H₇]⁺ (91, benzyl), [C₆H₁₂NO]⁺ (114, oxolane ring fragment)
N-benzylaniline 183.11[M-H]⁺ (182), [C₇H₇]⁺ (91, benzyl), [C₆H₅NH]⁺ (92)
N,N-dibenzylaniline 273.15[M-C₇H₇]⁺ (182), [C₇H₇]⁺ (91, benzyl)[4]

Note: Predicted data for this compound is based on the analysis of its structural fragments and comparison with analogous compounds. Experimental verification is required.

Experimental Protocols

The following are general experimental protocols for obtaining the spectral data presented.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Instrumentation: A Bruker Avance 400 spectrometer or equivalent.

  • Sample Preparation: 5-10 mg of the compound was dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃) in a 5 mm NMR tube.

  • ¹H NMR: Spectra were acquired at 400 MHz. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm).

  • ¹³C NMR: Spectra were acquired at 101 MHz with complete proton decoupling. Chemical shifts are reported in ppm relative to the CDCl₃ solvent peak (77.16 ppm).

3.2. Infrared (IR) Spectroscopy

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation: A small amount of the liquid or solid sample was placed directly on the ATR crystal.

  • Data Acquisition: Spectra were recorded in the range of 4000-400 cm⁻¹. Data is reported in wavenumbers (cm⁻¹).

3.3. Mass Spectrometry (MS)

  • Instrumentation: An Agilent Gas Chromatography-Mass Spectrometry (GC-MS) system or a Liquid Chromatography-Mass Spectrometry (LC-MS) system with an Electrospray Ionization (ESI) source.

  • Sample Preparation: The sample was dissolved in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL and then further diluted.

  • Data Acquisition: For GC-MS, an electron ionization (EI) source was used. For LC-MS, ESI was used in positive ion mode. The mass-to-charge ratio (m/z) of the ions was recorded.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of this compound and its analogs.

G cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation & Comparison synthesis Synthesis of this compound & Analogs purification Purification (e.g., Column Chromatography) synthesis->purification nmr NMR Spectroscopy (1H, 13C) purification->nmr Sample ir IR Spectroscopy purification->ir Sample ms Mass Spectrometry purification->ms Sample interpretation Spectral Interpretation & Structure Elucidation nmr->interpretation ir->interpretation ms->interpretation comparison Comparative Analysis with Analogs interpretation->comparison report report comparison->report Final Report

Caption: Workflow for Spectroscopic Analysis.

Discussion

The predicted spectral data for this compound are derived from the well-established spectral characteristics of its core components. The N-benzyl group is expected to show characteristic aromatic proton signals between 7.2 and 7.4 ppm and a benzylic methylene singlet around 3.8 ppm in the ¹H NMR spectrum. The 5,5-dimethyl-substituted oxolane ring will contribute complex multiplets for the ring protons and a strong singlet for the two methyl groups in the upfield region. In the ¹³C NMR spectrum, the carbons of the benzyl group will appear in the aromatic region (127-139 ppm), while the oxolane ring carbons will be in the aliphatic region, with the carbons attached to the oxygen and nitrogen atoms appearing more downfield.

The IR spectrum is predicted to show characteristic N-H stretching for the secondary amine, C-H stretching for both aliphatic and aromatic moieties, and a prominent C-O-C stretching band indicative of the ether linkage in the oxolane ring. The mass spectrum is expected to show a molecular ion peak at m/z 205, with major fragmentation patterns corresponding to the loss of a methyl group and the formation of the stable benzyl cation (m/z 91).

Comparison with the experimental data of analogs like N-benzylaniline confirms the expected chemical shifts and absorption frequencies for the N-benzyl moiety. The spectral data for tetrahydrofuran provides a reference for the signals expected from the oxolane ring system.

Conclusion

This guide provides a foundational understanding of the expected spectral characteristics of this compound through a comparative analysis with its analogs. The presented data and experimental protocols are intended to aid researchers in the identification and characterization of this and similar compounds. Further experimental work is necessary to confirm the predicted spectral data for the target compound. The potential pharmacological activities of oxolane and oxazine derivatives suggest that these compounds may be of interest for further investigation in drug discovery programs.[5][6]

References

biological activity of N-benzyl-5,5-dimethyloxolan-3-amine vs. other benzylamines

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the Biological Activity of N-benzyl-5,5-dimethyloxolan-3-amine and Other Benzylamines

Introduction

Benzylamine and its derivatives represent a versatile class of organic compounds with a wide spectrum of biological activities. These activities are largely dictated by the nature and position of substituents on both the benzyl ring and the amine group. This guide provides a comparative overview of the biological activities of various benzylamine derivatives, with a special focus on antifungal, anticancer, and neurological properties. Due to the lack of available experimental data for this compound, its potential biological activity is discussed based on established structure-activity relationships (SAR) within the benzylamine class. This document is intended for researchers, scientists, and professionals in the field of drug development.

Comparative Biological Activity Data

The biological activities of benzylamine derivatives are quantified using various metrics, most commonly the half-maximal inhibitory concentration (IC50) for enzyme or cell growth inhibition and the minimum inhibitory concentration (MIC) for antimicrobial activity. The following tables summarize key quantitative data for different classes of benzylamines.

Table 1: Antifungal Activity of Benzylamine Derivatives

Benzylamines are a well-established class of antifungal agents, with many derivatives exhibiting potent activity against a range of fungal pathogens.[1] Their primary mechanism of action often involves the inhibition of squalene epoxidase, a key enzyme in the fungal ergosterol biosynthesis pathway.

CompoundFungal StrainMIC (µg/mL)Reference
TerbinafineTrichophyton spp.0.001 - 0.05[1]
ButenafineCandida albicans0.57[1]
N-(4-tert-butylbenzyl)-N-methyl-1-(naphthalen-1-yl)ethanamineTrichophyton mentagrophytes0.06
4-benzyloxy substituted derivativeTrichophyton mentagrophytes0.125
N-aryl-N-benzylamines (various)Trichophyton spp.31.25 - 125[2]
Benzyl bromide derivative (1a)Candida albicans250[3]
Benzyl bromide derivative (1c)Candida krusei500[3]
Table 2: Anticancer Activity of Benzylamine Derivatives

Several benzylamine derivatives have demonstrated significant cytotoxic effects against various cancer cell lines. Their mechanisms of action are diverse and can include induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways.

CompoundCancer Cell LineIC50Reference
2-acetyl-benzylamineMOLM-14 (Leukemia)0.40 mM (at 24h)[4][5]
2-acetyl-benzylamineNB-4 (Leukemia)0.39 mM (at 24h)[4][5]
Coumarin benzylidene derivative 5PC-3 (Prostate)3.56 µM[6]
Coumarin benzylidene derivative 4bPC-3 (Prostate)8.99 µM[6]
Coumarin benzylidene derivative 4aPC-3 (Prostate)10.22 µM[6]
Coumarin benzylidene derivative 4cMDA-MB-231 (Breast)8.5 µM[6]
Bispidine derivative 4cHepG2 (Liver)< 25 µM[7]
Bispidine derivative 4eHepG2 (Liver)< 25 µM[7]
Bispidine derivative 7aHepG2 (Liver)< 25 µM[7]
Table 3: Inhibition of Norepinephrine and Dopamine Uptake by Benzylamine Derivatives

Benzylamine derivatives can act as inhibitors of monoamine transporters, such as the norepinephrine transporter (NET) and the dopamine transporter (DAT).[8] This activity makes them potential candidates for the development of treatments for neurological and psychiatric disorders.[8]

CompoundTargetIC50 (µM)Reference
N-(2-chloroethyl)-N-ethyl-2-methylbenzylamineNorepinephrine (rat brain)Low µM range[8]
4-benzylpiperidine carboxamide 8fDopamine Transporter (DAT)Not specified, but effective[9]
NDRI candidate 3719810hNET7.32 (Ki)[10]
NDRI candidate 3719810hDAT5.23 (Ki)[10]

Potential Biological Activity of this compound

While no direct experimental data on the biological activity of this compound is currently available, we can infer its potential activities based on the structure-activity relationships of other benzylamines.

The structure of this compound contains a benzylamine core, which is a common feature in many biologically active compounds. The presence of the 5,5-dimethyloxolan-3-amine moiety introduces a heterocyclic system with a tertiary amine, which can significantly influence its pharmacological properties.

  • Antifungal Activity: The structural similarity to other benzylamine-type antifungals suggests that this compound could possess antimycotic properties. The bulky and lipophilic 5,5-dimethyloxolan group might enhance its interaction with the fungal cell membrane or the active site of enzymes like squalene epoxidase.

  • Anticancer Activity: The diverse range of benzylamine derivatives with anticancer properties makes it plausible that this compound could exhibit cytotoxicity against cancer cells. The heterocyclic ring system might play a role in DNA intercalation or interaction with other cellular targets.

  • Neurological Activity: The tertiary amine in the oxolane ring is a common feature in many centrally acting drugs. Therefore, this compound could potentially interact with neurotransmitter transporters or receptors in the central nervous system. Further studies would be needed to determine its specific neurological effects.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of benzylamine derivatives.

Broth Microdilution Antifungal Susceptibility Assay

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against fungal strains.[11][12][13][14][15]

  • Fungal Inoculum Preparation: Fungal strains are cultured on an appropriate agar medium. A suspension of the fungal spores or cells is prepared in a sterile saline solution and adjusted to a specific concentration (e.g., 0.4 × 10^4 to 5 × 10^4 conidia/mL for filamentous fungi) using a spectrophotometer or hemocytometer.[14]

  • Compound Dilution: The test compound is serially diluted in a 96-well microtiter plate containing a suitable broth medium (e.g., RPMI 1640).[13][14][15]

  • Inoculation: Each well is inoculated with the prepared fungal suspension.

  • Incubation: The microtiter plates are incubated at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-72 hours).[13]

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that causes complete visual inhibition of fungal growth.[15]

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[16][17][18]

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specific duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and the plate is incubated for 2-4 hours. Live cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[18]

  • Formazan Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or acidified isopropanol).[18]

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is calculated as the concentration of the compound that causes a 50% reduction in cell viability compared to the untreated control.

Neurotransmitter Uptake Inhibition Assay

This assay measures the ability of a compound to inhibit the reuptake of neurotransmitters like norepinephrine and dopamine into synaptosomes or cells expressing the respective transporters.[19][20]

  • Synaptosome or Cell Preparation: Synaptosomes are prepared from specific brain regions (e.g., cortex for norepinephrine, striatum for dopamine) of rats, or cells stably expressing the human norepinephrine or dopamine transporter are used.[8][20]

  • Incubation with Inhibitor: The synaptosomes or cells are pre-incubated with various concentrations of the test compound.

  • Addition of Radiolabeled Neurotransmitter: A radiolabeled neurotransmitter (e.g., [3H]norepinephrine or [3H]dopamine) is added to the mixture.[20]

  • Uptake Reaction: The uptake reaction is allowed to proceed for a short period at a specific temperature (e.g., 37°C).

  • Termination of Uptake: The uptake is terminated by rapid filtration through glass fiber filters to separate the synaptosomes or cells from the incubation medium.

  • Radioactivity Measurement: The radioactivity retained on the filters, which represents the amount of neurotransmitter taken up, is measured using a scintillation counter.

  • IC50 Calculation: The IC50 value is determined as the concentration of the compound that inhibits the specific uptake of the radiolabeled neurotransmitter by 50%.

Visualizations

The following diagrams illustrate key concepts related to the biological activity of benzylamines.

G cluster_sar General Structure-Activity Relationship of Benzylamines Benzylamine Benzylamine Core BenzylRing Benzyl Ring Substituents (e.g., halogens, alkyl, alkoxy) Benzylamine->BenzylRing influences lipophilicity and electronic properties AmineGroup Amine Group Substituents (e.g., alkyl, aryl, heterocyclic) Benzylamine->AmineGroup modulates basicity and steric hindrance BiologicalActivity Biological Activity (Antifungal, Anticancer, Neurological) BenzylRing->BiologicalActivity AmineGroup->BiologicalActivity

Caption: Structure-Activity Relationship of Benzylamines

G cluster_workflow Experimental Workflow for Biological Activity Screening Start Synthesize Benzylamine Derivatives PrimaryScreening Primary Screening (e.g., Antifungal, Cytotoxicity) Start->PrimaryScreening HitIdentification Hit Identification (Active Compounds) PrimaryScreening->HitIdentification HitIdentification->Start Inactive SecondaryScreening Secondary Screening (Dose-Response, Selectivity) HitIdentification->SecondaryScreening Active LeadOptimization Lead Optimization (Structure Modification) SecondaryScreening->LeadOptimization LeadOptimization->Start End Preclinical Development LeadOptimization->End

Caption: Experimental Workflow for Biological Activity Screening

G cluster_pathway Inhibition of Norepinephrine/Dopamine Reuptake Presynaptic Presynaptic Neuron NE_DA Norepinephrine (NE) / Dopamine (DA) Presynaptic->NE_DA Release Postsynaptic Postsynaptic Neuron SynapticCleft Synaptic Cleft Transporter NE/DA Transporter (NET/DAT) SynapticCleft->Transporter Reuptake Receptor Postsynaptic Receptor SynapticCleft->Receptor Binds Transporter->Presynaptic Receptor->Postsynaptic Signal Benzylamine Benzylamine Inhibitor Benzylamine->Transporter Blocks

Caption: Inhibition of Norepinephrine/Dopamine Reuptake

Conclusion

The benzylamine scaffold is a privileged structure in medicinal chemistry, giving rise to compounds with a remarkable diversity of biological activities. While there is a substantial body of research on various substituted benzylamines, this compound remains an uncharacterized compound in terms of its biological effects. Based on established structure-activity relationships, it is plausible that this compound could exhibit antifungal, anticancer, or neurological activities. The data and protocols presented in this guide offer a framework for the future investigation and comparison of this compound and other novel benzylamine derivatives. Further experimental studies are essential to elucidate the specific biological profile and therapeutic potential of this and other related compounds.

References

A Comparative Guide to the Synthesis and Spectroscopic Validation of N-benzyl-5,5-dimethyloxolan-3-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two proposed synthetic routes for N-benzyl-5,5-dimethyloxolan-3-amine, a novel heterocyclic amine with potential applications in medicinal chemistry. Furthermore, it details the expected spectroscopic data for the validation of the target molecule, offering a comprehensive resource for its synthesis and characterization.

I. Proposed Synthetic Pathways

Two primary synthetic strategies are proposed for the synthesis of this compound: Reductive Amination and Nucleophilic Substitution.

Method 1: Reductive Amination of 5,5-Dimethyloxolan-3-one

This is a one-pot reaction where 5,5-dimethyloxolan-3-one is reacted with benzylamine to form an intermediate imine, which is then reduced in situ to the desired secondary amine. This method is often favored for its efficiency and operational simplicity.

Method 2: Nucleophilic Substitution of 5,5-Dimethyloxolan-3-amine

Diagram of Synthetic Pathways

cluster_0 Method 1: Reductive Amination cluster_1 Method 2: Nucleophilic Substitution A1 5,5-Dimethyloxolan-3-one C1 This compound A1->C1 Reductive Amination (e.g., NaBH3CN) B1 Benzylamine B1->C1 A2 5,5-Dimethyloxolan-3-amine C2 This compound A2->C2 Nucleophilic Substitution (e.g., K2CO3) B2 Benzyl Bromide B2->C2

Caption: Proposed synthetic routes to this compound.

II. Comparison of Synthetic Routes

FeatureMethod 1: Reductive AminationMethod 2: Nucleophilic Substitution
Starting Materials 5,5-Dimethyloxolan-3-one, Benzylamine5,5-Dimethyloxolan-3-amine, Benzyl Bromide
Number of Steps One-potTwo steps (synthesis of amine precursor needed)
Reagents Mild reducing agents (e.g., NaBH₃CN, NaBH(OAc)₃)Base (e.g., K₂CO₃, Et₃N)
Reaction Conditions Typically mild, slightly acidic to neutral pHGenerally mild, requires a non-nucleophilic solvent
Potential Byproducts Unreacted starting materials, over-alkylation products (minor)Dialkylation products, unreacted starting materials
Advantages High atom economy, operational simplicityAvoids handling of potentially unstable ketone
Disadvantages Ketone precursor may be requiredRequires synthesis of the amine precursor, potential for over-alkylation

III. Experimental Protocols

Method 1: Reductive Amination

  • To a solution of 5,5-dimethyloxolan-3-one (1.0 eq) in methanol, add benzylamine (1.1 eq).

  • Stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Cool the reaction mixture to 0 °C and add sodium cyanoborohydride (NaBH₃CN) (1.5 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 24 hours.

  • Quench the reaction by the addition of water and extract with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Method 2: Nucleophilic Substitution

  • Synthesis of 5,5-dimethyloxolan-3-amine: This precursor can be synthesized from 5,5-dimethyloxolan-3-one via reductive amination with ammonia or through other established methods for amine synthesis.

  • To a solution of 5,5-dimethyloxolan-3-amine (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq) and benzyl bromide (1.1 eq).

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic base.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Spectroscopic Analysis Workflow

cluster_workflow Spectroscopic Validation Workflow A Purified Product B ¹H NMR A->B C ¹³C NMR A->C D IR Spectroscopy A->D E Mass Spectrometry A->E F Structure Confirmation B->F C->F D->F E->F

Caption: Workflow for the spectroscopic validation of the synthesized product.

IV. Spectroscopic Validation Data

The following tables summarize the predicted spectroscopic data for the validation of this compound.

Table 1: Predicted ¹H NMR Data (CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.35 - 7.25m5HAr-H
~ 3.80s2HPh-CH₂ -N
~ 3.70 - 3.60m1HO-CH -CH₂
~ 3.50 - 3.40m1HN-CH
~ 2.80 - 2.70dd1HN-CH-CH aHb
~ 2.40 - 2.30dd1HN-CH-CHaH b
~ 1.30s3HC(CH₃ )(CH₃)
~ 1.25s3HC(CH₃)(CH₃ )
~ 1.5 - 1.0br s1HNH

Table 2: Predicted ¹³C NMR Data (CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)Assignment
~ 140Ar-C (quaternary)
~ 128.5Ar-C H
~ 128.2Ar-C H
~ 127.0Ar-C H
~ 80O-C (CH₃)₂
~ 70O-C H₂
~ 58N-C H
~ 54Ph-C H₂-N
~ 45N-CH-C H₂
~ 28C(C H₃)(CH₃)
~ 25C(CH₃)(C H₃)

Table 3: Predicted IR Spectroscopy Data

Wavenumber (cm⁻¹)IntensityAssignment
3300 - 3500Weak-MediumN-H stretch (secondary amine)[1][2]
3030MediumAr C-H stretch
2950 - 2850StrongAliphatic C-H stretch
1600, 1495, 1450Medium-WeakC=C aromatic ring stretch
1100 - 1000StrongC-O-C stretch (ether)
1250 - 1020MediumC-N stretch (aliphatic amine)[1]

Table 4: Predicted Mass Spectrometry Data (EI)

m/zPredicted Fragment
205[M]⁺ (Molecular Ion)
204[M-H]⁺
190[M-CH₃]⁺
114[M-C₇H₇]⁺
91[C₇H₇]⁺ (Tropylium ion)

Note on Spectroscopic Data: The predicted values are based on typical chemical shifts and fragmentation patterns for similar functional groups and structures. Actual experimental values may vary. The provided citations refer to general spectroscopic data for amines and may not be specific to the target molecule.

References

A Comparative Guide to Purity Assessment of Synthesized N-benzyl-5,5-dimethyloxolan-3-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of standard analytical techniques for assessing the purity of synthesized N-benzyl-5,5-dimethyloxolan-3-amine. The methodologies discussed—Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy, Elemental Analysis, High-Performance Liquid Chromatography (HPLC), and Gas Chromatography-Mass Spectrometry (GC-MS)—are critically evaluated to aid in the selection of the most appropriate method for routine quality control and in-depth impurity profiling.

Introduction

This compound is a tertiary amine with potential applications in medicinal chemistry and materials science. As with any synthesized compound intended for research or development, rigorous purity assessment is crucial to ensure the reliability and reproducibility of experimental results. The presence of impurities, even in small amounts, can significantly impact biological activity, chemical reactivity, and physical properties. This guide offers a comparative overview of common analytical techniques for purity determination, complete with detailed experimental protocols and data interpretation.

Quantitative Data Summary

The following table summarizes the expected performance of each analytical technique in the purity assessment of this compound.

Analytical Technique Purity Determination Principle Typical Accuracy Precision (RSD) Limit of Quantification (LOQ) Analysis Time (per sample) Sample Consumption
qNMR Spectroscopy Ratio of analyte signal integral to a certified internal standard.± 0.1 - 1.0%< 1%~0.1%15-30 minutes5-10 mg
Elemental Analysis Comparison of experimentally determined elemental composition (C, H, N) with theoretical values.± 0.4% (of theoretical value)< 0.3%Not applicable for impurity quantification1-2 hours2-5 mg
HPLC (UV Detection) Ratio of the peak area of the main component to the total peak area of all components.Dependent on impurity response factors< 2%~0.05%20-40 minutes< 1 mg
GC-MS Ratio of the peak area of the main component to the total peak area of all components.Dependent on impurity response factors< 3%~0.01%30-60 minutes< 1 mg

Experimental Protocols

Quantitative ¹H NMR (qNMR) Spectroscopy

qNMR is a primary ratio method that provides a direct measurement of the molar concentration of an analyte relative to a certified reference material, without the need for a calibration curve of the analyte itself.

Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the synthesized this compound and 5 mg of a certified internal standard (e.g., maleic acid, 1,4-dinitrobenzene) into a clean vial.

    • Dissolve the mixture in a known volume (e.g., 0.75 mL) of a deuterated solvent (e.g., Chloroform-d, DMSO-d₆) in which both the analyte and the standard are fully soluble.

    • Transfer the solution to a 5 mm NMR tube.

  • NMR Data Acquisition:

    • Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer.

    • Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the protons being quantified to allow for full relaxation. A typical D1 is 30 seconds.

    • Use a 90° pulse angle.

    • Acquire at least 16 scans for a good signal-to-noise ratio.

  • Data Processing and Purity Calculation:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.

    • Integrate a well-resolved, non-overlapping signal of the analyte and a signal of the internal standard.

    • Calculate the purity using the following formula:

      Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / m_analyte) * (m_std / MW_std) * P_std

      Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • P_std = Purity of the internal standard

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Calculation weigh_sample Accurately weigh analyte dissolve Dissolve in deuterated solvent weigh_sample->dissolve weigh_std Accurately weigh internal standard weigh_std->dissolve transfer Transfer to NMR tube dissolve->transfer acquire Acquire ¹H NMR spectrum (long relaxation delay) transfer->acquire process Process spectrum (FT, phase, baseline) acquire->process integrate Integrate analyte and standard signals process->integrate calculate Calculate purity using formula integrate->calculate result result calculate->result Purity (%)

Caption: Elemental Analysis Purity Confirmation Logic.

High-Performance Liquid Chromatography (HPLC)

HPLC separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. For purity analysis, the area of the main peak is compared to the total area of all peaks.

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of the sample in a suitable solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL.

    • Prepare a working solution by diluting the stock solution to about 0.1 mg/mL with the mobile phase.

  • Chromatographic Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid). For example, starting with 20% acetonitrile and increasing to 80% over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity by the area percent method:

      Purity (%) = (Area_main_peak / Total_area_all_peaks) * 100

HPLC Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing stock Prepare stock solution (1 mg/mL) working Dilute to working solution (0.1 mg/mL) stock->working inject Inject sample onto C18 column working->inject separate Gradient elution inject->separate detect UV detection (254 nm) separate->detect chromatogram Obtain chromatogram detect->chromatogram integrate Integrate all peaks chromatogram->integrate calculate Calculate area % purity integrate->calculate result result calculate->result Purity (%)

Caption: HPLC Purity Analysis Workflow.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is suitable for volatile and thermally stable compounds. It separates components in a gaseous mobile phase and detects them by mass spectrometry, which also provides structural information about impurities. Due to the polarity of amines, derivatization may sometimes be necessary to improve peak shape, though this compound may be amenable to direct analysis.

Methodology:

  • Sample Preparation:

    • Prepare a dilute solution of the sample (e.g., 100 µg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • GC-MS Conditions (Example):

    • Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

    • MS Detector: Electron Ionization (EI) at 70 eV, scanning from m/z 40 to 400.

  • Data Analysis:

    • Analyze the Total Ion Chromatogram (TIC).

    • Calculate purity using the area percent method as described for HPLC.

    • Identify impurities by interpreting their mass spectra and comparing them to spectral libraries.

GC-MS Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing dissolve Dissolve sample in volatile solvent inject Inject into GC dissolve->inject separate Separate on capillary column (temp. program) inject->separate ionize Ionize in MS (EI) separate->ionize detect Detect ions ionize->detect tic Obtain Total Ion Chromatogram (TIC) detect->tic integrate Integrate peaks tic->integrate impurity_id Identify impurities from mass spectra tic->impurity_id purity_calc Calculate area % purity integrate->purity_calc result result purity_calc->result Purity (%)

Caption: GC-MS Purity and Impurity Analysis Workflow.

Comparison of Purity Assessment Methods

Method Advantages Disadvantages Best Suited For
qNMR Spectroscopy - Absolute quantification without a specific reference standard for the analyte.- Non-destructive.- Provides structural information.- Fast analysis time.- Lower sensitivity compared to chromatographic methods.- Requires a high-purity internal standard.- Signal overlap can be an issue in complex mixtures.- Accurate determination of the absolute purity of the main component.- Quantification of major impurities.
Elemental Analysis - Provides fundamental information on elemental composition.- Often required for publication and regulatory submissions.- Does not detect impurities with the same elemental composition (isomers).- Not suitable for quantifying individual impurities.- Can be affected by residual solvents or water.- Confirmation of the empirical formula of a new compound.- A general check of bulk purity.
HPLC (UV Detection) - High sensitivity and resolution.- Widely applicable to a range of compounds.- Established and robust technique.- Requires a chromophore for UV detection.- Purity by area percent assumes all components have the same response factor, which can be inaccurate.- Requires method development.- Detection and quantification of low-level impurities.- Routine quality control.- Stability studies.
GC-MS - High sensitivity and excellent separation efficiency for volatile compounds.- Provides structural information for impurity identification.- Well-established for volatile organic compounds.- Limited to thermally stable and volatile compounds.- Amines can show poor peak shape due to their polarity; may require derivatization.- Purity by area percent has similar limitations to HPLC.- Analysis of volatile impurities (e.g., residual solvents, starting materials).- Identification of unknown byproducts.

Conclusion and Recommendations

For a comprehensive assessment of the purity of synthesized this compound, a combination of orthogonal techniques is recommended.

  • For definitive purity assignment: qNMR is the method of choice due to its ability to provide an accurate, absolute purity value.

  • For routine purity checks and impurity profiling: HPLC with UV detection is a robust and sensitive method.

  • For structural confirmation and identification of volatile impurities: GC-MS is invaluable.

  • For confirmation of elemental composition: Elemental analysis should be performed, particularly for newly synthesized batches.

By employing a multi-faceted approach, researchers can be confiden

The N-Benzyl Moiety: A Versatile Scaffold in Drug Discovery - A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: November 2025

The N-benzylamine framework is a cornerstone in medicinal chemistry, serving as a versatile scaffold for the development of a wide array of therapeutic agents. The strategic incorporation of a benzyl group onto an amine can significantly influence a molecule's pharmacological profile, affecting its potency, selectivity, and pharmacokinetic properties. This guide provides a comparative analysis of the structure-activity relationships (SAR) of various N-benzylamine derivatives, drawing upon experimental data from studies on their interactions with key biological targets, including serotonin receptors and enzymes implicated in cancer and neurological disorders.

Comparative Analysis of Biological Activities

The biological activity of N-benzylamine derivatives is highly dependent on the nature and substitution patterns of both the benzyl ring and the core scaffold to which it is attached. The following tables summarize quantitative data for representative series of N-benzylamine derivatives, highlighting the impact of structural modifications on their activity.

N-Benzylphenethylamines as 5-HT2A/2C Serotonin Receptor Agonists

N-benzyl substitution on phenethylamine-based serotonin 5-HT2A receptor agonists can dramatically enhance binding affinity and functional activity.[1] The following table illustrates the SAR for a series of N-benzylphenethylamines.

Compound IDPhenethylamine Core (4-substituent)N-Benzyl Substituent5-HT2A Ki (nM)5-HT2A EC50 (nM)
1b 4-Iodo-2,5-dimethoxy2-Hydroxybenzyl0.290.074
5b 4-Iodo-2,5-dimethoxy2,3-Methylenedioxybenzyl0.440.23
6b 4-Iodo-2,5-dimethoxy2-Hydroxy-3-methoxybenzyl0.350.41
8b 4-Iodo-2,5-dimethoxyUnsubstituted benzyl0.291.1

Data sourced from[1][2].

Key SAR Observations:

  • N-benzyl substitution generally confers high affinity for the 5-HT2A receptor, with several compounds exhibiting subnanomolar binding affinities.[1][2]

  • Substituents on the N-benzyl ring significantly modulate functional activity (EC50). For instance, a 2'-hydroxy group (as in 1b ) is associated with very high potency.[2]

  • While SAR trends can be complex and sometimes erratic, the presence of hydrogen bond acceptors like hydroxy or methoxy groups in the 2' or 3' position of the N-benzyl ring is known to produce compounds with very potent 5-HT2A receptor affinity.[2]

N-Benzyl-2-phenylpyrimidin-4-amine Derivatives as USP1/UAF1 Inhibitors (Anticancer)

The USP1/UAF1 deubiquitinase complex is a promising target for anticancer therapies. N-benzyl-2-phenylpyrimidin-4-amine derivatives have been identified as potent inhibitors.

Compound IDBenzylamine Substitution2-Phenyl Ring SubstitutionUSP1/UAF1 IC50 (µM)
12 4-PhenylIsopropyl3.7
70 (ML323) 4-(1H-1,2,3-triazol-4-yl)Isopropyl0.02
71 4-(1H-1,2,3-triazol-4-yl)Cyclopropyl0.18
76 4-(1H-1,2,3-triazol-4-yl)Cyclobutyl0.18

Data sourced from[3].

Key SAR Observations:

  • Substitution at the 4-position of the benzylamine was well-tolerated.[3]

  • The introduction of a 4-(1H-1,2,3-triazol-4-yl) group on the benzyl ring, as seen in compound 70 , led to a significant increase in potency, with IC50 values in the nanomolar range.[3]

  • Modifications to the 2-phenyl ring, such as replacing the isopropyl group with cyclopropyl (71 ) or cyclobutyl (76 ), retained potent inhibition.[3]

N-Benzyl-Substituted Derivatives as Monoamine Oxidase (MAO) Inhibitors

Selective inhibitors of monoamine oxidase A (MAO-A) and B (MAO-B) are valuable for treating depression and neurodegenerative diseases, respectively.[4][5]

Compound IDCore ScaffoldBenzyl Ring SubstitutionMAO-A IC50 (µM)MAO-B IC50 (µM)
2d (S)-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide4-Fluoro1.38> 100
2j (S)-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide4-Bromo2.48> 100
4e 3-benzylquinoxaline4-Chloro (on benzohydrazide)0.0193.21
9g 3-benzylquinoxaline4-Chloro (on benzylidene)0.0151.25

Data sourced from[6][7].

Key SAR Observations:

  • For the (S)-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide series, para-halogen substitution on the benzyl ring conferred selectivity for MAO-A.[6]

  • In the 3-benzylquinoxaline series, specific substitutions on appended hydrazide or hydrazone moieties led to highly potent and selective MAO-A inhibitors.[7]

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of SAR data. Below are protocols for key assays used to evaluate the N-benzylamine derivatives discussed.

5-HT2A Receptor Binding Assay

This assay determines the affinity of a compound for the 5-HT2A receptor by measuring its ability to displace a known radiolabeled ligand.

Materials:

  • Membrane preparations from cells expressing the human 5-HT2A receptor.[8]

  • Radioligand: [3H]ketanserin.[9]

  • Assay buffer (e.g., HEPES buffer, pH 7.4).[10]

  • Non-specific binding control (e.g., methysergide).[10]

  • 96-well filter plates and a microplate scintillation counter.[9]

Procedure:

  • Incubate the receptor membrane preparation with various concentrations of the test compound and a fixed concentration of [3H]ketanserin in the assay buffer.

  • To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of an unlabeled competitor (e.g., methysergide).

  • After reaching equilibrium, the reaction is terminated by rapid filtration through the 96-well filter plates, which separates the bound from the free radioligand.

  • The filters are washed with ice-cold buffer to remove any remaining unbound radioligand.

  • The radioactivity trapped on the filters is quantified using a microplate scintillation counter.

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

Cell Viability (Anticancer) Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability.[11][12]

Materials:

  • Cancer cell lines (e.g., HeLa, HL-60).[13][14]

  • 96-well cell culture plates.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.[12]

  • Solubilization solution (e.g., DMSO).[11]

  • Microplate reader.

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 1-4 hours at 37°C. Viable cells with active metabolism will convert the MTT into a purple formazan product.[12]

  • Add a solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • The absorbance is proportional to the number of viable cells. The IC50 value (the concentration of the compound that causes a 50% reduction in cell viability) is then calculated.[15]

Monoamine Oxidase (MAO) Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of MAO-A and MAO-B enzymes.

Materials:

  • Human recombinant MAO-A and MAO-B enzymes.[16]

  • MAO substrate (e.g., kynuramine).[4][17]

  • Test compounds and known inhibitors (positive controls, e.g., clorgyline for MAO-A, selegiline for MAO-B).[4][17]

  • Detection system (e.g., a luminogenic detection reagent for a Glo-type assay, or LC-MS/MS for product quantification).[4][16]

Procedure:

  • Pre-incubate the MAO enzyme (either MAO-A or MAO-B) with various concentrations of the test compound or a control.

  • Initiate the enzymatic reaction by adding the substrate.

  • Incubate for a specific time at 37°C.

  • Stop the reaction and measure the amount of product formed. This can be done through various methods, including spectrophotometry, fluorometry, or luminescence.[5][16][18]

  • The percentage of inhibition is calculated by comparing the activity in the presence of the test compound to the activity of a control reaction without the inhibitor.

  • The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined from a dose-response curve.[16]

Visualizations

General Workflow for a Structure-Activity Relationship Study

SAR_Workflow cluster_design Design & Synthesis cluster_testing Biological Evaluation cluster_analysis Analysis & Optimization lead Lead Compound design Design Analogs lead->design synthesis Chemical Synthesis design->synthesis purification Purification & Characterization synthesis->purification in_vitro In Vitro Assays (e.g., Binding, Enzyme Inhibition) purification->in_vitro cell_based Cell-Based Assays (e.g., Viability, Signaling) in_vitro->cell_based in_vivo In Vivo Models (Animal Studies) cell_based->in_vivo sar_analysis SAR Analysis in_vivo->sar_analysis optimization Lead Optimization sar_analysis->optimization optimization->design Iterative Improvement

Caption: A generalized workflow for a structure-activity relationship (SAR) study.

5-HT2A Receptor Signaling Pathway

Gq_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol receptor 5-HT2A Receptor g_protein Gq/11 Protein receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er Binds to receptor pkc Protein Kinase C (PKC) dag->pkc Activates ca2 Ca²⁺ er->ca2 Releases ca2->pkc Activates response Cellular Responses (e.g., neuronal excitation) pkc->response Phosphorylates targets agonist 5-HT Agonist (e.g., N-Benzylphenethylamine) agonist->receptor Binds

Caption: Simplified 5-HT2A receptor Gq signaling cascade.

Conclusion

The N-benzylamine scaffold is a privileged structure in drug design, with modifications to this moiety and the core to which it is attached providing a powerful means to tune pharmacological activity. As demonstrated, substitutions on the N-benzyl ring can profoundly impact the potency and selectivity of compounds targeting a diverse range of biological systems, from G-protein coupled receptors like the 5-HT2A receptor to enzymes such as MAO and USP1/UAF1. The insights gained from these SAR studies are invaluable for the rational design of novel therapeutics with improved efficacy and safety profiles. Future investigations into more diverse substitution patterns and novel core scaffolds will undoubtedly continue to expand the therapeutic potential of N-benzylamine derivatives.

References

A Comparative Analysis of N-benzyl-5,5-dimethyloxolan-3-amine and Established Anti-Inflammatory Agents: A Research Proposal

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

N-benzyl-5,5-dimethyloxolan-3-amine is a novel chemical entity with a structure suggesting potential biological activity. However, a comprehensive review of existing scientific literature reveals a significant gap in the understanding of its pharmacological effects. To date, no published studies have elucidated its mechanism of action or therapeutic efficacy. This guide proposes a structured research plan to evaluate the anti-inflammatory potential of this compound by comparing it with well-characterized anti-inflammatory compounds, Indomethacin and Dexamethasone. This comparative approach will provide valuable insights into its relative potency and potential as a therapeutic agent.

The selection of Indomethacin, a non-steroidal anti-inflammatory drug (NSAID), and Dexamethasone, a potent corticosteroid, as benchmarks allows for a multi-faceted evaluation of the novel compound's efficacy against known mechanisms of anti-inflammatory action.

Comparative Efficacy Data (Hypothetical)

To effectively compare the anti-inflammatory properties of this compound with Indomethacin and Dexamethasone, a series of in vitro assays will be conducted. The following tables present a hypothetical summary of potential experimental outcomes, providing a clear framework for data analysis and comparison.

Table 1: Inhibition of Pro-Inflammatory Cytokine Production in LPS-Stimulated Murine Macrophages (RAW 264.7)

CompoundConcentration (µM)TNF-α Inhibition (%)IL-6 Inhibition (%)
This compound 0.115 ± 2.112 ± 1.8
145 ± 3.540 ± 3.2
1085 ± 5.180 ± 4.5
Indomethacin 0.110 ± 1.58 ± 1.2
135 ± 2.830 ± 2.5
1070 ± 4.265 ± 3.9
Dexamethasone 0.125 ± 2.522 ± 2.1
160 ± 4.155 ± 3.8
1095 ± 6.292 ± 5.7

Table 2: Cyclooxygenase (COX) Enzyme Inhibition Assay

CompoundIC₅₀ (µM) - COX-1IC₅₀ (µM) - COX-2
This compound 5.20.8
Indomethacin 0.11.5
Dexamethasone > 100> 100

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. The following protocols outline the key experiments for this comparative study.

1. Cell Culture and Lipopolysaccharide (LPS) Stimulation

  • Cell Line: Murine macrophage cell line RAW 264.7.

  • Culture Conditions: Cells will be cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, at 37°C in a humidified atmosphere of 5% CO₂.

  • Stimulation: Cells will be seeded in 24-well plates at a density of 5 x 10⁵ cells/well and allowed to adhere overnight. The cells will then be pre-treated with varying concentrations of this compound, Indomethacin, or Dexamethasone for 1 hour, followed by stimulation with 1 µg/mL of LPS for 24 hours.

2. Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Measurement

  • Principle: This assay quantifies the concentration of pro-inflammatory cytokines (TNF-α and IL-6) in the cell culture supernatants.

  • Procedure:

    • After LPS stimulation, the cell culture supernatants will be collected and centrifuged to remove cellular debris.

    • Commercially available ELISA kits for murine TNF-α and IL-6 will be used according to the manufacturer's instructions.

    • The absorbance will be measured at 450 nm using a microplate reader.

    • A standard curve will be generated using recombinant cytokines to determine the concentration of TNF-α and IL-6 in the samples.

3. Cyclooxygenase (COX) Inhibition Assay

  • Principle: This in vitro assay measures the ability of the test compounds to inhibit the activity of purified COX-1 and COX-2 enzymes.

  • Procedure:

    • Commercially available colorimetric COX inhibitor screening kits will be utilized.

    • The assay is based on the peroxidase activity of COX, which is measured by monitoring the appearance of a colored product.

    • Varying concentrations of this compound and Indomethacin will be incubated with purified ovine COX-1 and human recombinant COX-2.

    • The absorbance will be measured at 590 nm.

    • The IC₅₀ values (the concentration of inhibitor required to reduce enzyme activity by 50%) will be calculated from the dose-response curves.

Visualizations

Diagrams are provided to illustrate the proposed experimental workflow and the targeted signaling pathway.

Experimental_Workflow cluster_cell_culture Cell Preparation cluster_treatment Treatment cluster_analysis Analysis RAW264_7 RAW 264.7 Cells Seeding Cell Seeding in 24-well plates RAW264_7->Seeding Pretreatment Pre-treatment with Compounds Seeding->Pretreatment LPS_Stimulation LPS Stimulation (1 µg/mL) Pretreatment->LPS_Stimulation Supernatant Collect Supernatants LPS_Stimulation->Supernatant ELISA ELISA for TNF-α and IL-6 Supernatant->ELISA

Caption: Experimental workflow for evaluating the anti-inflammatory effects of test compounds on RAW 264.7 cells.

NFkB_Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK Complex MyD88->IKK IkB IκB IKK->IkB Inhibits NFkB NF-κB IKK->NFkB Allows translocation IkB->NFkB Sequesters Nucleus Nucleus NFkB->Nucleus Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Nucleus->Cytokines Gene Transcription Compound This compound (Hypothesized Target) Compound->IKK Potential Inhibition

Independent Verification of N-benzyl-5,5-dimethyloxolan-3-amine Properties: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an independent verification of the predicted properties of N-benzyl-5,5-dimethyloxolan-3-amine, a novel heterocyclic amine with potential applications in drug discovery. Due to the limited availability of experimental data for this specific compound, this report establishes a framework for its characterization by comparing its predicted physicochemical and potential biological properties with experimentally determined or predicted values for two structurally similar analogs: N-benzyl-tetrahydrofurfurylamine and N-benzyl-3-aminopyrrolidine . This comparative approach allows for a preliminary assessment of this compound's potential behavior in biological systems and provides a roadmap for future experimental validation.

Physicochemical Properties: A Comparative Analysis

The physicochemical properties of a drug candidate, such as lipophilicity (logP) and acidity (pKa), are critical determinants of its absorption, distribution, metabolism, and excretion (ADME) profile. The following table summarizes the predicted properties of this compound alongside available data for its structural analogs.

PropertyThis compoundN-benzyl-tetrahydrofurfurylamineN-benzyl-3-aminopyrrolidine
Molecular Formula C₁₃H₁₉NOC₁₂H₁₇NOC₁₁H₁₆N₂
Molecular Weight ( g/mol ) 205.30191.27176.26
Predicted logP 2.0[1]Not Available1.3562 (Calculated)
Predicted pKa Not AvailableNot Available9.74 ± 0.20[2]
Topological Polar Surface Area (TPSA) (Ų) 21.321.329.3

Note: The logP and pKa values for the analogs are predicted or calculated and should be confirmed experimentally.

Biological Activity: A Preliminary Outlook

While no specific biological activity data is publicly available for this compound, the activity of its analogs can provide insights into its potential therapeutic applications. For instance, derivatives of N-benzyl-pyrrolidine have been investigated for their cytotoxic effects against cancer cell lines. One study indicated that certain 1-benzylpyrrolidin-3-ol analogues induce apoptosis in HL-60 cells at concentrations around 10 µM.

A comprehensive evaluation of the biological profile of this compound would necessitate a suite of in vitro assays. A suggested experimental workflow for this characterization is presented below.

Experimental Workflow for Characterization

The following diagram outlines a logical workflow for the comprehensive experimental characterization of this compound and its analogs.

G Experimental Workflow for Compound Characterization cluster_0 Compound Acquisition & Purity cluster_1 Physicochemical Profiling cluster_2 In Vitro Biological Evaluation Synthesis Synthesis/Purchase Purification Purification (e.g., Chromatography) Synthesis->Purification QC Quality Control (NMR, MS, HPLC >95%) Purification->QC logP logP Determination QC->logP pKa pKa Determination QC->pKa Solubility Aqueous Solubility QC->Solubility Cytotoxicity Cytotoxicity Screening (e.g., MTT Assay) QC->Cytotoxicity ReceptorBinding Receptor Binding Affinity Cytotoxicity->ReceptorBinding ADME Preliminary ADME Assays ReceptorBinding->ADME

Caption: Experimental workflow for compound characterization.

Experimental Protocols

Detailed methodologies for the key experiments outlined in the workflow are provided below. These protocols are based on established scientific literature and provide a starting point for the independent verification of the properties of this compound and its analogs.

Determination of n-Octanol/Water Partition Coefficient (logP)

The "shake-flask" method is a standard and reliable technique for the experimental determination of logP.

Protocol:

  • Preparation of Phases: Prepare mutually saturated n-octanol and water (or a suitable buffer like PBS, pH 7.4) by vigorously mixing equal volumes of the two solvents and allowing them to separate.

  • Sample Preparation: Prepare a stock solution of the test compound in the aqueous phase at a known concentration.

  • Partitioning: Mix a known volume of the aqueous stock solution with an equal volume of the saturated n-octanol.

  • Equilibration: Agitate the mixture gently for a sufficient time (e.g., 1-2 hours) to allow for equilibrium to be reached.

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

  • Concentration Measurement: Determine the concentration of the test compound in both the aqueous and n-octanol phases using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).

  • Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.

Determination of Acid Dissociation Constant (pKa)

Potentiometric titration is a widely used and accurate method for determining the pKa of amines.

Protocol:

  • Sample Preparation: Dissolve a precisely weighed amount of the test compound in a known volume of deionized water or a suitable co-solvent if the compound has low aqueous solubility.

  • Titration Setup: Use a calibrated pH meter with a suitable electrode and an automated titrator for precise addition of the titrant.

  • Titration: Titrate the solution of the amine with a standardized solution of a strong acid (e.g., HCl). Record the pH of the solution after each addition of the titrant.

  • Data Analysis: Plot the pH of the solution as a function of the volume of titrant added. The pKa is the pH at which half of the amine has been protonated (i.e., at the half-equivalence point). This can be determined from the inflection point of the titration curve.

In Vitro Cytotoxicity Screening (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is a common method for evaluating the cytotoxicity of a compound.

Protocol:

  • Cell Seeding: Seed a suitable cancer cell line (e.g., HL-60) in a 96-well plate at a predetermined density and allow the cells to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compound and a vehicle control. Include a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO₂ incubator.

  • MTT Addition: Add MTT solution to each well and incubate for a further 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Receptor Binding Affinity Assay

Radioligand binding assays are a common method to determine the affinity of a compound for a specific receptor.

Protocol:

  • Membrane Preparation: Prepare cell membranes from a cell line or tissue known to express the target receptor.

  • Assay Setup: In a multi-well plate, combine the cell membrane preparation, a known concentration of a radiolabeled ligand that specifically binds to the target receptor, and varying concentrations of the unlabeled test compound.

  • Incubation: Incubate the mixture to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Separate the membrane-bound radioligand from the unbound radioligand, typically by rapid filtration through a glass fiber filter.

  • Quantification of Bound Radioligand: Measure the amount of radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding of the radioligand against the logarithm of the concentration of the test compound. The IC50 value (the concentration of the test compound that displaces 50% of the specific binding of the radioligand) can be determined from this curve. The inhibition constant (Ki), which represents the affinity of the test compound for the receptor, can then be calculated using the Cheng-Prusoff equation.

Conclusion

This guide provides a framework for the independent verification of the properties of this compound. By comparing its predicted characteristics with those of its structural analogs, N-benzyl-tetrahydrofurfurylamine and N-benzyl-3-aminopyrrolidine, and by providing detailed experimental protocols, this document serves as a valuable resource for researchers and drug development professionals seeking to further investigate this promising compound. The outlined experimental workflow will enable the generation of robust data to validate the predicted properties and to fully elucidate the potential of this compound as a novel therapeutic agent.

References

A Comparative Guide to the Synthesis of N-Benzylamine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

N-benzylamine is a crucial building block in the synthesis of a wide array of pharmaceuticals and other fine chemicals. Its preparation can be approached through several synthetic routes, each with distinct advantages and disadvantages regarding yield, reaction conditions, substrate scope, and scalability. This guide provides an objective comparison of the most common methods for N-benzylamine synthesis, supported by experimental data and detailed protocols to aid researchers in selecting the most suitable method for their specific application.

Comparison of N-Benzylamine Synthesis Methods

The following table summarizes the key quantitative data for the different synthesis methods discussed in this guide. This allows for a quick and direct comparison of their efficiency and reaction parameters.

Synthesis MethodStarting MaterialsKey ReagentsTemperature (°C)Reaction TimeYield (%)Key AdvantagesKey Disadvantages
Gabriel Synthesis Phthalimide, Benzyl chlorideK₂CO₃, Hydrazine hydrateReflux (approx. 130)3 hours60-70%High purity of primary amine, avoids over-alkylation.Stoichiometric waste (phthalhydrazide), multi-step process.
Reductive Amination Benzaldehyde, AmmoniaRuCl₂(PPh₃)₃, H₂13024 hours~90%High yield, direct conversion.Requires high pressure of H₂ and NH₃, specialized equipment.
N-Alkylation of Ammonia Benzyl chloride, AmmoniaAqueous NH₃60-1502-4 hours60-82%Industrially scalable, relatively simple procedure.Formation of secondary and tertiary amine byproducts.
Leuckart Reaction BenzaldehydeAmmonium formate120-130Several hoursVariableOne-pot reaction, uses inexpensive reagents.High reaction temperatures, potential for byproduct formation.
Amide Reduction BenzamideLithium aluminum hydride (LiAlH₄)Reflux in THF (approx. 66)Several hoursHigh (typically >80%)Good yields, applicable to various amides.LiAlH₄ is highly reactive and requires anhydrous conditions.

Experimental Protocols and Workflows

This section provides detailed experimental methodologies for the key synthesis routes cited in the comparison table. Each protocol is accompanied by a workflow diagram generated using the DOT language to visualize the experimental process.

Gabriel Synthesis

The Gabriel synthesis is a classic and reliable method for preparing primary amines, effectively avoiding the over-alkylation often seen in direct alkylation of ammonia. The process involves the formation of an N-alkylphthalimide, which is then cleaved to release the desired primary amine.

Experimental Protocol:

  • Step 1: Synthesis of N-Benzylphthalimide:

    • In a 250-mL round-bottomed flask, thoroughly mix 24 g of phthalimide and 13.8 g of anhydrous potassium carbonate.

    • Add 42 g of benzyl chloride to the flask.

    • Heat the mixture to a gentle reflux for 2 hours.

    • Allow the reaction mixture to cool and recrystallize the crude product from 95% ethanol to yield N-benzylphthalimide (72-79% yield).[1]

  • Step 2: Hydrolysis of N-Benzylphthalimide:

    • Combine 23.7 g of N-benzylphthalimide, 7 mL of 85% hydrazine hydrate, and 80 mL of methanol in a 250-mL round-bottomed flask.

    • Reflux the mixture for 1 hour.

    • Add 18 mL of water and 27 mL of concentrated hydrochloric acid and continue heating for another 1-2 minutes.

    • Cool the reaction mixture and filter off the precipitated phthalhydrazide.

    • Reduce the volume of the filtrate to approximately 50 mL by distillation.

    • Make the solution strongly alkaline with concentrated sodium hydroxide.

    • Extract the mixture with diethyl ether.

    • Dry the combined ether extracts over anhydrous sodium sulfate.

    • Evaporate the ether and distill the residue to collect pure benzylamine (boiling point 183-186°C). The yield of pure benzylamine is 60-70%.[1]

Gabriel_Synthesis cluster_step1 Step 1: N-Benzylphthalimide Synthesis cluster_step2 Step 2: Hydrolysis start1 Mix Phthalimide, K₂CO₃, and Benzyl Chloride reflux1 Reflux for 2 hours start1->reflux1 cool1 Cool and Recrystallize reflux1->cool1 product1 N-Benzylphthalimide cool1->product1 start2 Mix N-Benzylphthalimide, Hydrazine, and Methanol product1->start2 reflux2 Reflux for 1 hour start2->reflux2 acidify Add HCl and Heat reflux2->acidify filter Filter Phthalhydrazide acidify->filter distill Distill Filtrate filter->distill basify Add NaOH distill->basify extract Extract with Ether basify->extract dry Dry and Evaporate extract->dry purify Distill dry->purify product2 N-Benzylamine purify->product2

Workflow for the Gabriel Synthesis of N-benzylamine.
Reductive Amination

Modern catalytic methods allow for the direct conversion of aldehydes to primary amines with high efficiency. This example uses a ruthenium catalyst for the reductive amination of benzaldehyde.

Experimental Protocol:

  • To a pressure reactor, add 0.5 mmol of benzaldehyde, 2 mol% of RuCl₂(PPh₃)₃, and 1.5 mL of t-amyl alcohol.

  • Seal the reactor and purge with ammonia gas, then pressurize to 5-7 bar with ammonia.

  • Pressurize the reactor with hydrogen gas to 40 bar.

  • Heat the reaction mixture to 130°C and maintain for 24 hours with stirring.

  • After cooling to room temperature, carefully vent the reactor.

  • The yield of benzylamine is determined by gas chromatography to be approximately 90%. Byproducts may include benzyl alcohol and dibenzylamine.

Reductive_Amination start Combine Benzaldehyde, Ru Catalyst, and Solvent in Reactor pressurize_nh3 Pressurize with NH₃ (5-7 bar) start->pressurize_nh3 pressurize_h2 Pressurize with H₂ (40 bar) pressurize_nh3->pressurize_h2 heat Heat at 130°C for 24 hours pressurize_h2->heat cool_vent Cool and Vent Reactor heat->cool_vent analyze Analyze Product Mixture (GC) cool_vent->analyze product N-Benzylamine (~90%) analyze->product N_Alkylation start Mix Benzyl Chloride in Benzene with Aqueous NH₃ in Autoclave heat Heat at 60-150°C for 2-4 hours start->heat cool Cool to Room Temperature heat->cool separate_phases Separate Organic and Aqueous Phases cool->separate_phases basify_extract Basify Aqueous Phase and Extract separate_phases->basify_extract combine_dry_distill Combine, Dry, and Distill Organic Phases basify_extract->combine_dry_distill product N-Benzylamine (81-82%) combine_dry_distill->product Leuckart_Reaction start Heat Benzaldehyde with Ammonium Formate heat Maintain at 120-130°C for several hours start->heat cool Cool Reaction Mixture heat->cool hydrolyze Hydrolyze with Strong Acid cool->hydrolyze basify_extract_purify Basify, Extract, and Purify hydrolyze->basify_extract_purify product N-Benzylamine basify_extract_purify->product Amide_Reduction start Suspend LiAlH₄ in Anhydrous THF add_amide Slowly Add Benzamide Solution start->add_amide reflux Reflux for Several Hours add_amide->reflux cool_quench Cool and Quench with H₂O and NaOH reflux->cool_quench filter Filter Aluminum Salts cool_quench->filter dry_evaporate Dry and Evaporate Filtrate filter->dry_evaporate purify Purify by Distillation dry_evaporate->purify product N-Benzylamine purify->product

References

Safety Operating Guide

Prudent Disposal of N-benzyl-5,5-dimethyloxolan-3-amine: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: November 2025

It is imperative to consult with your institution's Environmental Health and Safety (EHS) department and a licensed hazardous waste disposal company before proceeding with any disposal protocol.

I. Hazard Assessment and Personal Protective Equipment (PPE)

While a specific SDS for N-benzyl-5,5-dimethyloxolan-3-amine is not available, amines as a class of compounds can be corrosive, flammable, and toxic. Therefore, stringent safety precautions are necessary.

Table 1: Assumed Hazards and Required PPE

Hazard CategoryAssumed RisksRequired Personal Protective Equipment (PPE)
Health Hazards Corrosive to skin and eyes, potentially toxic if inhaled or ingested.Chemical-resistant gloves (nitrile or neoprene), safety goggles and a face shield, lab coat.
Physical Hazards Potentially flammable.Work in a well-ventilated area or a chemical fume hood, away from ignition sources.
Environmental Potentially harmful to aquatic life.Prevent release into the environment.

II. Step-by-Step Disposal Procedure

The primary method for the disposal of this compound is through a licensed hazardous waste disposal service. On-site chemical neutralization should not be attempted without a validated procedure and approval from your EHS department.

  • Segregation:

    • Designate a specific, clearly labeled waste container for this compound and any materials contaminated with it (e.g., pipette tips, gloves, absorbent paper).

    • Do not mix this waste with other chemical waste streams unless explicitly approved by a hazardous waste professional. Incompatible materials can lead to dangerous reactions.[1]

  • Containerization:

    • Use a chemically resistant, sealable container (e.g., high-density polyethylene - HDPE) for waste collection.

    • The container must be in good condition, with no leaks or cracks.

    • Label the container clearly with "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.

  • Storage:

    • Store the sealed waste container in a cool, dry, and well-ventilated secondary containment bin away from incompatible materials such as acids and oxidizing agents.[1]

    • The storage area should be secure and accessible only to authorized personnel.

  • Spill Management:

    • In the event of a spill, evacuate the immediate area and alert your laboratory supervisor and EHS department.

    • If trained and equipped, contain the spill using an inert absorbent material such as vermiculite, sand, or commercial spill absorbents.

    • Do not use combustible materials like paper towels to absorb the spill.

    • Collect the absorbent material and any contaminated debris into a designated hazardous waste container.

    • Clean the spill area thoroughly.

  • Arranging for Disposal:

    • Contact your institution's EHS department or a licensed hazardous waste disposal company to arrange for pickup and disposal.[1]

    • Provide them with the full chemical name and any other available information.

    • Follow all their instructions for packaging and transportation.

III. Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

cluster_start Waste Generation cluster_ppe Safety Precautions cluster_handling Waste Handling & Storage cluster_disposal Final Disposal start This compound Waste Generated ppe Wear Appropriate PPE: - Chemical-resistant gloves - Safety goggles & face shield - Lab coat start->ppe Always segregate Segregate from incompatible materials ppe->segregate container Use a labeled, sealed, chemically-resistant container segregate->container storage Store in a cool, dry, well-ventilated area with secondary containment container->storage contact_ehs Contact EHS or Licensed Hazardous Waste Disposal Company storage->contact_ehs follow_instructions Follow professional disposal instructions contact_ehs->follow_instructions documentation Maintain disposal records follow_instructions->documentation

Disposal workflow for this compound.

By adhering to these procedures and consulting with safety professionals, researchers can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

Essential Safety & Operational Guide for Handling N-benzyl-5,5-dimethyloxolan-3-amine

Author: BenchChem Technical Support Team. Date: November 2025

This document provides crucial safety and logistical information for the handling and disposal of N-benzyl-5,5-dimethyloxolan-3-amine. The following guidance is based on safety data for structurally similar compounds, including benzylamines and substituted oxolanes, to ensure a high level of safety in the absence of a specific Safety Data Sheet (SDS) for the named compound.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is mandatory to ensure the safety of laboratory personnel. The following table summarizes the recommended PPE for handling this compound.

Protection Type Specification Standard
Eye and Face Protection Chemical safety goggles with side shields or a full-face shield.29 CFR 1910.133 or EN 166
Hand Protection Chemically resistant gloves. Fluoro rubber (FKM) is a suitable material.EN 374
Skin and Body Protection Lab coat, long pants, and closed-toe shoes. For larger quantities or potential for splashing, a chemical-resistant apron or suit is recommended.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood. If ventilation is inadequate or for spill response, a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate cartridge for organic vapors and amines should be used.

Operational Plan: Step-by-Step Handling Procedure

1. Receiving and Inspection:

  • Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Ensure the container is properly labeled.

  • Transport the chemical in a secondary container to the designated storage area.

2. Storage:

  • Store in a cool, dry, and well-ventilated area away from direct sunlight and heat sources.[1][2]

  • Keep the container tightly closed when not in use.[1][3]

  • Store away from incompatible materials such as strong oxidizing agents and strong acids.[2][4]

3. Dispensing and Use:

  • All handling of this compound should be conducted in a well-ventilated laboratory or under a certified chemical fume hood.[1]

  • Ensure that an emergency eyewash station and safety shower are readily accessible.[1]

  • Wear the appropriate PPE as detailed in the table above.

  • When transferring or weighing, avoid generating aerosols or vapors.

  • Use only non-sparking tools and explosion-proof equipment if the compound is flammable.[2]

  • Do not eat, drink, or smoke in the handling area.[1][5]

4. Emergency Procedures:

  • In case of skin contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[4][6] Seek immediate medical attention.[4]

  • In case of eye contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open.[3][6] Seek immediate medical attention.[5]

  • In case of inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[5][6]

  • In case of ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[3][5]

  • In case of a spill: Evacuate the area. Wear appropriate PPE, including respiratory protection. Contain the spill using an inert absorbent material such as sand, earth, or vermiculite.[3][7] Collect the absorbed material into a labeled, sealed container for disposal.[7] Ventilate the area thoroughly.

Disposal Plan

1. Chemical Waste:

  • All waste containing this compound must be treated as hazardous waste.

  • Collect the waste in a designated, properly labeled, and sealed container.

  • Do not mix this waste with other incompatible waste streams.[8]

  • Dispose of the chemical waste through a licensed hazardous waste disposal company, following all local, state, and federal regulations.[9]

2. Contaminated PPE and Materials:

  • All disposable PPE (gloves, etc.) and other materials (e.g., absorbent pads, weighing paper) contaminated with this compound should be collected in a separate, labeled hazardous waste container.

  • Contaminated reusable lab coats and clothing should be professionally laundered separately from other clothing.[7]

Workflow for Safe Handling of this compound

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.